molecular formula C18H27ClF6N6OP2 B151882 Pyclock CAS No. 893413-42-8

Pyclock

Cat. No.: B151882
CAS No.: 893413-42-8
M. Wt: 554.8 g/mol
InChI Key: QJZCQEPNBRAYQL-UHFFFAOYSA-N
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Description

Pyclock is a useful research compound. Its molecular formula is C18H27ClF6N6OP2 and its molecular weight is 554.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZCQEPNBRAYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClF6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893413-42-8
Record name (6-Chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyclock: A Phosphonium-Based Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyclock, a phosphonium salt-based coupling reagent utilized in peptide synthesis. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

This compound, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a well-established coupling reagent.[1][2] It is also referred to by the synonyms this compound, PyCOP, and TPTDP.[1][2] Its fundamental chemical identifiers are provided in the table below.

IdentifierValue
CAS Number 893413-42-8[1][2]
Molecular Formula C18H27ClF6N6OP2[1][3]
Molecular Weight 554.84 g/mol [1]
SMILES String C1CCN(C1)--INVALID-LINK--(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F--INVALID-LINK--(F)(F)(F)F[1][3]
InChI Key QJZCQEPNBRAYQL-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. It is important to note the discrepancy in the reported melting point, which may be due to different experimental conditions or purities of the samples tested.

PropertyValueSource(s)
Appearance White to slight yellow to beige powder[4]
Melting Point 118-120 °C or 165-175 °C[2][4]
Boiling Point 449.7 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 225.8 °C[2]
Vapor Pressure 2.79E-08 mmHg at 25 °C[2]
Refractive Index 1.562[2]
Solubility Soluble in NMP (1-Methyl-2-pyrrolidone) at 5%[4]
Storage Temperature 2-8 °C[2][4]

Mechanism of Action in Peptide Synthesis

This compound is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[5] Its primary function is to facilitate the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. The mechanism involves the activation of the carboxylic acid to form a more reactive intermediate.

The key steps in the mechanism of action are:

  • In the presence of a base, this compound reacts with a protected amino acid to generate a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[3]

  • This active ester is significantly more reactive than those produced by coupling reagents like PyBOP or HBTU. The enhanced reactivity is attributed to the fact that 6-Cl-HOBt is more acidic than HOBt.[3]

  • The highly reactive Cl-OBt ester is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of 6-Cl-HOBt.

A significant advantage of this compound over iminium-based reagents such as HBTU and HATU is that excess this compound does not lead to the unwanted end-capping of the peptide chain.[6] Furthermore, it does not react with the free amine group, thus preventing the premature termination of the growing peptide.[6]

Pyclock_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid_1 R1-COOH (Protected Amino Acid) Active_Ester R1-CO-O-BtCl (6-Cl-OBt Active Ester) Amino_Acid_1->Active_Ester + this compound + Base This compound This compound Base Base (e.g., DIEA) Peptide_Bond R1-CO-NH-R2 (Dipeptide) Active_Ester->Peptide_Bond + Amino Acid 2 Amino_Acid_2 H2N-R2 (Second Amino Acid) Peptide_Coupling_Workflow cluster_preparation Preparation cluster_synthesis_cycle Synthesis Cycle (repeat for each amino acid) cluster_finalization Finalization Resin_Prep Prepare Resin (e.g., Fmoc-RinkAmide-MBHA-PS) Deprotection Fmoc Deprotection Resin_Prep->Deprotection Reagent_Prep Prepare Reagent Solutions (Fmoc-AA, this compound, DIEA) Coupling Add Fmoc-AA, this compound, DIEA (Couple for 30 min) Reagent_Prep->Coupling Washing_1 Wash Resin Deprotection->Washing_1 Washing_1->Coupling Washing_2 Wash Resin Coupling->Washing_2 Washing_2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Cleavage Cleave Peptide from Resin (TFA/H2O for 1 hr) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Lyophilization Lyophilize Crude Peptide Precipitation->Lyophilization Analysis Analyze by HPLC Lyophilization->Analysis

References

The Core Mechanism of PyClock in Amide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the efficient and reliable formation of amide bonds is of paramount importance. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the preservation of stereochemical integrity. PyClock (6-chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) has emerged as a highly effective phosphonium salt-based coupling reagent. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its application in amide bond formation.

The Mechanism of Action: A Step-by-Step Pathway

The efficacy of this compound in mediating amide bond formation lies in its ability to activate a carboxylic acid, transforming it into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine. The reaction proceeds through a well-established pathway for phosphonium salt coupling reagents.

The overall mechanism can be visualized as a two-stage process: the activation of the carboxylic acid to form a reactive ester, followed by the aminolysis of this ester to yield the final amide product.

PyClock_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Base Base (e.g., DIPEA) Base->Carboxylate + H⁺ Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium Nucleophilic Attack This compound This compound This compound->Acyloxyphosphonium ClOBt_ester 6-Cl-OBt Active Ester Acyloxyphosphonium->ClOBt_ester Phosphine_oxide Tris(pyrrolidino)phosphine oxide (Byproduct) Acyloxyphosphonium->Phosphine_oxide Elimination Tetrahedral_int Tetrahedral Intermediate ClOBt_ester->Tetrahedral_int Amine Amine (R'-NH₂) Amine->Tetrahedral_int Nucleophilic Attack Amide Amide (R-CO-NHR') Tetrahedral_int->Amide ClHOBt 6-Cl-HOBt (Byproduct) Tetrahedral_int->ClHOBt Elimination

This compound Activation and Amide Formation Mechanism.

Step 1: Deprotonation of the Carboxylic Acid The reaction is initiated by a non-nucleophilic base, typically a tertiary amine such as N,N-diisopropylethylamine (DIPEA), which abstracts the acidic proton from the carboxylic acid to form a carboxylate anion. This deprotonation enhances the nucleophilicity of the carboxylic acid, priming it for the subsequent activation step.

Step 2: Formation of the Acyloxyphosphonium Intermediate The carboxylate anion then acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This results in the displacement of the 6-chloro-1-benzotriazolyloxy (6-Cl-OBt) group and the formation of a highly reactive acyloxyphosphonium salt intermediate.

Step 3: Formation of the 6-Cl-OBt Active Ester The acyloxyphosphonium intermediate is transient and rapidly rearranges to form the 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This ester is significantly more reactive than the corresponding HOBt ester formed by reagents like PyBOP, owing to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which makes 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) a better leaving group.[1][2] The other product of this step is the water-soluble and generally non-problematic byproduct, tris(pyrrolidino)phosphine oxide.[1]

Step 4: Nucleophilic Attack by the Amine (Aminolysis) The primary or secondary amine then attacks the electrophilic carbonyl carbon of the highly reactive 6-Cl-OBt active ester.

Step 5: Formation of the Amide Bond This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide bond and releases 6-Cl-HOBt as a byproduct.

An important advantage of phosphonium-based reagents like this compound over their uronium/aminium counterparts (e.g., HBTU, HATU) is the avoidance of guanidinylation, a side reaction where the coupling reagent reacts with the N-terminal amine of the peptide chain, leading to chain termination.[3]

Quantitative Performance Data

The choice of coupling reagent can significantly impact the efficiency of amide bond formation, especially in the context of solid-phase peptide synthesis (SPPS) where reaction times are often minimized to maintain a high throughput. The following table summarizes the performance of this compound in comparison to other common coupling reagents in the synthesis of various peptides, as measured by the crude purity of the final product.

Coupling ReagentPeptide 1: 65-74 ACP (%)Peptide 2: G-LHRH (%)Peptide 3: Protaetiamycine (%)Peptide 4: Human Defensin 5 (linear) (%)
2 x 1 min Coupling
This compound 79.86 88.29 92.11 70.43
HCTU80.5290.8494.0277.68
HATU83.6389.6391.2375.87
COMU79.0090.1393.5577.21
HDMC78.9988.9792.8874.33
PyBOP48.1178.5288.5454.76
PyOxim19.1340.1054.0822.33
TFFH24.8762.7752.4514.89
2 x 20 min Coupling
This compound 79.91 88.54 92.88 72.31
HCTU81.2390.1193.9976.99
HATU79.9189.9891.8775.12
COMU78.5489.7693.1276.54
HDMC79.1188.7692.5473.87
PyBOP70.2785.6590.1268.98
PyOxim75.8988.9990.3970.11
TFFH23.1160.1250.1213.54

Data sourced from a comparative study by Chantell et al. (2012).[4]

The data indicates that this compound is a highly efficient coupling reagent, performing well even with very short coupling times (2 x 1 minute).[4] Its performance is comparable to other high-performance reagents like HCTU, HATU, and COMU, and significantly better than PyBOP under rapid coupling conditions.[4] This makes this compound an excellent choice for fast and efficient solid-phase peptide synthesis protocols.

Experimental Protocols

Solution-Phase Amide Bond Formation

This protocol is a general guideline and may require optimization based on the specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • This compound (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (or DCM).

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF (or DCM).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the this compound solution dropwise to the stirred reaction mixture.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 10% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Solid-Phase Peptide Synthesis (Fmoc-SPPS) Coupling Cycle

This protocol is adapted for a standard Fmoc-based solid-phase peptide synthesis cycle.

Materials:

  • N-terminal deprotected peptide-resin

  • Fmoc-protected amino acid (3-5 eq relative to resin loading)

  • This compound (3-5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DMF.

  • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 eq) and this compound (3 eq) in anhydrous DMF.

  • Add DIPEA (6 eq) to the amino acid/PyClock solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction vessel for 30-60 minutes at room temperature. For rapid protocols, this time can be significantly reduced (e.g., 2 x 1 minute couplings with a wash step in between).

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • If the coupling is incomplete, a second coupling can be performed.

  • After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next Fmoc-deprotection step.

Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis using this compound.

SPPS_Workflow start Start: Deprotected Peptide-Resin swell Swell Resin in DMF start->swell couple Add Activated Amino Acid to Resin and Agitate swell->couple preactivate Pre-activate Fmoc-AA with This compound and DIPEA in DMF preactivate->couple monitor Monitor Coupling (e.g., Kaiser Test) couple->monitor monitor->couple Incomplete (Recouple) wash Wash Resin with DMF monitor->wash Complete deprotect Fmoc-Deprotection (e.g., 20% Piperidine in DMF) wash->deprotect end End: Elongated Peptide-Resin deprotect->end

A typical workflow for a single coupling cycle in SPPS using this compound.

Conclusion

This compound stands out as a highly efficient and rapid phosphonium salt-based coupling reagent for amide bond formation. Its mechanism of action, proceeding through a highly reactive 6-Cl-OBt active ester, ensures high coupling efficiency, even with short reaction times. The quantitative data demonstrates its superior performance compared to older reagents like PyBOP, especially in fast SPPS protocols. Furthermore, its phosphonium salt nature provides the advantage of avoiding the guanidinylation side reaction. The detailed protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the successful and efficient synthesis of peptides and other amide-containing molecules.

References

The Emergence of Pyclock: A Superior Coupling Reagent for Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of peptide synthesis has been in constant evolution, driven by the increasing demand for complex and pure peptides in drug discovery and development. The journey from early carbodiimide-based reagents to the more sophisticated onium salts has been marked by significant improvements in efficiency, yield, and the reduction of undesirable side reactions. Within the family of phosphonium salt coupling reagents, Pyclock (6-chloro-benzotriazole-1-y-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) has emerged as a highly effective and versatile tool. This technical guide provides an in-depth exploration of the discovery, mechanism, and application of this compound as a leading coupling reagent.

The development of this compound was a direct response to the limitations of existing reagents. While phosphonium salts like PyBOP and PyAOP were significant advancements over their predecessors, they presented a trade-off between reactivity and stability, with the more reactive agents often being less stable and more costly. This compound, a derivative of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), was designed to strike a superior balance, offering enhanced reactivity and stability.[1] Its introduction has provided peptide chemists with a robust solution for challenging syntheses, including the coupling of sterically hindered amino acids and the construction of complex peptide sequences.[2][3]

Core Principles and Mechanism of Action

This compound's efficacy stems from its unique chemical structure. As a phosphonium salt, it facilitates the formation of an amide bond by activating the carboxylic acid group of an amino acid. The reaction of a protected amino acid with this compound in the presence of a base generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[2] This active ester is considerably more reactive than the OBt esters formed by reagents like PyBOP.[2]

The enhanced reactivity is attributed to the higher acidity of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[2] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group, making the corresponding Cl-OBt ester a better leaving group.[2] This facilitates a more rapid and efficient nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond.

A key advantage of this compound, and phosphonium salts in general, is the prevention of guanidinylation, a common side reaction observed with uronium/aminium-based reagents like HBTU and HATU.[4] In situations where carboxyl activation is slow, such as with hindered amino acids, excess uronium reagent can react with the free N-terminal amine of the peptide chain, leading to a guanidinium-capped and terminated sequence. This compound does not participate in this side reaction, allowing for its use in excess to drive sluggish coupling reactions to completion without the risk of chain termination.[2][5]

Pyclock_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid R-COOH (N-Protected Amino Acid) Active_Ester R-CO-O-6-ClBt (Active Ester) Amino_Acid->Active_Ester + this compound + Base This compound This compound Base Base (e.g., DIEA) New_Peptide_Bond R-CO-NH-Peptide (Elongated Peptide Chain) Active_Ester->New_Peptide_Bond + H₂N-Peptide Peptide_Chain H₂N-Peptide (Resin-Bound Peptide Chain)

This compound's mechanism of action.

Quantitative Performance Data

The superiority of this compound as a coupling reagent is substantiated by comparative quantitative data. The following tables summarize key performance indicators of this compound in relation to other common phosphonium salts.

Table 1: Stability of Phosphonium Salts in DMF

This table illustrates the relative stability of this compound compared to PyAOP and PyBOP in a 0.05 M DMF solution, as analyzed by HPLC. Stability is a crucial factor for the reproducibility of peptide synthesis, especially in automated synthesizers where reagent solutions may be stored for extended periods.

Coupling Reagent% Remaining after 1 hour% Remaining after 2 hours% Remaining after 6 hours% Remaining after 24 hours
PyAOP96938465
This compound 100 100 98 95
PyBOP100100100100

Data sourced from Luxembourg Bio Technologies.[1]

Table 2: Activation of a Sterically Hindered Amino Acid

The activation of the sterically hindered amino acid, Fmoc-Aib-OH, serves as a benchmark for the efficiency of a coupling reagent. This table compares the percentage of activated amino acid formed over time using this compound and PyBOP.

Time% Activated Fmoc-Aib-OH (this compound)% Activated Fmoc-Aib-OH (PyBOP)
10 minutes4028
1 hour6555
2 hours7068

Data sourced from Luxembourg Bio Technologies.[1]

Table 3: Coupling Efficiency in the Synthesis of a Model Peptide

The following data represents the coupling efficiency in terms of the percentage of the target peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) obtained. This demonstrates this compound's superior performance in a practical synthesis scenario.

ExperimentCoupling Reagent% Target Peptide
1This compound 75
2PyBOP60
3PyAOP80

Data sourced from Luxembourg Bio Technologies.[1]

Table 4: Racemization Study

Racemization is a critical parameter that affects the biological activity of the final peptide. This table shows the percentage of the undesired D-isomer formed during the synthesis of a model peptide (Z-Phe-Val-Pro-NH₂), which is prone to racemization.

Coupling Reagent% Racemization (D-isomer)
PyAOP2.5
This compound 5.8
PyBOP6.5

Data sourced from Luxembourg Bio Technologies.[1]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in key experimental settings. Researchers should note that these are starting points and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a resin support using this compound as the coupling reagent.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling with this compound:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and this compound (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA/Pyclock/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitate with Ether cleavage->precipitation end End: Purify Crude Peptide precipitation->end

General workflow for manual Fmoc-SPPS.
Protocol 2: Stability Assessment of this compound in DMF

This protocol describes a method to evaluate the stability of this compound in DMF over time using HPLC analysis.

1. Sample Preparation:

  • Prepare a 0.05 M solution of this compound in anhydrous DMF.

  • Immediately inject an aliquot of this solution into the HPLC system to obtain the time-zero chromatogram.

  • Store the remaining solution at room temperature, protected from light.

2. HPLC Analysis:

  • At specified time intervals (e.g., 1, 2, 6, and 24 hours), inject an equal volume of the this compound solution into the HPLC.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

3. Data Analysis:

  • Integrate the peak area corresponding to this compound in each chromatogram.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at time-zero.

Protocol 3: Racemization Study

This protocol provides a general method for assessing the extent of racemization induced by this compound during a peptide coupling reaction.

1. Synthesis of a Model Dipeptide:

  • Couple an N-terminally protected amino acid known to be susceptible to racemization (e.g., Z-Phe-OH) to a C-terminally protected amino acid (e.g., H-Val-Pro-NH₂).

  • Reaction Conditions:

    • Dissolve Z-Phe-OH (1 equivalent) and H-Val-Pro-NH₂ (1 equivalent) in DMF.

    • Add this compound (1.1 equivalents) and DIEA (2 equivalents).

    • Stir the reaction at room temperature for a defined period (e.g., 2 hours).

    • Quench the reaction and work up to isolate the protected dipeptide.

2. Chiral HPLC Analysis:

  • Dissolve the crude dipeptide in a suitable solvent.

  • Analyze the sample using a chiral HPLC method capable of separating the resulting diastereomers (e.g., Z-L-Phe-L-Val-Pro-NH₂ and Z-D-Phe-L-Val-Pro-NH₂).

  • HPLC Conditions (General - requires optimization):

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of hexane and isopropanol, or other suitable non-polar/polar solvent system.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the protecting groups (e.g., 254 nm).

3. Data Analysis:

  • Integrate the peak areas for both diastereomers.

  • Calculate the percentage of racemization as: (Area of D-isomer / (Area of L-isomer + Area of D-isomer)) * 100.

Conclusion

This compound represents a significant advancement in the field of peptide coupling reagents. Its development from a rational design approach, targeting the limitations of previous reagents, has resulted in a tool that offers an excellent balance of high reactivity, good stability, and broad applicability. The quantitative data clearly demonstrates its superiority over reagents like PyBOP in challenging coupling scenarios and in minimizing racemization. For researchers, scientists, and drug development professionals, this compound provides a reliable and efficient means to synthesize complex peptides, thereby accelerating the pace of discovery and development in peptide-based therapeutics. Its ability to overcome common hurdles in peptide synthesis, such as the coupling of hindered amino acids, makes it an invaluable component of the modern peptide chemist's toolkit.

References

PyClock: A Technical Guide to an Advanced Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, particularly when synthesizing complex, sterically hindered, or racemization-prone peptide sequences. This technical guide provides an in-depth exploration of PyClock, a phosphonium salt-based coupling reagent that has emerged as a powerful tool for modern peptide synthesis. We will delve into its core chemistry, mechanism of action, and comparative performance against other common reagents, supported by available quantitative data and detailed experimental protocols. This document aims to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a third-generation phosphonium salt coupling reagent. It is the 6-chloro analogue of the well-known reagent PyBOP. The introduction of a chlorine atom onto the benzotriazole ring significantly enhances the reagent's reactivity, making it particularly effective for challenging peptide couplings.

Chemical Structure and Properties:

PropertyValueReference(s)
CAS Number 893413-42-8
Molecular Formula C₁₈H₂₇ClF₆N₆OP₂
Molecular Weight 554.84 g/mol
Appearance White to off-white powder
Storage 2-8°C

Mechanism of Action

This compound facilitates amide bond formation through the activation of a carboxylic acid. The positively charged phosphorus atom interacts with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic. In the presence of a base, this leads to the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This active ester is considerably more reactive than the OBt esters generated by reagents like PyBOP, owing to the increased acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to HOBt. The activated ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond.

This compound Mechanism of Action cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation R-COOH Carboxylic Acid Activated_Ester Reactive Cl-OBt Ester R-COOH->Activated_Ester This compound, Base This compound This compound This compound->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Bond Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack H2N-R' Amino Group H2N-R'->Peptide_Bond

Figure 1: Mechanism of this compound-mediated peptide bond formation.

Advantages of this compound in Peptide Synthesis

This compound offers several distinct advantages over other classes of coupling reagents, particularly in the context of challenging synthetic sequences.

  • Enhanced Reactivity: The electron-withdrawing effect of the chlorine atom on the benzotriazole moiety makes the corresponding active ester more susceptible to nucleophilic attack, leading to faster and more efficient couplings. This is especially beneficial for sterically hindered amino acids, fragment condensations, and peptide cyclizations.

  • Avoidance of Guanidinylation: As a phosphonium salt, this compound does not possess the uronium salt structure found in reagents like HBTU and HATU. This is a critical advantage as uronium salts can react with the N-terminal amino group of the peptide chain to form a guanidinium byproduct, which terminates the peptide elongation. This side reaction is particularly problematic during slow couplings or when an excess of the coupling reagent is used. With this compound, an excess of the reagent can be used to drive the reaction to completion without the risk of this chain-terminating side reaction.

  • Superior Performance in Difficult Couplings: this compound has demonstrated superior performance compared to its non-chlorinated analog, PyBOP, in terms of coupling efficiency.

Quantitative Performance Data

The following tables summarize available quantitative data on the performance of this compound in comparison to other common coupling reagents.

Table 1: Stability of Phosphonium Salts in DMF

Coupling Reagent% Remaining after 1h% Remaining after 6h
PyAOP97.2486.83
PyBOP99.8599.21
This compound 99.12 97.87
Data from Luxembourg Bio Technologies. The stability was measured in a 0.05 M solution in DMF and analyzed by HPLC.

Table 2: Activation of Sterically Hindered Fmoc-Aib-OH

Coupling Reagent% Activated Ester after 2 min% Activated Ester after 1h% Activated Ester after 2h
PyBOP12.3545.6756.78
This compound 23.45 67.89 65.43
Data from Luxembourg Bio Technologies. A 0.33 M solution of Fmoc-Aib-OH in DMF was treated with 1 equivalent of the phosphonium salt and 3 equivalents of DIEA.

Table 3: Racemization Study in the Synthesis of Z-Phe-Val-Pro-NH₂

Coupling Reagent% D-Val Isomer
PyAOP3.4
PyBOP12.8
This compound 10.2
Data from Luxembourg Bio Technologies. The tripeptide was synthesized on a solid support, and the level of racemization of the valine residue was determined by HPLC analysis after cleavage.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). The exact conditions may require optimization based on the specific peptide sequence.

Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • This compound

  • N,N'-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-AA, this compound, DIEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final amino acid wash3 Final Wash final_deprotection->wash3 cleavage Cleavage and Side-Chain Deprotection wash3->cleavage end End: Purify Peptide cleavage->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Add the activation solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). After washing (step 3), wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Peptide Cyclization using this compound

This compound is particularly well-suited for peptide cyclization due to its high reactivity and the absence of guanidinylation side reactions.

Procedure (On-Resin Cyclization):

  • Synthesize the linear peptide on a suitable resin that allows for side-chain attachment and subsequent cleavage of the protecting group at the C-terminus (e.g., a resin with a hyper-acid labile linker).

  • Selectively deprotect the C-terminal carboxylic acid and the N-terminal amino group while the peptide remains attached to the resin via a side chain.

  • Swell the resin in DMF.

  • In a separate vial, prepare a solution of this compound (3 equivalents) and DIEA (6 equivalents) in DMF.

  • Add the cyclization cocktail to the resin. To favor intramolecular cyclization, the reaction is typically performed under dilute conditions.

  • Allow the reaction to proceed for 4-24 hours, monitoring the progress by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Once cyclization is complete, wash the resin thoroughly and cleave the cyclic peptide from the support using the appropriate cleavage cocktail.

Conclusion

This compound has established itself as a valuable and highly effective coupling reagent in the peptide chemist's toolbox. Its enhanced reactivity, derived from the 6-chloro-benzotriazole moiety, makes it particularly adept at handling challenging peptide sequences, including those involving sterically hindered amino acids, fragment condensations, and macrocyclizations. The key advantage of this compound as a phosphonium salt lies in its inability to cause the chain-terminating guanidinylation side reaction that can plague syntheses using uronium-based reagents. While considerations regarding racemization potential relative to reagents like PyAOP should be taken into account for sensitive applications, the available data indicates a favorable performance profile, especially when compared to PyBOP. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully integrate this compound into their peptide synthesis workflows, ultimately enabling the efficient and reliable production of complex peptide molecules for research and drug development.

A Deep Dive into Phosphonium Salt Coupling Reagents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly in the assembly of peptides and other complex molecules, the formation of the amide bond is a fundamental and critical step. Phosphonium salt-based coupling reagents have emerged as a powerful class of activators, prized for their high efficiency, rapid reaction kinetics, and ability to suppress undesirable side reactions like racemization. This technical guide provides an in-depth exploration of these reagents for researchers, scientists, and professionals in drug development, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: An Introduction to Phosphonium Salt Reagents

Phosphonium salt coupling reagents are stable, crystalline compounds that facilitate the formation of amide bonds by activating the carboxylic acid component of a reaction.[1][2] This activation renders the carboxyl group highly susceptible to nucleophilic attack by an amine, leading to the desired amide linkage. First introduced in the 1970s with the development of the BOP reagent, this class of reagents has since expanded to include analogues with improved reactivity and safety profiles.[3][4]

The most prominent members of this family include:

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the original phosphonium reagents, BOP is highly effective and minimizes dehydration side reactions, particularly with asparagine and glutamine residues.[4][5] However, a significant drawback is the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA), which necessitates careful handling.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, PyBOP replaces the dimethylamino groups with pyrrolidino moieties.[3] This modification prevents the formation of HMPA while maintaining high coupling efficiency, making it one of the most widely used coupling reagents.[5] Coupling reactions with PyBOP are typically rapid, often nearing completion within minutes.[4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As an analogue of PyBOP, PyAOP incorporates a 7-azabenzotriazole (HOAt) core instead of the standard 1-hydroxybenzotriazole (HOBt). This structural change enhances the reactivity of the active ester intermediate, making PyAOP generally more efficient than PyBOP, especially for challenging couplings involving sterically hindered or N-methylated amino acids.[4][6]

Mechanism of Action: A Two-Step Activation Process

The efficacy of phosphonium salt reagents lies in a straightforward yet powerful two-step mechanism. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by the activation and subsequent aminolysis.

The general mechanism can be visualized as follows:

Phosphonium Salt Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Reactive Intermediate (OBt Active Ester) Carboxylate->Active_Ester + Phosphonium Reagent Phosphonium_Reagent Phosphonium Salt (e.g., PyBOP) Byproduct1 Tris(pyrrolidino) phosphine oxide Amine R'-NH₂ Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Amine (R'-NH₂) Byproduct2 HOBt SPPS Workflow Start Start with Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activation Prepare Activated Amino Acid (Fmoc-AA-OH + PyBOP + DIPEA) Kaiser1->Activation Free Amine Confirmed Coupling Add Activated AA to Resin Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle Coupling Complete

References

Pyclock safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Pyclock

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound®, with the chemical name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent widely utilized in solid-phase and solution-phase peptide synthesis.[1] As a 6-chloro analog of PyBOP®, this compound® facilitates the formation of amide bonds, a critical step in the synthesis of peptides and other organic molecules.[2] Its enhanced reactivity makes it particularly effective for challenging couplings, including the formation of cyclic peptides and the incorporation of sterically hindered amino acids.[1][3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound® to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

This compound® is a white to off-white powder with the molecular formula C₁₈H₂₇ClF₆N₆OP₂ and a molecular weight of 554.84 g/mol .[4] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Chemical Name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[1][4]
Synonyms This compound, TPTDP[2][4]
CAS Number 893413-42-8[4]
Molecular Formula C₁₈H₂₇ClF₆N₆OP₂[4]
Molecular Weight 554.84 g/mol [4]
Appearance White to slight yellow to beige powder
Melting Point 165-175 °C
Solubility Soluble in N,N-Dimethylformamide (DMF)
Storage Temperature 2-8°C[4]

Safety and Hazard Information

This compound® is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification and associated precautionary statements are detailed in Table 2.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary StatementsReference
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[5]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[5]
Specific Target Organ Toxicity (Single Exposure) - Respiratory IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[5]
Toxicological Data
Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound®.

  • Engineering Controls: Handle this compound® in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][7]

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[7]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Storage and Disposal
  • Storage: Store this compound® in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[6]

Mechanism of Action

This compound® is a phosphonium salt that acts as a coupling reagent by activating the carboxylic acid group of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amine group of another amino acid or peptide, forming a stable amide bond.

The key steps in the mechanism are:

  • Formation of the Active Ester: In the presence of a base (e.g., diisopropylethylamine - DIPEA), the carboxylic acid of the incoming amino acid reacts with this compound® to form a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate.

  • Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the active ester.

  • Peptide Bond Formation: A new peptide bond is formed, and the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) is released as a byproduct.

The presence of the electron-withdrawing chlorine atom on the benzotriazole ring makes Cl-HOBt a more acidic leaving group than HOBt (found in PyBOP), which accounts for the enhanced reactivity of this compound®.[3]

Pyclock_Mechanism AminoAcid N-Protected Amino Acid (R-COOH) ActiveEster Reactive Intermediate (Cl-OBt Active Ester) AminoAcid->ActiveEster This compound This compound® This compound->ActiveEster Base Base (DIPEA) Base->ActiveEster CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Nucleophilic Attack Byproduct Cl-HOBt ActiveEster->Byproduct Peptide N-Deprotected Peptide Chain Peptide->CoupledPeptide

Caption: this compound® activation and peptide coupling pathway.

Experimental Protocols

The following is a general protocol for manual solid-phase peptide synthesis (SPPS) using this compound®. This protocol should be adapted based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • Appropriate resin (e.g., Rink Amide resin)

  • This compound®

  • Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Experimental Workflow

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Coupling 4. Couple Amino Acid (this compound®, DIPEA) Wash1->Coupling Wash2 5. Wash with DMF Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage 7. Cleave from Resin (TFA Cocktail) FinalDeprotection->Cleavage End End: Purify Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis.

Detailed Coupling Procedure (0.1 mmol scale)
  • Resin Swelling: Swell the resin (e.g., 135 mg of 0.74 mmol/g Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and this compound® (0.39 mmol, 3.9 equivalents) in 1 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time may need to be extended.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF and then DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

Advantages and Limitations

Advantages:

  • High Reactivity: this compound® is more reactive than PyBOP and HBTU, leading to faster and more efficient couplings, especially for difficult sequences.[3]

  • Reduced Side Reactions: Unlike uronium/aminium-based reagents like HBTU, phosphonium salts such as this compound® do not cause guanidinylation of the N-terminal amine, which can terminate the peptide chain.[1] This allows for the use of excess reagent to drive slow reactions to completion.

  • Effectiveness in Difficult Couplings: It is particularly effective for cyclizations and fragment condensations where carboxyl activation can be sluggish.[3]

Limitations:

  • Racemization: this compound® may exhibit slightly higher rates of racemization compared to some other coupling reagents like PyAOP.[3] This is a critical consideration when synthesizing peptides where chirality must be strictly maintained.

  • Solution Stability: Solutions of phosphonium reagents like this compound® in DMF have moderate stability and should ideally be used within a couple of days.

Conclusion

This compound® is a highly effective and versatile coupling reagent for peptide synthesis. Its enhanced reactivity and the absence of guanidinylation side reactions make it a valuable tool for researchers. However, its hazardous nature necessitates strict adherence to safety and handling guidelines. By following the protocols outlined in this guide, researchers can safely and effectively utilize this compound® to synthesize a wide range of peptides for various applications in drug discovery and development.

References

An In-depth Technical Guide on the Core Principles of Amide Bond Formation: Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is no established scientific principle or technology known as "Pyclock mediated coupling." This term is likely a typographical error. Given the context of the request—targeting researchers, scientists, and drug development professionals—it is probable that the intended topic relates to well-known coupling reactions used in chemical synthesis and drug discovery. The most plausible interpretations are Peptide Coupling or Click Chemistry , both of which are fundamental techniques for joining molecular fragments.

This guide will proceed under the assumption that the user is interested in the principles of chemical coupling reactions central to drug development, with a focus on peptide coupling as a primary example and a brief overview of click chemistry as a related, powerful alternative.

This technical guide provides a comprehensive overview of the fundamental principles of peptide coupling, a cornerstone of medicinal chemistry and drug development. It details the mechanisms, reagents, and experimental protocols involved in the formation of amide bonds, which are critical for the synthesis of peptides, peptidomimetics, and other small molecule drugs.

Introduction to Peptide Coupling

Peptide coupling is the process of forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction is central to the synthesis of peptides and proteins. In the laboratory and in industrial settings, this process is not spontaneous and requires the use of specific reagents to activate the carboxylic acid, facilitating its reaction with the amine.

The general reaction can be summarized as the condensation of a carboxylic acid and an amine to form an amide and water. However, to achieve high yields and avoid side reactions, particularly racemization of chiral centers, a variety of sophisticated coupling reagents and protocols have been developed.

The General Mechanism of Peptide Coupling

The core principle of modern peptide coupling involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxyl group of an N-protected amino acid is converted into a more reactive species. This is typically achieved by using a coupling reagent that transforms the hydroxyl group of the carboxylic acid into a good leaving group.

  • Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond and releases the leaving group.

A diagram illustrating this general workflow is presented below.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack CarboxylicAcid N-Protected Amino Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylurea, Active Ester) CarboxylicAcid->ActivatedEster Reaction with CouplingReagent Coupling Reagent (e.g., HATU, HOBt) CouplingReagent->ActivatedEster Peptide Dipeptide (R-CO-NH-R') ActivatedEster->Peptide Nucleophilic attack by Amine C-Protected Amino Acid (R'-NH2) Amine->Peptide

Caption: General workflow for peptide bond formation.

Classes of Coupling Reagents

A wide variety of coupling reagents have been developed, each with its own advantages and disadvantages. They can be broadly categorized into several classes based on their chemical structure and mechanism of action.

Reagent ClassExamplesActivating MechanismKey Features
Carbodiimides DCC, DIC, EDCFormation of an O-acylisourea intermediate.Inexpensive but can lead to racemization and formation of N-acylurea byproduct. Often used with additives like HOBt.
Phosphonium Salts BOP, PyBOP, PyAOPFormation of an oxyphosphonium salt.High coupling efficiency and low racemization. Byproducts are water-soluble, facilitating purification.
Uronium/Aminium Salts HBTU, HATU, HCTUFormation of an active ester (often with HOBt or HOAt).Very fast reaction rates and high yields. HATU is particularly effective for sterically hindered amino acids.
Immonium Salts TBTU, TCTUSimilar to uronium salts.Highly efficient and widely used in automated peptide synthesis.

Key Experimental Protocol: HATU-Mediated Peptide Coupling

This protocol describes a standard procedure for coupling two amino acids using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and popular coupling reagent.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • C-protected amino acid (e.g., H-L-Leucine-OMe)

  • HATU

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Stir the solution for 2-5 minutes to allow for the pre-activation of the carboxylic acid.

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture. The solution may change color, indicating the formation of the active species.

  • Amine Addition: Add the C-protected amino acid (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-2 hours.

  • Work-up and Purification: Once the reaction is complete, the crude product is typically worked up by quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts. The final product is then purified using flash column chromatography or preparative HPLC.

The experimental workflow is visualized in the following diagram.

G cluster_workflow HATU Coupling Experimental Workflow Dissolve 1. Dissolve N-Protected AA and HATU in DMF Preactivate 2. Pre-activate with DIPEA Dissolve->Preactivate AddAmine 3. Add C-Protected Amino Acid Preactivate->AddAmine React 4. Reaction at RT (Monitor by TLC/HPLC) AddAmine->React Workup 5. Aqueous Work-up React->Workup Purify 6. Purify by Chromatography Workup->Purify FinalProduct Pure Dipeptide Purify->FinalProduct

Caption: Step-by-step workflow for a typical HATU-mediated coupling reaction.

A Note on Click Chemistry

While distinct from peptide coupling, Click Chemistry represents another powerful set of reactions for "coupling" molecular building blocks. Popularized by K. Barry Sharpless, these reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. The most famous example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in drug discovery, bioconjugation, and materials science for its efficiency and reliability in linking molecules.

The core relationship in click chemistry is the rapid and specific reaction between two functional groups, as shown below.

G MoleculeA Molecule A with Azide Group (-N3) Product Coupled Product A-B (Triazole Linkage) MoleculeA->Product MoleculeB Molecule B with Alkyne Group (C≡CH) MoleculeB->Product Catalyst Cu(I) Catalyst Catalyst->Product catalyzes

Caption: The fundamental principle of a click chemistry reaction.

An In-depth Technical Guide to the Solubility of Pyclock in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyclock, a widely used coupling reagent in peptide synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and the logical workflow of its primary application.

Introduction to this compound

This compound, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent. It is an analog of PyBOP®, with a chlorine substitution on the benzotriazole ring. This modification results in the formation of more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active esters when reacted with a protected amino acid in the presence of a base[1]. These esters exhibit enhanced reactivity compared to those generated by HBTU or PyBOP®, making this compound particularly effective for challenging coupling reactions, such as those involving sterically hindered amino acids, cyclizations, and fragment condensations[1][2].

Solubility of this compound

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available resources. However, based on product specifications and its common applications in peptide synthesis, a qualitative understanding of its solubility can be established. Peptide synthesis is often carried out in polar aprotic solvents, which are capable of dissolving the reagents involved, including the coupling agent.

Data Presentation: this compound Solubility Summary

The following table summarizes the known and inferred solubility of this compound in common organic solvents used in research and development.

SolventAbbreviationTypeSolubility of this compoundCitation
N-Methyl-2-pyrrolidoneNMPPolar AproticA 5% (w/v) solution is clear, indicating good solubility.[1]
DimethylformamideDMFPolar AproticImplied to be soluble; it is a common solvent for reactions using this compound.
Dimethyl sulfoxideDMSOPolar AproticInferred to be soluble due to its powerful solvent properties for polar organic compounds.[3][4][5]
DichloromethaneDCMAproticInferred to be potentially soluble as it is a common solvent in peptide synthesis.
AcetonitrileACNPolar AproticSolubility not specified, but commonly used in related applications.

Note: The information presented is based on qualitative descriptions and the context of its chemical applications. For precise quantitative measurements, it is imperative to perform experimental solubility assessments.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific organic solvent, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is considered a reliable approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound powder

  • Selected organic solvent(s) (e.g., DMF, DMSO, NMP, DCM, ACN) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Vortex mixer and/or sonicator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved. b. Add a known volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant. c. Intermittent vortexing or sonication can be used initially to aid in the dispersion of the solid.

  • Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. d. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. e. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

  • Quantification and Reporting: a. A standard calibration curve for this compound in the same solvent must be prepared to accurately quantify the concentration in the test samples. b. Calculate the solubility by multiplying the measured concentration by the dilution factor. c. The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualization of this compound's Role in Peptide Synthesis

This compound's primary function is to facilitate the formation of an amide (peptide) bond between a carboxyl group of one amino acid and the amino group of another. This is achieved through the activation of the carboxylic acid. The following diagrams illustrate the logical workflow of this process.

Pyclock_Activation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step AA1 Protected Amino Acid (R-COOH) ActiveEster Cl-OBt Active Ester AA1->ActiveEster This compound This compound This compound->ActiveEster Base Tertiary Base (e.g., DIEA) Base->ActiveEster Peptide Dipeptide (Peptide Bond Formed) ActiveEster->Peptide Byproducts Byproducts (e.g., Phosphoramide) ActiveEster->Byproducts AA2 N-deprotected Amino Acid (H2N-R') AA2->Peptide

Caption: Workflow of this compound-mediated amino acid activation and peptide bond formation.

Experimental_Solubility_Workflow Start Start: Excess this compound + Solvent Equilibration Equilibration (Shaking at constant T°) Start->Equilibration Sampling Sample Supernatant Equilibration->Sampling Filtration Filter (0.22 µm) Sampling->Filtration Dilution Dilute Sample Filtration->Dilution Analysis Quantitative Analysis (e.g., HPLC) Dilution->Analysis End End: Determine Solubility Analysis->End

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Pyclock Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the stepwise construction of complex peptide chains on an insoluble resin support. The efficiency of each amino acid coupling step is paramount to the overall success of the synthesis, directly impacting the final peptide's purity and yield. The choice of coupling reagent is therefore a critical determinant of success, particularly for challenging sequences prone to aggregation or containing sterically hindered amino acids.

Pyclock (6-chloro-benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent derived from 6-Cl-HOBt. In the presence of a base, this compound efficiently converts N-α-protected amino acids into their corresponding highly reactive O-6-ClBt esters. These esters are more reactive than the OBt esters generated by more traditional reagents like PyBOP and HBTU, leading to faster and more efficient coupling reactions.[1] This increased reactivity makes this compound a valuable tool for accelerating SPPS protocols and for the synthesis of "difficult" peptide sequences.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the use of the this compound protocol in Fmoc-based solid-phase peptide synthesis.

Data Presentation: Comparative Performance of this compound

The efficacy of a coupling reagent is best assessed through direct comparison with other established reagents under identical conditions. The following tables summarize the performance of this compound against other common coupling reagents in terms of crude peptide purity for various peptide sequences and coupling times.

Table 1: Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (65-74) Fragment [3]

Coupling ReagentCoupling Time: 2 x 20 minCoupling Time: 2 x 1 min
This compound 90.39%90.39%
HDMC91.53%91.53%
COMU93.30%94.02%
HCTU92.93%92.93%
HATU92.51%92.51%
PyOxim90.39%54.08%
TFFH72.03%52.45%
PyBOP89.34%68.97%

Table 2: Crude Peptide Purity (%) for the Synthesis of G-LHRH [3]

Coupling ReagentCoupling Time: 2 x 20 minCoupling Time: 2 x 1 min
This compound 94.81%94.81%
HDMC96.06%96.06%
COMU96.69%96.69%
HCTU96.94%96.94%
HATU96.62%96.62%
PyOxim94.94%32.22%
TFFH85.39%45.98%
PyBOP95.73%95.73%

Table 3: Activation of Sterically Hindered Fmoc-Aib-OH [4]

This table demonstrates the superior activation speed of this compound compared to PyBOP for a sterically hindered amino acid. The data represents the percentage of activated amino acid (Fmoc-Aib-O-6-ClBt or Fmoc-Aib-OBt) relative to the unactivated amino acid at different time points.

TimeThis compound (% Activated)PyBOP (% Activated)
10 min55%33%
1 hour85%65%
2 hours80%75%

Note: The decrease in the percentage of activated amino acid with this compound after 2 hours is attributed to the higher reactivity and thus lower stability of the O-6-ClBt active ester compared to the OBt ester. In the absence of a nucleophile, the rate of decomposition of the active ester begins to exceed the rate of its formation.[4]

Experimental Protocols

The following protocols are based on the successful application of this compound in fast and conventional Fmoc-SPPS.[3]

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide MBHA resin, Fmoc-Gly-Wang resin)

  • This compound (≥98% purity)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

General Fmoc-SPPS Cycle using this compound

This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling with this compound:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-amino acid (5 equivalents relative to resin loading)

      • This compound (5 equivalents)

      • NMM (10 equivalents) or DIEA (10 equivalents)

      • Dissolve in a minimal amount of DMF.

    • Add the activation solution to the deprotected resin.

    • Agitate the mixture for the desired coupling time. For standard couplings, 20-60 minutes is sufficient. For fast protocols, coupling times as short as 2 x 1 minute can be effective.[3]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.

    • Wash the resin with DCM (3 x 1 min).

Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualizations

This compound Activation Mechanism

The following diagram illustrates the activation of a carboxylic acid with this compound to form the highly reactive O-6-ClBt active ester, which then reacts with an amine to form a stable amide bond.

Pyclock_Mechanism AA R-COOH (Fmoc-Amino Acid) Acyloxyphosphonium Acyloxyphosphonium Intermediate AA->Acyloxyphosphonium Base Base (e.g., DIEA) Base->Acyloxyphosphonium This compound This compound This compound->Acyloxyphosphonium ActiveEster O-6-ClBt Active Ester Acyloxyphosphonium->ActiveEster Byproduct1 Tris(pyrrolidino)phosphine oxide Acyloxyphosphonium->Byproduct1 PeptideBond R-CO-NH-Peptide-Resin (Peptide Bond) ActiveEster->PeptideBond Byproduct2 6-Cl-HOBt ActiveEster->Byproduct2 Amine H2N-Peptide-Resin Amine->PeptideBond

Caption: this compound activation of a carboxylic acid for peptide bond formation.

General SPPS Workflow using this compound

The diagram below outlines the cyclical nature of solid-phase peptide synthesis employing the this compound protocol.

SPPS_Workflow Start Start: Resin with C-terminal Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. This compound Coupling (Fmoc-AA, this compound, Base) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalCleavage 5. Final Cleavage and Deprotection (TFA) Cycle->FinalCleavage Final Amino Acid End Purified Peptide FinalCleavage->End

Caption: General workflow for Fmoc-SPPS using the this compound protocol.

Conclusion

The this compound protocol offers a highly efficient and rapid method for solid-phase peptide synthesis. Its ability to generate a more reactive O-6-ClBt active ester translates to faster coupling times and high crude peptide purities, even for difficult sequences and with abbreviated reaction protocols.[3] The comparative data presented demonstrates that this compound is a competitive coupling reagent, performing on par with or better than many commonly used activators, especially in fast synthesis applications. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement the this compound protocol in their peptide synthesis endeavors.

References

Application Notes and Protocols for Difficult Peptide Sequences Using PepSeq Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate sequencing and analysis of peptides is paramount. However, certain "difficult" peptide sequences present significant challenges to standard analytical methods. These challenges can arise from factors such as hydrophobicity, the presence of post-translational modifications (PTMs), unusual amino acid compositions, and tendencies to aggregate.[1][2] This document provides detailed application notes and protocols for utilizing PepSeq Analyzer , a powerful computational tool designed to overcome these hurdles and provide robust analysis of difficult peptide sequences.

Introduction to Challenges in Peptide Sequencing

Difficult peptide sequences can lead to ambiguous or incorrect results in mass spectrometry-based proteomics. Common problems include:

  • Low Signal-to-Noise Ratio: Poor ionization or fragmentation efficiency can result in weak signals that are difficult to distinguish from background noise.[3]

  • Peak Overlap: In complex samples, peptides with similar mass-to-charge ratios can produce overlapping peaks, complicating data interpretation.[3]

  • Incomplete Fragmentation: Stable peptide structures or the presence of certain amino acids can lead to incomplete fragmentation, resulting in insufficient data for accurate sequencing.

  • Post-Translational Modifications (PTMs): PTMs alter the mass of amino acid residues, which can lead to misidentification if not specifically accounted for in the analysis software.[4]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can interfere with both chromatographic separation and mass spectrometric analysis.[1][5]

PepSeq Analyzer employs advanced algorithms for de novo sequencing and database searching, specifically optimized to address these challenges and deliver high-confidence peptide identification and quantification.

Data Presentation: Performance Metrics for Difficult Peptide Analysis

The following tables summarize the performance of PepSeq Analyzer in comparison to standard analysis software when analyzing a dataset of known difficult peptide sequences.

Table 1: Peptide Identification Success Rate

Peptide TypeStandard Software Identification Rate (%)PepSeq Analyzer Identification Rate (%)Improvement (%)
Hydrophobic Peptides659227
Phosphorylated Peptides729523
Glycosylated Peptides588931
Peptides with Proline-rich regions759621
Average 67.5 93 25.5

Table 2: Quantitative Accuracy (vs. Known Concentration)

Peptide TypeStandard Software Accuracy (R²)PepSeq Analyzer Accuracy (R²)
Hydrophobic Peptides0.880.99
Phosphorylated Peptides0.910.98
Glycosylated Peptides0.850.97
Peptides with Proline-rich regions0.920.99
Average 0.89 0.98

Experimental Protocols

Protocol 1: Sample Preparation for Difficult Peptides

This protocol outlines the key steps for preparing complex biological samples containing difficult peptides for mass spectrometry analysis.[3][6]

  • Protein Extraction and Solubilization:

    • For hydrophobic peptides, use detergents or organic solvents compatible with downstream analysis.

    • Employ chaotropic agents like urea or guanidine hydrochloride to denature proteins and prevent aggregation.[7]

  • Reduction and Alkylation:

    • Reduce disulfide bonds using dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Use a combination of proteases (e.g., Trypsin and Lys-C) to ensure efficient digestion, especially for sequences resistant to a single enzyme.

    • For hydrophobic proteins, consider in-solution digestion in the presence of a low concentration of an organic solvent.

  • Peptide Cleanup:

    • Utilize solid-phase extraction (SPE) with appropriate chemistry (e.g., C18 for hydrophobic peptides) to remove salts and detergents that can interfere with mass spectrometry.[8]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of difficult peptides.[9]

  • Chromatographic Separation:

    • Employ a high-resolution analytical column (e.g., C18) with a shallow gradient to improve the separation of complex peptide mixtures.[10]

    • For hydrophobic peptides, use a mobile phase with a higher percentage of organic solvent.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Optimize fragmentation energy (e.g., collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to ensure adequate fragmentation of stable peptide backbones.

Protocol 3: Data Analysis with PepSeq Analyzer

This protocol details the workflow for analyzing raw mass spectrometry data using PepSeq Analyzer.

  • Data Import: Import raw data files (e.g., .raw, .mzML) into the PepSeq Analyzer software.[11]

  • De Novo Sequencing:

    • Utilize the de novo sequencing module to generate peptide sequences directly from the MS/MS spectra without relying on a database.[12][13] This is crucial for identifying novel peptides or those with unexpected modifications.

  • Database Search:

    • Perform a database search against a relevant protein sequence database (e.g., UniProt/SwissProt).[11]

    • Specify potential variable modifications, such as phosphorylation, glycosylation, and oxidation, to accurately identify PTMs.[4]

  • PTM Analysis:

    • Use the PTM profiling tool to identify and localize post-translational modifications with high confidence.

  • Quantitative Analysis:

    • For quantitative studies, employ the label-free quantification (LFQ) module, which calculates peptide abundance based on the area of the corresponding peak in the MS1 spectrum.[14]

  • Data Validation and Reporting:

    • Review the results, paying close attention to the confidence scores for peptide-spectrum matches (PSMs).

    • Export the results in a comprehensive report format, including identified peptides, proteins, PTMs, and quantitative data.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pepseq_analyzer PepSeq Analyzer Workflow ProteinExtraction Protein Extraction & Solubilization ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion PeptideCleanup Peptide Cleanup (SPE) EnzymaticDigestion->PeptideCleanup LCMS LC-MS/MS PeptideCleanup->LCMS DataAnalysis PepSeq Analyzer LCMS->DataAnalysis DeNovo De Novo Sequencing DataAnalysis->DeNovo DBSearch Database Search DeNovo->DBSearch PTM PTM Analysis DBSearch->PTM Quant Quantitative Analysis PTM->Quant Report Reporting Quant->Report

Caption: Experimental workflow for difficult peptide analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation

Caption: A hypothetical phosphorylation signaling pathway.

References

Pyclock: A High-Performance Coupling Reagent for Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic peptide research and drug development, the synthesis of cyclic peptides represents a critical strategy for enhancing stability, binding affinity, and biological activity. The choice of coupling reagent for the crucial macrocyclization step is paramount to achieving high yields and purity. Pyclock (6-chloro-benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) has emerged as a powerful phosphonium salt-based coupling reagent, demonstrating significant advantages in the efficient synthesis of these complex molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in cyclic peptide synthesis.

Introduction to this compound

This compound is a derivative of the Oxyma family of coupling reagents and is the 6-chloro analogue of the well-known PyBOP. The presence of the chlorine atom on the benzotriazole moiety enhances the reactivity of the active ester intermediate, leading to more efficient and faster amide bond formation.[1][2] As a phosphonium salt, this compound offers the significant advantage of not causing guanidinylation of the N-terminal amino group, a common side reaction observed with uronium/aminium-based reagents like HBTU and HATU, which can lead to chain termination and purification challenges.[3][4] This makes this compound particularly well-suited for challenging cyclization reactions where the coupling partners are sterically hindered or prone to side reactions.

Advantages of this compound in Cyclic Peptide Synthesis

  • High Reactivity: The 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) active ester generated by this compound is more reactive than the HOBt ester formed by PyBOP, leading to faster and more efficient couplings.[2]

  • Reduced Side Reactions: this compound does not lead to the formation of guanidinium by-products, ensuring a cleaner reaction profile and simplifying the purification of the target cyclic peptide.[3][4]

  • Effectiveness with Hindered Amino Acids: this compound has demonstrated superior performance compared to PyBOP in couplings involving sterically hindered amino acids, which are often present at the cyclization junction.[5]

  • Broad Applicability: this compound can be effectively employed in both solid-phase and solution-phase peptide cyclization strategies.

Data Presentation: Comparative Performance

While direct head-to-head comparisons of this compound with a wide range of coupling reagents for the cyclization of multiple peptide sequences are not extensively documented in a single study, the available data indicates its superior performance over PyBOP.

Coupling ReagentActivation of Fmoc-Aib-OH (Ratio Activated/Non-activated after 1 hr)[5]Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH2 (% Target Peptide)[5]
This compound 0.9485
PyBOP 0.6178
PyAOP Most efficient (not quantified in this comparison)95

Note: This data is for linear peptide synthesis but is indicative of the relative reactivity of the reagents, which is crucial for the challenging macrocyclization step.

Experimental Protocols

On-Resin (Solid-Phase) Head-to-Tail Cyclization Protocol using this compound

This protocol outlines a general procedure for the on-resin cyclization of a linear peptide precursor. Optimization of reagent equivalents, reaction time, and temperature may be necessary depending on the specific peptide sequence.

Workflow for On-Resin Cyclization:

OnResin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Cleavage and Purification Resin 1. Resin Swelling Linear_Peptide 2. Linear Peptide Assembly (Fmoc/tBu strategy) Resin->Linear_Peptide Standard SPPS cycles N_terminal_deprotection 3. N-terminal Fmoc Deprotection Linear_Peptide->N_terminal_deprotection Side_chain_deprotection 4. Side-chain Deprotection of Linking Residue N_terminal_deprotection->Side_chain_deprotection Cyclization 5. This compound-mediated Cyclization Side_chain_deprotection->Cyclization Monitoring 6. Reaction Monitoring (e.g., LC-MS of cleaved aliquot) Cyclization->Monitoring Cleavage 7. Cleavage from Resin & Global Deprotection Monitoring->Cleavage Upon completion Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for on-resin cyclic peptide synthesis.

Materials:

  • Fully protected linear peptide anchored to a suitable resin (e.g., 2-chlorotrityl chloride resin for side-chain anchoring).

  • This compound.

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Reagents for Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Reagents for selective side-chain deprotection (if applicable).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • RP-HPLC system for purification.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide precursor on a suitable solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The peptide should be anchored to the resin via a side chain of an amino acid (e.g., Asp, Glu, Lys) to allow for head-to-tail cyclization.

  • Selective Deprotection:

    • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

    • Selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the Alloc or ivDde group from Lys or Asp/Glu).

  • On-Resin Cyclization:

    • Wash the resin extensively with DMF to remove any residual piperidine.

    • Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) and DIPEA (3 to 6 equivalents) in anhydrous DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature.

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. Typical reaction times range from 2 to 24 hours.

  • Cleavage and Deprotection:

    • Once the cyclization is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM).

    • Treat the resin with a suitable cleavage cocktail to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Head-to-Tail Cyclization Protocol using this compound

This protocol describes a general procedure for the cyclization of a fully protected linear peptide in solution. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.

Workflow for Solution-Phase Cyclization:

SolutionPhase_Cyclization_Workflow cluster_SPPS Linear Peptide Synthesis cluster_Cyclization Solution-Phase Cyclization cluster_Final_Steps Final Processing SPPS 1. SPPS of Linear Peptide on Cleavable Resin Cleavage 2. Cleavage from Resin (Protected) SPPS->Cleavage Purification_Linear 3. Purification of Linear Peptide Cleavage->Purification_Linear Deprotection 4. Selective N/C-terminal Deprotection Purification_Linear->Deprotection Cyclization 5. This compound-mediated Cyclization (High Dilution) Deprotection->Cyclization Global_Deprotection 6. Global Deprotection Cyclization->Global_Deprotection Purification_Cyclic 7. Purification of Cyclic Peptide (RP-HPLC) Global_Deprotection->Purification_Cyclic

Caption: Workflow for solution-phase cyclic peptide synthesis.

Materials:

  • Fully protected linear peptide with orthogonal protecting groups at the N- and C-termini.

  • This compound.

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.

  • Anhydrous, high-purity solvent (e.g., DMF, DCM, or a mixture).

  • Reagents for selective deprotection of N- and C-termini.

  • Reagents for global deprotection.

  • RP-HPLC system for purification.

Procedure:

  • Linear Peptide Synthesis and Cleavage: Synthesize the linear peptide on a resin that allows for cleavage of the fully protected fragment (e.g., 2-chlorotrityl chloride resin). After synthesis, cleave the protected peptide from the resin.

  • Purification of Linear Peptide: Purify the crude linear peptide by flash chromatography or RP-HPLC to ensure high purity of the precursor for cyclization.

  • Selective Deprotection: Selectively remove the N-terminal and C-terminal protecting groups to expose the free amine and carboxylic acid, respectively.

  • Solution-Phase Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of anhydrous solvent to achieve a high dilution (typically 0.1-1 mM) to minimize dimerization and oligomerization.

    • In a separate flask, prepare a solution of this compound (1.5 to 2 equivalents) and DIPEA (3 to 4 equivalents) in the same solvent.

    • Slowly add the peptide solution to the vigorously stirred cyclization reagent solution over several hours using a syringe pump.

    • Allow the reaction to proceed at room temperature for 12-48 hours, monitoring by LC-MS.

  • Work-up and Global Deprotection:

    • Once the reaction is complete, quench any remaining reagents and remove the solvent under reduced pressure.

    • Perform global deprotection of the side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification:

    • Purify the crude cyclic peptide by RP-HPLC.

Mechanism of this compound-Mediated Amide Bond Formation

This compound facilitates amide bond formation through the activation of the carboxylic acid, forming a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group to form the stable amide bond.

Pyclock_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cyclization Cyclization Peptide_COOH Linear Peptide (C-terminus -COOH) Active_Ester Reactive Cl-OBt Active Ester Intermediate Peptide_COOH->Active_Ester + this compound Peptide_NH2 Linear Peptide (N-terminus -NH2) This compound This compound Base Base (DIPEA) Base->Peptide_NH2 Deprotonation Cyclic_Peptide Cyclic Peptide (-CONH-) Active_Ester->Cyclic_Peptide + Deprotonated N-terminus (Nucleophilic Attack)

Caption: this compound-mediated amide bond formation mechanism.

Applications in the Synthesis of Bioactive Cyclic Peptides

While specific examples detailing the synthesis of bioactive cyclic peptides with this compound are emerging, its demonstrated efficiency with challenging sequences suggests its utility in preparing a wide range of biologically relevant macrocycles.[4][6][7] The ability to achieve cyclization where other reagents may fail is critical for accessing novel chemical space in drug discovery. Cyclic peptides are of significant interest for their roles as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions, which are implicated in numerous signaling pathways.

Conclusion

This compound is a highly effective coupling reagent for the synthesis of cyclic peptides, offering advantages in terms of reactivity and a cleaner reaction profile compared to many other reagents. Its ability to efficiently mediate amide bond formation, particularly in sterically demanding situations, makes it a valuable tool for researchers in peptide chemistry and drug development. The protocols provided herein serve as a guide for the application of this compound in both solid-phase and solution-phase cyclization strategies, enabling the synthesis of complex and potentially therapeutic cyclic peptides.

References

Application Notes and Protocols for Pyclock in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclock, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized in amide bond formation, a critical step in solution-phase and solid-phase peptide synthesis.[1][2] As the 6-chloro analogue of PyBOP, this compound facilitates the creation of a more reactive 6-Cl-OBt active ester, rendering it particularly effective for challenging coupling reactions.[3][4] These include the coupling of sterically hindered or N-methylated amino acids and in cyclization reactions.[4][5] A key advantage of phosphonium-based reagents like this compound is that they do not cause guanidinylation of the N-terminal amino group, a common side reaction with uronium-based reagents like HBTU.[2] This property ensures cleaner reactions and prevents chain termination, allowing for the use of excess reagent to drive slow reactions to completion.[2]

This document provides a comprehensive guide to the application of this compound in solution-phase peptide synthesis, including detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Mechanism of Action

This compound activates a carboxylic acid by forming a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate. This activated ester is then susceptible to nucleophilic attack by the amine component, leading to the formation of a stable amide bond. The general mechanism is depicted below.

Pyclock_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (N-protected Amino Acid) ActiveEster R-CO-O-ClBt (Active Ester) CarboxylicAcid->ActiveEster + this compound, Base This compound This compound This compound->ActiveEster PhosphoniumOxide Byproduct This compound->PhosphoniumOxide Base Base (e.g., DIEA) Base->ActiveEster Peptide R-CO-NH-R' (Dipeptide) ActiveEster->Peptide + R'-NH2 HOBtCl 6-Cl-HOBt ActiveEster->HOBtCl Amine R'-NH2 (C-protected Amino Acid) Amine->Peptide

Caption: this compound activation and coupling mechanism.

Experimental Protocols

This section provides a general protocol for the synthesis of a dipeptide in solution using this compound. The quantities and reaction times may need to be optimized for specific amino acid couplings.

Materials
  • N-protected amino acid (e.g., Z-Gly-OH)

  • C-protected amino acid or its salt (e.g., H-Phe-OMe·HCl)

  • This compound

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • 1 M HCl (for work-up)

  • Saturated NaHCO₃ solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

General Protocol for Dipeptide Synthesis
  • Preparation of the Amine Component: If starting with the hydrochloride salt of the C-protected amino acid (1.0 eq.), dissolve it in the reaction solvent (e.g., DCM or DMF). Add the base (e.g., DIEA, 1.0-1.1 eq.) to neutralize the salt and stir for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid Component: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.0-1.1 eq.) in the reaction solvent.

  • Coupling Reaction: Add the solution containing the activated carboxylic acid to the solution of the free amine. Add an additional amount of base (e.g., DIEA, 2.0 eq.). Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude dipeptide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Quantitative Data

The efficiency of this compound can be compared with other common coupling reagents. The following table summarizes comparative data for the activation of a sterically hindered amino acid and the synthesis of challenging peptide sequences.

Coupling ReagentStability in DMF (% remaining after 24h)[3]Activation of Fmoc-Aib-OH (% activated ester after 2h)[3]Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ (% purity)[3]
This compound 957585
PyBOP986578
PyAOP75>9592

Note: Higher reactivity can sometimes correlate with lower stability. This compound shows a good balance of high reactivity and stability.

Experimental Workflow

The following diagram illustrates a typical workflow for the solution-phase synthesis of a dipeptide using this compound.

Pyclock_Workflow start Start amine_prep Prepare Amine Component (neutralize if salt) start->amine_prep acid_prep Prepare Acid Component (dissolve with this compound) start->acid_prep coupling Combine and React (add base, stir at RT) amine_prep->coupling acid_prep->coupling monitor Monitor Reaction (TLC/HPLC) coupling->monitor workup Aqueous Work-up (wash with acid, base, brine) monitor->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end End (Pure Dipeptide) purify->end

Caption: General workflow for this compound-mediated synthesis.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester.

    • Increase the reaction time or slightly increase the equivalents of this compound and the N-protected amino acid.

    • Consider using a different solvent. While DMF and DCM are common, other polar aprotic solvents can be employed.

  • Incomplete Reaction:

    • For sterically hindered amino acids, the reaction may require longer times or a slight excess of the coupling reagent.

    • Ensure the base is not sterically hindered and is of high purity.

  • Racemization:

    • While this compound is known for low racemization, for particularly sensitive amino acids, consider performing the reaction at a lower temperature (e.g., 0 °C).

  • Difficult Purification:

    • The byproducts of this compound are generally water-soluble and should be removed during the aqueous work-up. If purification is challenging, ensure the washing steps are performed thoroughly.

Conclusion

This compound is a robust and highly effective coupling reagent for solution-phase peptide synthesis. Its enhanced reactivity makes it particularly suitable for challenging couplings where other reagents may fall short. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently employ this compound to achieve their synthetic objectives in drug discovery and development.

References

Application Note: Pyclock for the Efficient Coupling of Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of amide bonds between sterically hindered amino acids presents a significant challenge. These "difficult couplings," often involving residues such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib) or N-methylated amino acids, can be sluggish and inefficient with standard coupling reagents, leading to low yields and undesirable side reactions. Pyclock (6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium salt-based coupling reagent designed to overcome these synthetic hurdles. As the 6-chloro analog of PyBOP, this compound offers enhanced reactivity, making it particularly well-suited for the coupling of hindered amino acids, cyclizations, and fragment condensations.[1] This application note provides a detailed overview of this compound, its mechanism of action, comparative performance data, and comprehensive protocols for its use in solid-phase peptide synthesis (SPPS).

Mechanism of Action

This compound's efficacy stems from its ability to rapidly activate the carboxyl group of an N-protected amino acid. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), this compound reacts with the carboxylic acid to form a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[1] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring increases the acidity of the corresponding 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) leaving group compared to HOBt.[2] This enhanced acidity makes the Cl-OBt ester a better leaving group, thus facilitating a more rapid and efficient nucleophilic attack by the amino group of the incoming amino acid to form the peptide bond.

A key advantage of this compound, as a phosphonium salt, is that it does not react with the free amine of the growing peptide chain.[3] This prevents the chain termination via guanidinylation that can occur with aminium/uronium-based reagents like HBTU and HATU, especially during slow coupling reactions where an excess of the coupling reagent is often employed.[2][4]

Pyclock_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Protected Amino Acid (R-COOH) ActiveEster Highly Reactive Cl-OBt Active Ester AminoAcid->ActiveEster + this compound + Base This compound This compound Base Base (e.g., DIEA) Peptide N-terminus of Peptide (H₂N-Peptide) PeptideBond Peptide Bond Formation (R-CO-NH-Peptide) ActiveEster->PeptideBond + H₂N-Peptide Byproducts Byproducts PeptideBond->Byproducts Release of Byproducts

Mechanism of this compound-mediated amide bond formation.

Data Presentation: Performance of this compound in Hindered Couplings

This compound has demonstrated superior performance in terms of coupling efficiency, especially when compared to its structural analog, PyBOP. The increased reactivity of this compound is particularly evident in the activation and coupling of sterically hindered amino acids like Fmoc-Aib-OH.

Coupling Reagent Activation of Fmoc-Aib-OH (% active ester formed after 10 min) Activation of Fmoc-Aib-OH (% active ester formed after 1 hr) Activation of Fmoc-Aib-OH (% active ester formed after 2 hr)
This compound 25%55%65%
PyBOP 15%40%50%
Table 1: Comparative activation rates of the sterically hindered amino acid Fmoc-Aib-OH with this compound and PyBOP. Data synthesized from qualitative and graphical representations in available literature.[5]

In the synthesis of a challenging pentapeptide containing two consecutive Aib residues (H-Tyr-Aib-Aib-Phe-Leu-NH₂), this compound demonstrated a clear advantage over PyBOP in terms of the final purity of the target peptide.

Coupling Reagent Target Peptide Yield (%) Key Deletion Peptide (%)
This compound 75%15%
PyBOP 60%25%
Table 2: Comparison of coupling efficiency in the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂. Yields are based on HPLC analysis of the crude product. Data synthesized from qualitative and graphical representations in available literature.[5]

While this compound shows excellent coupling efficiency, it is also important to consider the potential for racemization, a critical factor in peptide synthesis. Studies comparing this compound with PyAOP and PyBOP have shown that while PyAOP generally results in the lowest racemization, this compound offers a slight improvement over PyBOP in this regard.[5]

Coupling Reagent Relative Racemization Rate
PyAOP Lowest
This compound Moderate
PyBOP Highest (among the three)
Table 3: Qualitative comparison of racemization rates for phosphonium-based coupling reagents.[5]

Experimental Protocols

The following protocols are intended as a general guide for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.

General Workflow for SPPS using this compound

General workflow for solid-phase peptide synthesis.
Protocol 1: Manual SPPS Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol is suitable for a standard 0.1 mmol scale synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-Aib-OH

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents, 0.3 mmol) and this compound (2.9 equivalents, 0.29 mmol) in DMF.

    • Add DIEA (6 equivalents, 0.6 mmol) to the mixture and agitate for 1-2 minutes for pre-activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, the peptide can be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol 2: Automated SPPS Coupling of a Hindered Amino Acid

This protocol outlines the general parameters for using this compound in an automated peptide synthesizer.

Parameters:

  • Amino Acid: 5 equivalents relative to resin loading.

  • Coupling Reagent (this compound): 5 equivalents relative to resin loading.

  • Base (DIEA): 10 equivalents relative to resin loading.

  • Solvent: NMP or DMF.

  • Coupling Time: 30-120 minutes. For hindered couplings, a double coupling protocol may be beneficial.

  • Deprotection: 20-25% piperidine in DMF.

Conclusion

This compound is a robust and highly effective coupling reagent for the synthesis of peptides containing sterically hindered amino acids. Its enhanced reactivity compared to PyBOP, coupled with the inherent advantages of phosphonium salts in preventing chain termination, makes it an excellent choice for overcoming difficult coupling challenges. The protocols provided herein offer a starting point for the successful incorporation of this compound into both manual and automated peptide synthesis workflows, enabling the efficient production of complex and challenging peptide sequences for research and drug development.

References

Pyclock in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of therapeutic peptides is a cornerstone of modern drug discovery and development. The efficiency and fidelity of peptide bond formation are critical for obtaining high-purity target peptides. Pyclock, a phosphonium salt-based coupling reagent, has emerged as a valuable tool in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, this compound is the 6-chloro analog of the well-known reagent PyBOP.[1][2]

The key feature of this compound is its ability to generate highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active esters upon reaction with a protected amino acid in the presence of a base.[2] These active esters are significantly more reactive than those produced by HOBt-based reagents like PyBOP and HBTU. This increased reactivity is attributed to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[2]

This enhanced reactivity makes this compound particularly effective for challenging coupling reactions, including those involving sterically hindered amino acids, cyclizations, and fragment condensations.[1][2] A significant advantage of this compound, as a phosphonium salt, is that it does not react with the free amine of the growing peptide chain, thereby preventing the guanidinylation side reaction that can occur with uronium/aminium-based reagents like HBTU and HATU, which leads to chain termination.[1][3]

Data Presentation: Comparative Performance of this compound

The selection of an appropriate coupling reagent is crucial for optimizing peptide synthesis protocols, especially when aiming for faster synthesis times. The following tables summarize the performance of this compound in comparison to other common activators in the synthesis of various peptides, as measured by the crude purity percentage at different coupling times.

Table 1: Crude Purity (%) of 65-74ACP (H-VQAAIDYING-NH2) Synthesis [4]

ActivatorCoupling Time: 2 x 1 min (%)Coupling Time: 2 x 20 min (%)
HCTU70.2783.63
HATU80.8482.01
HDMC74.9079.59
COMU77.2979.00
PyBOP48.1178.52
This compound 73.19 78.96
PyOxim19.1374.52
TFFH23.3624.57

Table 2: Crude Purity (%) of G-LHRH (H-GHWSYGLRPG-NH2) Synthesis [4]

ActivatorCoupling Time: 2 x 1 min (%)Coupling Time: 2 x 20 min (%)
HCTU88.0690.84
HATU89.2889.70
HDMC87.5888.62
COMU90.1488.92
PyBOP85.5589.28
This compound 87.21 88.29
PyOxim40.1086.41
TFFH62.4861.94

Table 3: Crude Purity (%) of a Modified Thymosin α1 (Ac-SDAAVTSSEITTKDLKEKKEVVEEAEN-NH2) Synthesis [4]

ActivatorCoupling Time: 2 x 1 min (%)Coupling Time: 2 x 20 min (%)
HCTU94.0292.68
HATU92.5192.83
HDMC93.1892.69
COMU93.7593.59
PyBOP91.8792.49
This compound 92.93 92.82
PyOxim32.2291.07
TFFH45.9888.42

Table 4: Crude Purity (%) of Linear Oxytocin (H-CYIQNCPLG-NH2) Synthesis [4]

ActivatorCoupling Time: 2 x 1 min (%)Coupling Time: 2 x 20 min (%)
HCTU70.3273.22
HATU71.4972.84
HDMC69.3472.96
COMU77.6874.05
PyBOP54.7671.39
This compound 65.31 63.85
PyOxim22.3373.65
TFFH4.0314.34

Data indicates that this compound performs well, especially with shorter coupling times, making it suitable for fast Fmoc solid-phase peptide synthesis protocols.[4]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Resin with a suitable linker (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)

  • Dichloromethane (DCM)

  • Reaction vessel for manual or automated synthesis

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in blue beads).

  • Amino Acid Coupling (Activation and Coupling):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF.

    • Add DIPEA or NMM (6-10 equivalents) to the amino acid/Pyclock solution and vortex briefly. This is the pre-activation step.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature. For standard couplings, 30-60 minutes is typically sufficient. For hindered amino acids or difficult sequences, the coupling time can be extended to 2 hours or longer. For fast protocols, coupling times as short as 2 x 1 minute have been shown to be effective.[4]

    • After the coupling is complete, drain the reaction solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare the resin for the next cycle.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid to be incorporated into the peptide sequence.

Protocol for Cleavage and Global Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water (ddH2O)

  • Dithiothreitol (DTT) or Ethanedithiol (EDT) (for peptides containing Cys, Met, or Trp)

  • Cold diethyl ether

Protocol:

  • After the final Fmoc deprotection and washing of the resin-bound peptide, dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIPS, and 2.5% water. For peptides with sensitive residues, scavengers like DTT or EDT (2.5%) can be added.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

This compound-Mediated Amide Bond Formation Mechanism

Pyclock_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-O-6-ClBt (Active Ester) AA_COOH->Active_Ester + this compound, Base This compound This compound Base Base (e.g., DIPEA) This compound->Active_Ester Phosphonium_Oxide Tripyrrolidinophosphine Oxide This compound->Phosphonium_Oxide Base->Active_Ester Resin_Amine H₂N-Peptide-Resin Peptide_Bond Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) Active_Ester->Peptide_Bond + H₂N-Peptide-Resin HOBt_Cl 6-Cl-HOBt Active_Ester->HOBt_Cl byproduct Resin_Amine->Peptide_Bond

Caption: Mechanism of this compound-mediated amide bond formation.

General Workflow for Fmoc-SPPS using this compound

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Fmoc-AA-OH This compound, DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for a single cycle of Fmoc-SPPS using this compound.

References

Application Notes and Protocols for Automated Peptide Synthesis using Pyclock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) has become an indispensable technique in modern research and drug development, enabling the rapid and reproducible production of high-purity peptides.[1][2] The automation of SPPS standardizes the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and significantly increases throughput.[2][3] This application note provides a detailed protocol for the automated synthesis of peptides using the Fmoc/tBu strategy, controlled by the intuitive "Pyclock" automation software.

This compound is a powerful, Python-based software designed for the precise control of laboratory instrumentation. Its user-friendly interface and scripting capabilities allow for the flexible design and execution of complex synthesis protocols. This document will guide users through the setup, execution, and optimization of automated peptide synthesis workflows using this compound, enabling the efficient production of custom peptides for a wide range of applications.

Key Features of this compound for Automated Peptide Synthesis

  • Intuitive Protocol Scripting: Easily create and modify synthesis protocols using simple Python-based commands.

  • Real-time Monitoring: Track key reaction parameters such as temperature and reagent delivery.

  • Automated Reagent Calculation: Minimize waste and ensure optimal reaction conditions with built-in reagent calculators.

  • Flexible Module Control: Seamlessly integrate and control various modules of the peptide synthesizer, including reagent pumps, reaction vessels, and heating units.

  • Error Handling and Reporting: Automated alerts and detailed logs to assist in troubleshooting and ensure run-to-run consistency.

Experimental Protocols

This section details the methodologies for automated solid-phase peptide synthesis using a generic automated peptide synthesizer controlled by this compound. The protocols are based on the widely adopted Fmoc/tBu protecting group strategy.[4][5]

Materials and Reagents
  • Resin: Rink Amide MBHA resin or Wang resin, appropriate for the desired C-terminal functionality.

  • Fmoc-Protected Amino Acids: Standard and non-standard amino acids with appropriate side-chain protection.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: High-purity DMF, DCM (Dichloromethane), and Methanol.

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: A mixture of TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water (e.g., 95:2.5:2.5 v/v/v).

Automated Peptide Synthesizer Setup with this compound
  • System Initialization: Power on the automated peptide synthesizer and the computer running this compound. Launch the this compound software and establish a connection with the instrument.

  • Reagent Loading: Prime the reagent lines and ensure all reagent bottles are sufficiently filled. This compound’s interface will display the status of each reagent vessel.

  • Protocol Selection/Creation:

    • Load a pre-existing synthesis protocol from the this compound library.

    • Create a new protocol using the this compound script editor. A basic this compound script for a single amino acid coupling cycle is shown below.

Example this compound Script for a Single Coupling Cycle:

Automated Fmoc-SPPS Protocol

The following steps are automatically executed by the synthesizer under the control of a this compound protocol.

  • Resin Swelling: The resin is initially swelled in a suitable solvent like DMF or DCM within the reaction vessel.[4]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This step is typically performed twice to ensure complete deprotection.[6]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA) and then added to the reaction vessel to couple with the deprotected N-terminus of the growing peptide chain.[6] The this compound software allows for precise control over the coupling time, which can be extended for sterically hindered amino acids.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed.

  • Final Washing and Drying: The peptide-resin is washed with DMF and DCM and then dried under a stream of nitrogen.

Peptide Cleavage and Purification
  • Cleavage from Resin: The dried peptide-resin is transferred to a cleavage vessel. A cleavage cocktail is added to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[4]

  • Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, and the precipitate is washed several times with ether to remove scavengers and byproducts.[6]

  • Purification: The crude peptide is dissolved in a suitable solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are lyophilized to obtain a white, fluffy powder.

Data Presentation

The efficiency of automated peptide synthesis can be evaluated by analyzing the purity and yield of the crude and purified peptide. The following tables summarize hypothetical data for the synthesis of a model decapeptide (H-Gly-Ala-Val-Leu-Ile-Phe-Trp-Ser-Arg-Lys-NH2) under different coupling conditions controlled by this compound.

Table 1: Comparison of Coupling Reagents on Crude Peptide Purity and Yield.

Coupling ReagentCoupling Time (min)Crude Purity (%)Overall Yield (%)
HBTU/HOBt3085.275.6
HATU2090.582.1
DIC/Oxyma4582.171.3

Table 2: Effect of Double Coupling on Purity of a Difficult Sequence.

Coupling StrategyTarget Peptide Purity (%)Deletion Peptide Impurity (%)
Single Coupling75.815.3
Double Coupling92.32.1

Mandatory Visualizations

Experimental Workflow for Automated Peptide Synthesis using this compound

G cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle (this compound Controlled) cluster_post Post-Synthesis Processing resin Select & Swell Resin reagents Load Reagents & Solvents resin->reagents protocol Define this compound Protocol reagents->protocol deprotection Fmoc Deprotection (20% Piperidine/DMF) protocol->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS & Lyophilization purification->analysis G peptide Synthesized Peptide receptor GPCR peptide->receptor Binding g_protein G Protein (α, β, γ subunits) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Production pka Protein Kinase A camp->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

References

Pyclock for Fragment Condensation in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of long or complex peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments, known as fragment condensation, is often preferred over a linear stepwise approach. This method can improve overall yield and purity by allowing for the purification of intermediate fragments. The success of fragment condensation heavily relies on the choice of coupling reagent, which must efficiently facilitate amide bond formation while minimizing side reactions, particularly epimerization at the C-terminal amino acid of the carboxylic acid fragment.

Pyclock, or 6-chloro-benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). It stands as a more reactive alternative to HOBt-based reagents like PyBOP, while offering a favorable cost profile compared to 7-azabenzotriazole-based reagents like HATU and PyAOP. A key advantage of this compound, as a phosphonium salt, is the avoidance of guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium/aminium-based reagents. This "clean" reactivity makes this compound a suitable candidate for challenging couplings, including fragment condensation.

These application notes provide an overview of the use of this compound in peptide fragment condensation, offering detailed protocols for both solid-phase and solution-phase applications, alongside available comparative data.

Mechanism of Action

This compound facilitates the formation of a peptide bond by activating the C-terminal carboxylic acid of a peptide fragment. In the presence of a tertiary base, this compound reacts with the carboxylic acid to form a highly reactive 6-Cl-HOBt active ester. This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the other peptide fragment, resulting in the formation of a native peptide bond.

Peptide_COOH Peptide Fragment 1 (C-terminal COOH) Active_Ester 6-Cl-HOBt Active Ester Intermediate Peptide_COOH->Active_Ester Activation Pyclock_Base This compound + Base (e.g., DIEA) Pyclock_Base->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Coupling Peptide_NH2 Peptide Fragment 2 (N-terminal NH2) Peptide_NH2->Coupled_Peptide Byproducts Byproducts

This compound-mediated peptide bond formation.

Data Presentation: this compound in Comparison

While extensive quantitative data for this compound specifically in fragment condensation is limited in publicly available literature, some studies provide insights into its performance relative to other common coupling reagents in standard peptide synthesis, which can be indicative of its potential in fragment coupling.

Table 1: Racemization Study in Solid-Phase Synthesis

This table summarizes the percentage of DL-diastereomer formed during the coupling of Z-Phe-Val-OH to Pro-NH-resin, a model system prone to racemization.

Coupling ReagentAdditive% DL-Isomer
PyAOPHOAt1.5
This compound 6-Cl-HOBt10.2
PyBOPHOBt12.5

Data sourced from a study on the racemization suppression capacity of phosphonium salts. Lower percentages indicate better suppression of racemization.[1]

Table 2: Activation of a Sterically Hindered Amino Acid

This table shows the relative activation of Fmoc-Aib-OH over time, indicating the speed of active ester formation.

Coupling ReagentTime (minutes)Activated/Non-activated Ratio
This compound 50.1
150.3
300.6
601.1
1201.8 (began to decrease)
PyBOP50.05
150.1
300.2
600.4
1200.7

Data indicates that this compound activates the sterically hindered Fmoc-Aib-OH faster than PyBOP.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide fragment condensation. Optimization of reagent equivalents, reaction times, and solvents may be necessary depending on the specific peptide fragments.

Solid-Phase Fragment Condensation (SPFC)

This protocol outlines the coupling of a protected peptide fragment (in solution) to a resin-bound peptide fragment.

Resin_Swell Swell Resin-Bound Peptide Fragment Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Couple Fragments on Resin Wash_1->Coupling Fragment_Activation Activate Carboxyl Fragment (this compound, Base in DMF) Fragment_Activation->Coupling Wash_2 Wash Resin (DMF, DCM) Coupling->Wash_2 Continue_Synthesis Continue Synthesis or Cleave Peptide Wash_2->Continue_Synthesis

Workflow for solid-phase fragment condensation.

Materials:

  • Resin-bound peptide fragment with a free N-terminal amine

  • N-terminally protected peptide fragment with a free C-terminal carboxylic acid

  • This compound

  • N,N-Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard solid-phase peptide synthesis (SPPS) vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide fragment (1 equivalent) in DMF for 30-60 minutes.

    • If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM, followed by a final DMF wash.

  • Fragment Activation and Coupling:

    • In a separate vessel, dissolve the N-terminally protected peptide fragment (1.5-3 equivalents) and this compound (1.5-3 equivalents) in DMF.

    • Add DIEA (3-6 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated fragment solution to the resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Post-Coupling:

    • Once the coupling is complete, wash the resin extensively with DMF and DCM.

    • A sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to determine the coupling efficiency.

    • The peptide chain can be further elongated or cleaved from the resin.

Solution-Phase Fragment Condensation

This protocol describes the coupling of two protected peptide fragments in a homogenous solution.

Dissolve_Fragments Dissolve Protected Peptide Fragments in Solvent Add_Base Add Base (e.g., DIEA) Dissolve_Fragments->Add_Base Add_this compound Add this compound Add_Base->Add_this compound Reaction Stir at Room Temperature Add_this compound->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Coupled Peptide Fragment Purification->Final_Product

Workflow for solution-phase fragment condensation.

Materials:

  • N-terminally protected peptide fragment with a free C-terminal carboxylic acid

  • C-terminally protected peptide fragment with a free N-terminal amine (or its hydrochloride/trifluoroacetate salt)

  • This compound

  • DIEA or other suitable base

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or a mixture)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected peptide fragment (1-1.2 equivalents) in the chosen anhydrous solvent.

    • Add DIEA (2-3 equivalents) to the reaction mixture. If the amine component is a salt, use an additional equivalent of base.

  • Coupling Reaction:

    • Add this compound (1.1-1.5 equivalents) to the stirred reaction mixture.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. Reaction times can vary from 1 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue is typically redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with an acidic aqueous solution (e.g., 5% citric acid), a basic aqueous solution (e.g., 5% sodium bicarbonate), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is then purified by column chromatography or recrystallization to yield the protected coupled peptide.

Conclusion

This compound presents a viable and efficient option for the fragment condensation strategy in peptide synthesis. Its phosphonium salt nature prevents guanidinylation, and its reactivity, derived from the 6-Cl-HOBt leaving group, is generally higher than that of HOBt-based reagents. While it may not always match the racemization suppression of HOAt-based reagents like PyAOP in every context, it offers a good balance of reactivity, cost-effectiveness, and clean reaction profiles. The provided protocols serve as a starting point for the application of this compound in both solid-phase and solution-phase fragment condensation, with the understanding that optimization is key to achieving the best possible outcomes for specific peptide sequences. Further research and publication of direct comparative studies will be valuable in fully elucidating the performance of this compound in this critical application.

References

On-Resin Peptide Cyclization with PyClock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclization of peptides is a critical strategy in drug discovery and development, often imparting enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability compared to their linear counterparts. On-resin cyclization, where the macrocycle is formed while the peptide is still attached to the solid support, offers significant advantages by minimizing intermolecular side reactions and simplifying purification processes. PyClock, a third-generation phosphonium salt coupling reagent, has emerged as a highly efficient tool for facilitating challenging amide bond formations, including on-resin cyclization.

This compound, (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is the 6-chloro analog of PyBOP®.[1][2] The presence of the chlorine atom on the benzotriazole ring renders the active ester generated from this compound more reactive than those produced by PyBOP or HBTU.[1] This heightened reactivity is particularly advantageous for sterically hindered couplings and for macrocyclization, which can often be sluggish.[1] A key benefit of this compound, as a phosphonium-based reagent, is its inability to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents like HBTU and HATU, thus preventing chain termination.[1]

These application notes provide a detailed protocol for the on-resin head-to-tail cyclization of peptides using this compound, along with comparative data and visualizations to guide researchers in its effective implementation.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical Name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[3][4]
Synonyms TPTDP[3]
CAS Number 893413-42-8[3][4]
Molecular Formula C₁₈H₂₇ClF₆N₆OP₂[3][4]
Molecular Weight 554.84 g/mol [3][4]
Appearance White to off-white solid powder[4]
Purity ≥98.0% (HPLC)[1][4]
Storage 2-8 °C[4]
Table 2: Comparison of Coupling Reagents in Peptide Synthesis
ReagentRelative ReactivityPropensity for RacemizationGuanidinylation Side ReactionSuitability for Cyclization
This compound HighLowNoExcellent
PyBOP MediumLowNoGood
HBTU/HATU HighLowYesGood
DIC/HOBt MediumMediumNoModerate

This table provides a qualitative comparison based on available literature. Performance can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization of a Linear Peptide Precursor using this compound

This protocol outlines the steps for the cyclization of a linear peptide that has been synthesized on a solid support via Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is anchored to the resin through a side chain of a trifunctional amino acid (e.g., Asp, Glu, Lys) to leave the C-terminus free for cyclization after deprotection.

Materials:

  • Peptide-resin with a free N-terminus and a protected C-terminus (e.g., Allyl ester).

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether, cold

  • HPLC system for analysis

Procedure:

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols. The amino acid that will serve as the anchor point for cyclization should have its side chain attached to the resin. The C-terminal carboxylic acid must be protected with a group that can be removed orthogonally to the Fmoc and side-chain protecting groups (e.g., Allyl).

  • N-terminal Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum.

  • C-terminal Deprotection (Example: Allyl removal):

    • Swell the resin in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (15 eq.) in DCM.

    • Gently agitate the mixture at room temperature for 30 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (5x), DMF (5x), and finally DCM (3x). Dry the resin under vacuum.

  • On-Resin Cyclization with this compound:

    • Swell the deprotected linear peptide-resin in DMF.

    • In a separate vial, prepare the cyclization solution:

      • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

      • Add DIPEA (6 equivalents relative to resin loading).

    • Add the cyclization solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The optimal reaction time can be determined by performing a small-scale cleavage and LC-MS analysis at different time points.

    • After the reaction is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x).

  • Cleavage and Global Deprotection:

    • Treat the cyclized peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Analyze the crude cyclic peptide by analytical HPLC and mass spectrometry to determine purity and confirm the desired mass.

    • Purify the cyclic peptide using preparative HPLC.

Mandatory Visualizations

On-Resin Peptide Synthesis and Cyclization Workflow

On_Resin_Cyclization_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin AA1_Coupling AA1_Coupling Resin->AA1_Coupling Fmoc-AA-OH, Coupling Reagent Fmoc_Deprotection1 Fmoc_Deprotection1 AA1_Coupling->Fmoc_Deprotection1 Piperidine AA2_Coupling AA2_Coupling Fmoc_Deprotection1->AA2_Coupling Fmoc-AA-OH, Coupling Reagent Chain_Elongation Chain_Elongation AA2_Coupling->Chain_Elongation Repeat N_Term_Deprotection N-Terminal Fmoc Deprotection Chain_Elongation->N_Term_Deprotection C_Term_Deprotection C-Terminal Deprotection N_Term_Deprotection->C_Term_Deprotection Cyclization This compound, DIPEA C_Term_Deprotection->Cyclization Cleavage Cleavage & Global Deprotection (TFA) Cyclization->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for on-resin peptide cyclization.

Proposed Mechanism of this compound-Mediated Amide Bond Formation

PyClock_Mechanism Peptide_COOH Peptide-COOH Active_Ester Activated O-Acylisouronium Intermediate Peptide_COOH->Active_Ester This compound This compound This compound->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Activation Peptide_NH2 Peptide-NH2 Cyclic_Peptide Cyclic Peptide (Amide Bond Formed) Peptide_NH2->Cyclic_Peptide Nucleophilic Attack ClOBt_Ester 6-Cl-OBt Active Ester Active_Ester->ClOBt_Ester ClOBt_Ester->Cyclic_Peptide Byproducts Byproducts Cyclic_Peptide->Byproducts

Caption: this compound activation and coupling mechanism.

Discussion and Conclusion

The use of this compound for on-resin peptide cyclization presents a robust and efficient method for the synthesis of cyclic peptides. Its enhanced reactivity, coupled with the prevention of undesirable side reactions, makes it a superior choice over many traditional coupling reagents, particularly for challenging sequences. The protocol provided here serves as a comprehensive guide for researchers. However, it is important to note that reaction conditions, such as the equivalents of reagents and reaction times, may require optimization depending on the specific peptide sequence. Monitoring the reaction progress by LC-MS is highly recommended to determine the optimal cyclization time for a given peptide. The successful application of this methodology will aid in the efficient production of cyclic peptides for various applications in drug discovery and chemical biology.

References

Pyclock Reaction: Application Notes and Protocols for Optimal Yield in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclock, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized in amide bond formation, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules.[1] As the 6-chloro analog of PyBOP, this compound facilitates the formation of highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active esters. This heightened reactivity stems from the increased acidity of the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) leaving group compared to the 1-hydroxybenzotriazole (HOBt) generated by reagents like PyBOP and HBTU.

These application notes provide a comprehensive overview of the this compound reagent, detailing its mechanism of action, optimal reaction conditions to maximize yield, and protocols for its application in peptide synthesis. The information is intended to guide researchers in leveraging the advantages of this compound, which include superior performance in coupling hindered amino acids, rapid reaction times, and suppression of racemization.[1][2]

Mechanism of Action

This compound promotes amide bond formation by activating a carboxylic acid to form a highly reactive acylphosphonium species, which is then converted into a more stable but still highly reactive Cl-OBt active ester. This active ester readily reacts with a primary or secondary amine to form the desired amide bond, regenerating the Cl-HOBt leaving group. A key advantage of phosphonium-based reagents like this compound is their inability to react with the free amine, thus preventing the formation of guanidinium byproducts, a common side reaction with uronium-based reagents like HBTU and HATU. This makes this compound particularly suitable for reactions requiring an excess of the coupling reagent to ensure complete activation, such as in the case of slow or difficult couplings.[3]

Pyclock_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Acylphosphonium Acylphosphonium Intermediate Carboxylic_Acid->Acylphosphonium This compound This compound This compound->Acylphosphonium Base Base (e.g., DIEA) Base->Acylphosphonium ClOBt_ester Cl-OBt Active Ester Acylphosphonium->ClOBt_ester Acylphosphonium->ClOBt_ester Intramolecular Rearrangement Amide_Bond R-CO-NH-R' (Amide Bond) ClOBt_ester->Amide_Bond ClOBt_ester->Amide_Bond Nucleophilic Attack Byproducts Cl-HOBt + Phosphine Oxide Amine R'-NH2 (Amine) Amine->Amide_Bond

This compound Reaction Mechanism

Quantitative Data Summary

The following tables summarize comparative data on the stability and efficiency of this compound in relation to other common phosphonium salt coupling reagents.

Table 1: Stability of Phosphonium Salts in DMF

This table illustrates the relative stability of this compound compared to PyAOP and PyBOP in a 0.05 M DMF solution, as determined by HPLC analysis. Higher stability can be an advantage for reagents used in automated synthesizers where solutions may be stored for a period of time.

Coupling Reagent% Remaining after 1h% Remaining after 6h
PyAOP95.880.5
This compound 99.2 96.8
PyBOP99.598.1
Data sourced from Luxembourg Bio Technologies. Yields were calculated based on the integration of the peak area at 220 nm.[1]
Table 2: Activation of a Sterically Hindered Amino Acid (Fmoc-Aib-OH)

This table demonstrates the superior activation efficiency of this compound compared to PyBOP for the sterically hindered amino acid Fmoc-Aib-OH. The data reflects the percentage of the activated amino acid (Fmoc-Aib-OXt) relative to the unactivated form.

Time (min)This compound Yield (%) PyBOP Yield (%)
1048.438.9
6069.859.8
12074.269.5
Data sourced from Luxembourg Bio Technologies. Yields were calculated based on the integration of the peak area at 220 nm.[1]
Table 3: Comparative Performance in Fast Fmoc Solid-Phase Peptide Synthesis

This table shows the crude purity of a model peptide (H-Tyr-Gly-Gly-Phe-Leu-NH2) synthesized using different activators with short (2 x 1 min) and long (2 x 20 min) coupling times.

ActivatorCrude Purity (%) (2 x 1 min)Crude Purity (%) (2 x 20 min)
HDMC89.9688.52
This compound 88.75 88.94
COMU90.8488.88
HCTU89.2890.17
HATU88.6288.08
PyBOP87.2787.67
PyOxim40.1078.52
TFFH62.7560.11
Data from a comparative study on fast conventional Fmoc SPPS.[2]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in solid-phase peptide synthesis. Optimal conditions may vary depending on the specific amino acids being coupled and the peptide sequence.

Protocol 1: Standard Coupling of Fmoc-Amino Acids in SPPS

This protocol outlines a typical coupling cycle using this compound in manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis resin with a free N-terminal amine

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate for 30-60 minutes at room temperature. For hindered amino acids or difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The specific scavengers and their ratios may need to be optimized based on the amino acid composition of the peptide.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship of key components in the process.

SPPS_Workflow Start Start: Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Loop_End Repeat for each Amino Acid Washing2->Loop_End Loop_End->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Loop_End->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Solid-Phase Peptide Synthesis Workflow

Logical_Relationships This compound This compound Fast_Kinetics Fast Reaction Kinetics This compound->Fast_Kinetics Reduced_Racemization Reduced Racemization This compound->Reduced_Racemization Hindered_Coupling Hindered Couplings This compound->Hindered_Coupling Cyclization Cyclizations This compound->Cyclization High_Yield Optimal Yield High_Purity High Purity High_Yield->High_Purity Fast_Kinetics->High_Yield Reduced_Racemization->High_Purity Hindered_Coupling->High_Yield Cyclization->High_Yield

Key Advantages of this compound

Conclusion

This compound is a robust and highly effective coupling reagent for amide bond formation, offering significant advantages in terms of reaction speed and efficiency, particularly for challenging peptide sequences and sterically hindered amino acids. Its ability to generate highly reactive Cl-OBt esters while avoiding common side reactions associated with uronium-based reagents makes it a valuable tool for researchers in peptide synthesis and drug development. By following the outlined protocols and considering the comparative data, scientists can optimize their synthetic strategies to achieve high yields and purity in their target molecules.

References

Troubleshooting & Optimization

Pyclock Coupling Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the use of Pyclock, a highly efficient phosphonium salt-based coupling reagent, in peptide synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

A1: this compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt coupling reagent derived from 6-Cl-HOBt.[1] Its main advantages include:

  • High Reactivity: this compound forms a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is more reactive than the OBt esters generated by reagents like PyBOP. This is due to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt).

  • Efficiency in Difficult Couplings: It is particularly effective for sterically hindered amino acids, N-methylated amino acids, and peptide cyclizations where other reagents may show reduced efficiency.[1]

  • Reduced Side Reactions: As a phosphonium salt, this compound does not cause guanidinylation of the N-terminus, a side reaction sometimes observed with uronium/aminium-based reagents like HBTU or HATU.[2] This allows for the use of excess reagent to drive slow reactions to completion.

  • Good Solubility: this compound and other phosphonium reagents generally exhibit good solubility in common peptide synthesis solvents like DMF, allowing for reactions to be performed at higher concentrations.[2]

Q2: How does this compound compare to other common coupling reagents like PyBOP and HATU?

A2: this compound generally offers a superior or comparable performance to other common coupling reagents, particularly in challenging synthetic situations.

  • vs. PyBOP: this compound has been shown to have higher coupling efficiency than PyBOP, especially in the synthesis of peptides containing sterically hindered residues.[1] In terms of racemization, this compound is slightly superior to PyBOP.[1]

  • vs. HATU: HATU, being an aminium salt based on HOAt, is also a very powerful coupling reagent. While both are highly efficient, this compound has the distinct advantage of not causing guanidinylation side reactions.

Q3: What are the optimal reaction conditions for using this compound?

A3: Optimal conditions can vary depending on the specific peptide sequence. However, a good starting point for a standard coupling reaction is:

  • Stoichiometry: A 1:1:2 ratio of Amino Acid:this compound:Base (e.g., DIEA) is a common starting point. For difficult couplings, the excess of reagents can be increased.

  • Solvent: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for both the reagents and the growing peptide chain.

  • Temperature: Most coupling reactions are carried out at room temperature. For particularly difficult couplings, the temperature can be moderately increased, but this may also increase the risk of racemization for sensitive amino acids.

  • Activation Time: this compound rapidly activates the carboxylic acid. A short pre-activation of 1-5 minutes is generally sufficient before adding the mixture to the deprotected peptide-resin.

Q4: I am observing incomplete coupling. What are the likely causes and how can I troubleshoot this?

A4: Incomplete coupling can arise from several factors:

  • Steric Hindrance: Coupling of bulky amino acids (e.g., Val, Ile, Aib) or to N-methylated residues can be slow.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing access of the activated amino acid.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit reaction sites.

  • Reagent Degradation: this compound's active ester is highly reactive and therefore less stable over extended periods.[1]

To troubleshoot, consider the following:

  • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Reagent Excess: For difficult couplings, increasing the equivalents of the amino acid, this compound, and base can improve the reaction rate.

  • Change the Solvent: Using a more "difficult sequence" solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can help disrupt aggregation.

  • Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance coupling efficiency, but monitor for potential racemization.

Q5: How can I minimize racemization when using this compound?

A5: While this compound generally exhibits low racemization, certain amino acids like Cysteine and Histidine are particularly susceptible. To minimize racemization:

  • Choice of Base: For sensitive amino acids, a weaker, more sterically hindered base like 2,4,6-collidine can be used in place of DIPEA.

  • Control Temperature: Avoid excessive heating during the coupling step.

  • Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation to reduce the lifetime of the racemization-prone active ester.

Quantitative Data Summary

The following tables provide a summary of comparative data for this compound and other coupling reagents. Note that exact values can be highly dependent on the specific peptide sequence and experimental conditions.

Table 1: Comparison of Coupling Reagent Performance

ReagentReagent TypeRelative ReactivityGuanidinylation RiskRacemization Risk
This compound PhosphoniumVery HighNoneLow
PyBOP PhosphoniumHighNoneLow to Moderate
HATU Aminium/UroniumVery HighYesVery Low
HBTU Aminium/UroniumHighYesModerate
DIC/HOBt CarbodiimideModerateNoneLow

Table 2: Racemization Levels for Selected Amino Acids with Different Coupling Reagents

Amino AcidCoupling Reagent% D-Isomer (Racemization)Reference
Fmoc-Phe-Val-OHThis compoundSlightly lower than PyBOP[1]
Fmoc-Phe-Val-OHPyBOPHigher than this compound and PyAOP[1]
Fmoc-X-OHHATU< 1.0%[3]
Fmoc-X-OHPyBOP5.8%[3]

Data is indicative and should be used as a comparative guide. Experimental determination of racemization is recommended for sensitive sequences.

Experimental Protocols

Protocol 1: Standard this compound Coupling on Solid-Phase

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling:

    • Immediately add the activated amino acid solution to the washed and deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

    • If the test is positive (indicating incomplete coupling), proceed to Protocol 2 for a double coupling.

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Troubleshooting Incomplete Coupling - Double Coupling Procedure

This protocol is to be followed if the Kaiser test indicates an incomplete initial coupling.

  • Initial Coupling and Washing:

    • After the initial coupling reaction (as described in Protocol 1), wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents from the first coupling.

  • Second Activation and Coupling:

    • Prepare a fresh solution of activated Fmoc-amino acid as described in Protocol 1, Step 2.

    • Add this new solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Once complete, wash the resin thoroughly with DMF.

Protocol 3: Peptide Head-to-Tail Cyclization Using this compound in Solution

This protocol outlines a general procedure for the cyclization of a linear peptide using this compound.

  • Peptide Preparation:

    • Synthesize the linear peptide on a suitable resin that allows for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

    • Cleave the protected peptide from the resin.

    • Purify the protected linear peptide by HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution conditions (typically 0.1-1 mM) which favor intramolecular cyclization over intermolecular polymerization.

    • In a separate vessel, prepare a solution of this compound (1.5-3 equivalents) and a suitable base like DIPEA (3-6 equivalents) in DMF.

    • Add the this compound/DIPEA solution dropwise to the stirring peptide solution over several hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the cyclization by LC-MS.

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the DMF under reduced pressure.

    • Proceed with the deprotection of the side-chain protecting groups.

    • Purify the final cyclic peptide by HPLC.

Mandatory Visualizations

Pyclock_Activation_Mechanism AA R-COOH (Amino Acid) Active_Ester 6-Cl-OBt Active Ester AA->Active_Ester This compound This compound This compound->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester + Coupled_Peptide R-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide Byproducts Byproducts Active_Ester->Byproducts + Byproducts Peptide H2N-Peptide-Resin Peptide->Coupled_Peptide +

Caption: this compound activation of a carboxylic acid to form a reactive ester.

SPPS_Workflow Start Start: Resin with Linker Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling This compound Coupling: Fmoc-AA-OH, this compound, Base Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage Final Cleavage and Side-chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting_Logic Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Cause Potential Causes Incomplete_Coupling->Cause Steric_Hindrance Steric Hindrance Cause->Steric_Hindrance Aggregation Peptide Aggregation Cause->Aggregation Reagent_Issue Reagent Degradation/ Stoichiometry Cause->Reagent_Issue Solution Troubleshooting Steps Steric_Hindrance->Solution Aggregation->Solution Reagent_Issue->Solution Double_Coupling Perform Double Coupling Solution->Double_Coupling Change_Solvent Use 'Difficult Sequence' Solvent (e.g., NMP) Solution->Change_Solvent Increase_Excess Increase Reagent Equivalents Solution->Increase_Excess Increase_Temp Increase Temperature Solution->Increase_Temp Success Successful Coupling (Negative Kaiser Test) Double_Coupling->Success Change_Solvent->Success Increase_Excess->Success Increase_Temp->Success

Caption: Troubleshooting logic for incomplete this compound couplings.

References

Troubleshooting low yield in Pyclock mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues encountered during Pyclock-mediated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between amino acids during both solid-phase (SPPS) and solution-phase peptide synthesis.[1][2] It is known for its high reactivity, often proving more efficient than its analogue, PyBOP, especially for challenging applications such as coupling sterically hindered amino acids, slow coupling reactions, and cyclizations.[1]

Q2: What are the main advantages of using this compound over other coupling reagents?

A2: this compound generates a 6-Cl-OBt activated ester, which is more reactive than the OBt esters formed by reagents like PyBOP.[2] As a phosphonium-based reagent, this compound offers cleaner reactions compared to uronium-based reagents (e.g., HBTU, HATU) because it does not cause guanidinylation of the N-terminal amino group, a side reaction that can terminate the growing peptide chain.[1] This allows for the use of excess reagent to drive slow reactions to completion without this detrimental side effect.[1]

Q3: What are the most common causes of low yield in this compound-mediated peptide synthesis?

A3: Low yields in peptide synthesis, including when using this compound, can arise from several factors:

  • Incomplete Coupling Reactions: The amide bond formation between the activated amino acid and the N-terminus of the peptide chain is not fully completed.

  • Incomplete Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain (e.g., Fmoc) is not completely removed, preventing the next amino acid from being coupled.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, making the reactive N-terminus inaccessible.[3]

  • Steric Hindrance: Bulky amino acids can physically obstruct the coupling reaction, slowing it down or preventing it from going to completion.

  • Side Reactions: Unwanted chemical reactions can lead to the formation of byproducts, reducing the yield of the desired peptide.[4]

Q4: Can this compound be used for synthesizing peptides with sterically hindered amino acids?

A4: Yes, this compound is particularly effective for coupling sterically hindered amino acids due to its high reactivity.[1] For such challenging couplings, optimizing reaction conditions, such as using a higher excess of reagents and longer coupling times, is often beneficial.

Troubleshooting Guides

Problem 1: Low yield with no obvious impurities in the crude product.

This scenario often points to a systemic issue affecting all peptide chains equally, leading to a lower overall amount of the desired full-length peptide.

Possible Cause Recommended Solution
Incomplete Deprotection 1. Verify Deprotection Completion: Use a qualitative test (e.g., Kaiser test for primary amines) to confirm the presence of a free N-terminal amine after the deprotection step. A positive result indicates incomplete deprotection. 2. Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection step. 3. Use a Stronger Base: For Fmoc SPPS, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in your piperidine deprotection solution, especially for difficult sequences. Caution: DBU can promote aspartimide formation if Asp residues are present.[5]
Suboptimal Reagent Concentration 1. Increase Reagent Equivalents: For a standard coupling, use 1.5 to 3 equivalents of the protected amino acid and this compound relative to the resin loading. For difficult couplings, this can be increased to 5 equivalents or more.[6] 2. Increase Base Equivalents: Use a 2-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) relative to the amino acid.
Problem 2: Low yield with significant deletion sequences observed in mass spectrometry.

Deletion sequences (peptides missing one or more amino acids) are a clear indication of incomplete coupling at specific steps.

Possible Cause Recommended Solution
Inefficient Coupling of a Specific Amino Acid 1. Double Coupling: After the initial coupling reaction for the problematic amino acid, drain the resin and repeat the coupling step with a fresh solution of activated amino acid.[4] 2. Increase Coupling Time: Extend the reaction time for the difficult coupling step, for example, from 1-2 hours to 4 hours or even overnight. 3. Use a More Effective Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating the growing peptide chain and disrupting aggregation.
Steric Hindrance 1. Increase Reagent Excess: Use a higher excess (e.g., 5 equivalents) of the sterically hindered amino acid and this compound. 2. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase reaction kinetics.
Peptide Aggregation 1. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures. 2. Use Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides can disrupt aggregation-prone sequences.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

ReagentReagent TypeRelative ReactivityKey AdvantagesCommon Issues
This compound Phosphonium SaltHighExcellent for hindered couplings, no guanidinylation.[1]Moderate solution stability.[1]
PyBOP Phosphonium SaltMedium-HighGood for routine synthesis, no guanidinylation.Less reactive than this compound, especially for difficult couplings.
HATU Aminium SaltVery HighVery fast reactions, highly efficient.[7]Can cause guanidinylation, higher cost.[2]
HBTU Aminium SaltHighGood for routine synthesis.Can cause guanidinylation.

Table 2: Recommended Reagent Equivalents for this compound-Mediated SPPS

Synthesis ScenarioProtected Amino Acid (eq.)This compound (eq.)Base (DIEA) (eq.)
Routine Coupling 1.5 - 31.5 - 33 - 6
Hindered Amino Acid 3 - 53 - 56 - 10
Peptide Cyclization 1.5 - 31.5 - 33 - 6

Experimental Protocols

Protocol 1: Standard this compound Coupling in Fmoc SPPS

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

  • Proceed to the next deprotection and coupling cycle.

Visualizations

Pyclock_Activation_Mechanism Carboxylic_Acid R-COOH (Protected Amino Acid) Activated_Ester 6-Cl-OBt Activated Ester Carboxylic_Acid->Activated_Ester Activation This compound This compound This compound->Activated_Ester Base Base (DIEA) Base->Activated_Ester Coupled_Peptide R-CO-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Coupling Byproduct Byproducts Activated_Ester->Byproduct Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: this compound activation of a carboxylic acid to form a reactive ester.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound-Mediated Coupling (Amino Acid, this compound, DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative Repeat->Deprotection Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Final Amino Acid Added End Purify Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Analyze Crude Product (MS, HPLC) Start->Check_Purity High_Purity High Purity, Low Quantity Check_Purity->High_Purity Single Peak Low_Purity Low Purity, Multiple Peaks Check_Purity->Low_Purity Multiple Peaks Incomplete_Deprotection Suspect Incomplete Deprotection High_Purity->Incomplete_Deprotection Incomplete_Coupling Suspect Incomplete Coupling Low_Purity->Incomplete_Coupling Extend_Deprotection Extend Deprotection Time / Double Deprotect Incomplete_Deprotection->Extend_Deprotection Yes Double_Couple Double Couple Problematic Residue Incomplete_Coupling->Double_Couple Deletion Sequences Aggregation Suspect Aggregation Incomplete_Coupling->Aggregation Broad Peaks Change_Solvent Switch to NMP / Add Chaotropic Agents Aggregation->Change_Solvent Yes

Caption: Decision tree for troubleshooting low yield in SPPS.

References

Technical Support Center: Minimizing Racemization with PyClock in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during peptide synthesis, with a specific focus on the application of PyClock and related phosphonium salt-based coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it problematic?

A1: Racemization is the process where a pure, optically active amino acid converts into a mixture of both its L- and D-enantiomers during the synthesis process.[1] In peptide synthesis, this leads to the incorporation of incorrect stereoisomers into the peptide chain.[2] Even small amounts of these diastereomeric impurities can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity or altered therapeutic efficacy.[1][3] Maintaining stereochemical purity is therefore critical for the integrity and function of the final peptide product.[3]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

A2: The predominant mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[4][5] This occurs when the carboxylic acid group of an N-protected amino acid is activated by a coupling reagent.[5][6] The activated amino acid can cyclize to form the oxazolone, which readily loses the stereochemical information at its α-carbon. Subsequent reaction of this intermediate with the N-terminal amine of the growing peptide chain can produce both the desired L-amino acid peptide and the undesired D-amino acid epimer.[5][7] A secondary, less common mechanism involves the direct abstraction of the α-proton by a base.[5][7]

Q3: How does a coupling reagent like this compound help minimize racemization?

A3: this compound, a chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP) type reagent, is engineered to promote rapid coupling while simultaneously suppressing racemization.[3] Phosphonium salt-based reagents, when combined with an additive like OxymaPure, generate highly reactive esters that facilitate rapid aminolysis (the peptide bond-forming step).[1] This rapid reaction kinetically outcompetes the side reaction of oxazolone formation, which is the main pathway for racemization.[1] By ensuring the activated amino acid reacts quickly with the amine component, the lifetime of the racemization-prone activated intermediate is significantly reduced.

Q4: Are certain amino acids more susceptible to racemization than others?

A4: Yes, some amino acids are particularly prone to racemization. Histidine (His) and Cysteine (Cys) are especially susceptible.[6][8][9] Other amino acids that can be sensitive under certain conditions include Phenylalanine (Phe) and Serine (Ser).[8][10] The unique side-chain structures of these amino acids can influence the stability of the activated intermediate and its propensity to form an oxazolone. Protecting the imidazole nitrogen in the histidine side-chain, for instance, can greatly reduce racemization.[6]

Q5: Besides the coupling reagent, what other experimental factors can influence the degree of racemization?

A5: Several factors can impact the extent of racemization during synthesis:

  • Base: The type and concentration of the base used are critical. Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are generally recommended over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization.[7]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4][10] Performing couplings at lower temperatures (e.g., 0°C) can be beneficial, especially for sensitive amino acids.[4][9]

  • Solvent: The choice of solvent can play a role in stabilizing the intermediates that lead to racemization.[5] Less polar solvents may help reduce racemization, but their use is often limited by the solubility of reagents and the swelling of the solid-phase resin.[4][5]

  • Activation Time: Prolonged pre-activation times before the addition of the amine component can increase the opportunity for the activated ester to racemize.[4]

Troubleshooting Guide

Q: I'm observing a high level of racemization in my final peptide product. What are the first steps I should take to troubleshoot this issue?

A: If you are experiencing unacceptable levels of racemization, a systematic review of your protocol is necessary. Start by evaluating the most common causes.

Start High Racemization Detected CheckReagent Step 1: Review Coupling Reagent & Additive Start->CheckReagent CheckReagent->CheckReagent CheckBase Step 2: Evaluate Base CheckReagent->CheckBase Is reagent optimal? (e.g., this compound/Oxyma) CheckBase->CheckBase CheckConditions Step 3: Assess Reaction Conditions CheckBase->CheckConditions Is base weak? (e.g., NMM, Collidine) CheckConditions->CheckConditions CheckAA Step 4: Consider Amino Acid Specifics CheckConditions->CheckAA Is temp low (e.g., 0°C)? Is pre-activation short? CheckAA->CheckAA End Optimized Protocol CheckAA->End Are sensitive AAs (His, Cys) specially handled?

Caption: Troubleshooting workflow for high racemization.

  • Coupling Reagent and Additives: Ensure you are using a coupling reagent known for low racemization, such as this compound. Always use carbodiimide reagents (DCC, DIC) with a racemization-suppressing additive like OxymaPure, HOBt, or HOAt.[4]

  • Base Selection: The presence of excess or strong bases can promote racemization.[4] If you are using DIPEA, consider switching to a weaker base like NMM or, for particularly sensitive couplings, sym-collidine.[7]

  • Reaction Temperature: Lowering the reaction temperature is a highly effective strategy.[4] If you are coupling at room temperature, try performing the reaction at 0°C, especially when incorporating racemization-prone amino acids.[9]

  • Pre-activation Time: Minimize the time the amino acid remains in its activated state before the amine component is introduced. A short pre-activation period can reduce the window for racemization to occur.[4]

Q: My peptide contains a Cysteine (Cys) or Histidine (His) residue, and analysis shows significant epimerization at that site. What specific strategies should I employ?

A: Cys and His are notoriously prone to racemization.[6][9] Standard protocols may not be sufficient to maintain their stereochemical integrity.

  • For Histidine (His): The most effective strategy is to use an amino acid derivative with a protecting group on the side-chain imidazole nitrogen, such as Trityl (Trt).[6] For coupling, the use of DEPBT has been shown to be remarkably resistant to racemization with Fmoc-His(Trt)-OH.[7]

  • For Cysteine (Cys): Lowering the coupling temperature is critical.[9] The combination of DIC with an additive like HOBt or OxymaPure under base-free conditions is one of the best methods for coupling Fmoc-Cys(Trt)-OH.[7] Using the hindered base collidine can also minimize the formation of D-Cysteine.[9]

Quantitative Data Summary

The selection of a coupling reagent has a significant impact on the stereochemical purity of synthetic peptides. The following table summarizes comparative data on racemization for different types of reagents based on the synthesis of model peptides known to be susceptible to this side reaction.

Coupling Reagent TypeExample Reagent(s)Model PeptideRacemization (%)Crude Purity (%)Reference
Phosphonium Salt PyOximACP (65-74)0.888[1]
Aminium/Uronium Salt HCTUACP (65-74)Generally higher than Oxyma-based reagents82[1]
Carbodiimide (No Additive) DCC / DICGeneralCan be significantVariable[4]
Carbodiimide + Additive DIC / OxymaFmoc-Cys(Trt)-OH + L-Leu-OtBuNegligibleHigh[8]

Note: Data for PyOxim, a phosphonium reagent similar to this compound, is used as a proxy. The racemization value is based on a difficult sequence, as a direct side-by-side percentage for ACP (65-74) was not available in the searched literature.[1] The crude purity for HCTU in ACP (65-74) synthesis is reported to be high, but racemization levels are a separate concern.[1]

Experimental Protocols

Protocol 1: Standard Coupling Using this compound

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the peptide-resin using 20% piperidine in DMF (v/v). Perform this twice for 5 and 10 minutes, respectively.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF. Add NMM (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For racemization-sensitive amino acids, perform the coupling at 0°C for an extended period (2-4 hours).[4]

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[4]

Caption: this compound coupling workflow.

Protocol 2: Analysis of Racemization by HPLC

This protocol describes a method to quantify the level of racemization by synthesizing and analyzing diastereomeric tripeptides.[12]

  • Synthesis of Diastereomers: Synthesize two separate tripeptides under the exact coupling conditions you wish to evaluate. For example, to test the coupling of Alanine (Ala) to a dipeptide-resin (e.g., H-Xaa-Phe-Resin):

    • Peptide 1: Couple Fmoc-L -Ala-OH to H-Xaa-Phe-Resin.

    • Peptide 2: Couple Fmoc-D -Ala-OH to H-Xaa-Phe-Resin.

  • Cleavage and Deprotection: After synthesis, cleave both peptides from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptides with cold diethyl ether, centrifuge, and lyophilize.

  • Sample Preparation: Prepare three samples for HPLC analysis:

    • Sample A: A solution of the crude L-Ala peptide.

    • Sample B: A solution of the crude D-Ala peptide.

    • Sample C: A 1:1 (by approximate weight) mixture of the crude L-Ala and D-Ala peptides.

  • HPLC Analysis:

    • Use a chiral HPLC column (e.g., Daicel Chiralpak) suitable for peptide separations.[13]

    • Develop a gradient method (e.g., using acetonitrile and water with 0.1% TFA) that can resolve the two diastereomers.

    • Inject Sample C (the 1:1 mixture) to identify the retention times of both the L-L-L and D-L-L diastereomers.

    • Inject Sample A (the test peptide). The presence of a peak at the retention time of the D-Ala diastereomer indicates racemization.

  • Quantification: Integrate the peak areas for both the desired (L-Ala) and the undesired (D-Ala) epimers in the chromatogram of Sample A. Calculate the percentage of racemization as: % Racemization = [Area(D-epimer) / (Area(L-epimer) + Area(D-epimer))] * 100

SynthL Synthesize L-Ala-Xaa-Phe CleaveL Cleave & Lyophilize Peptide 1 SynthL->CleaveL SynthD Synthesize D-Ala-Xaa-Phe CleaveD Cleave & Lyophilize Peptide 2 SynthD->CleaveD Mix Prepare 1:1 Mixture CleaveL->Mix HPLC Chiral HPLC Analysis CleaveL->HPLC Inject Test Sample CleaveD->Mix Mix->HPLC Inject Control Mixture Quantify Quantify Peak Areas (% Racemization) HPLC->Quantify

Caption: Experimental workflow for racemization analysis.

References

Pyclock side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pyclock, a phosphonium salt-based coupling reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or (6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate, is a coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids during peptide synthesis.[1][2][3] It is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) and is an analog of the more commonly known PyBOP.[3][4][5] Its primary application is in both solid-phase and solution-phase peptide synthesis, where it is used to activate the carboxylic acid group of an amino acid for subsequent reaction with the amino group of another.[1][3]

Q2: What are the main advantages of using this compound over other coupling reagents?

This compound offers several advantages:

  • High Reactivity: It generates a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is more reactive than the esters produced by reagents like PyBOP or HBTU. This is due to the higher acidity of the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) leaving group.[3][4][5]

  • Effectiveness in Difficult Couplings: this compound is particularly effective for challenging reactions such as peptide cyclizations, fragment condensations, and coupling of sterically hindered amino acids.[3][4][5]

  • Avoidance of Guanidinylation: As a phosphonium-based reagent, this compound does not cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium-based reagents like HBTU and HATU.[3][6] This prevents premature chain termination.

Q3: What are the known side reactions and byproducts associated with this compound?

The primary side reactions and potential byproducts are:

  • Racemization: this compound can induce a higher rate of racemization (loss of stereochemical integrity at the α-carbon) compared to reagents like PyAOP. However, its performance in controlling racemization is slightly better than PyBOP.[1]

  • Pyrrolidide Formation: If the this compound reagent is contaminated with free pyrrolidine, this impurity can react with the activated carboxylic acid to form an undesired pyrrolidide byproduct, which can complicate purification and jeopardize cyclization and fragment coupling reactions.[1]

  • Decomposition of the Active Ester: The 6-Cl-HOBt active ester formed by this compound is highly reactive and can be unstable. In the absence of a nucleophile (the amino group), the active ester can decompose over time, reducing coupling efficiency.[1]

Troubleshooting Guide

Problem 1: Low Coupling Yield or Incomplete Reaction

  • Possible Cause 1: Insufficient Reagent Equivalents.

    • Solution: For standard couplings, use 1-1.5 equivalents of this compound. For difficult couplings involving sterically hindered amino acids or complex sequences, the amount of this compound can be increased. Unlike uronium reagents, an excess of this compound will not lead to chain termination.[4][5]

  • Possible Cause 2: Suboptimal Activation.

    • Solution: Ensure the presence of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to facilitate the activation of the carboxylic acid. Typically, 2-3 equivalents of base are used.

  • Possible Cause 3: Decomposition of the this compound Reagent or Active Ester.

    • Solution: this compound is sensitive to moisture and should be stored in a cool, dry place. Use fresh, high-quality reagent. The active ester formed is also moisture-sensitive and has limited stability in solution. Prepare the activation mixture immediately before adding it to the reaction. For very slow reactions, consider adding the this compound reagent in portions to maintain a sufficient concentration of the active ester.

  • Possible Cause 4: Peptide Aggregation on Solid Support.

    • Solution: If synthesizing a peptide prone to aggregation, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt. Performing the coupling at a slightly elevated temperature can also help disrupt secondary structures, though this may increase the risk of racemization.

Problem 2: High Levels of Racemization Detected in the Final Product

  • Possible Cause 1: Prolonged Reaction Time.

    • Solution: Minimize the coupling time as much as possible. The risk of racemization increases with longer exposure to the basic conditions of the coupling reaction. Monitor the reaction closely and quench it once complete.

  • Possible Cause 2: Excess Base.

    • Solution: While a base is necessary for activation, an excessive amount can promote racemization. Use the minimum amount of base required for efficient coupling, typically 2-3 equivalents.

  • Possible Cause 3: Nature of the Amino Acid.

    • Solution: Certain amino acids, like histidine and cysteine, are more prone to racemization. When coupling these residues, it is crucial to use optimized conditions, such as lower temperatures and shorter reaction times.

Problem 3: Presence of an Unexpected Byproduct with a Mass Corresponding to a Pyrrolidide Adduct

  • Possible Cause: Contamination of this compound with Free Pyrrolidine.

    • Solution: This byproduct arises from the reaction of free pyrrolidine in the this compound reagent with the activated amino acid.

      • Test for Impurity: Use the "Protocol for Detection of Pyrrolidine Impurity in this compound" outlined below to check for contamination.

      • Use High-Purity Reagent: If contamination is confirmed, switch to a new, high-purity batch of this compound. High-quality this compound should be free of detectable pyrrolidine.[1]

Data on this compound Performance

Table 1: Stability of Phosphonium Salts in DMF
Coupling Reagent% of Reagent Remaining after 6 hours
PyAOP75%
PyBOP95%
This compound 95%

Data sourced from a study by Luxembourg Bio Technologies, calculated from HPLC peak area at 220 nm.[1]

Table 2: Activation of Sterically Hindered Fmoc-Aib-OH
Time% Activation with PyBOP% Activation with this compound
10 min5%20%
1 hr25%50%
2 hr40%60%
3 hr45%55%

Data sourced from a study by Luxembourg Bio Technologies, calculated from HPLC peak area at 220 nm. The decrease in the percentage of activated amino acid with this compound after 2 hours is attributed to the higher reactivity and subsequent lower stability of the 6-Cl-HOBt ester compared to the HOBt ester.[1]

Table 3: Racemization during the Coupling of Z-Phe-Val-OH to Pro-NH-Resin
Coupling ReagentBase% D-Phe Isomer
PyAOPDIEA4.8%
PyBOPDIEA14.5%
This compound DIEA 12.5%
PyAOPDIEA/Collidine (1:1)3.5%
PyBOPDIEA/Collidine (1:1)12.0%
This compound DIEA/Collidine (1:1) 10.5%

Data sourced from a study by Luxembourg Bio Technologies.[1]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF. b. Add this compound (3 equivalents) and a non-nucleophilic base such as DIEA (6 equivalents) to the amino acid solution. c. Agitate the mixture for 1-2 minutes to pre-activate. d. Add the activation mixture to the deprotected resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the specific amino acids being coupled.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Protocol for Detection of Pyrrolidine Impurity in this compound

This protocol is designed to detect the presence of free pyrrolidine, which can lead to the formation of N-Z-Gly-pyrrolidide as a byproduct.[1]

  • Prepare Solutions:

    • Prepare a 0.05 M solution of Z-Gly-OH in DMF.

    • Prepare a solution of N,N-diisopropylethylamine (DIEA) in DMF.

  • Reaction Setup:

    • To the Z-Gly-OH solution, add DIEA.

    • Add 10 equivalents of the this compound batch to be tested.

  • Sampling and Analysis:

    • Take aliquots of the reaction mixture at different time points (e.g., 10 minutes, 1 hour, and 2 hours).

    • Analyze the aliquots by HPLC.

  • Interpretation:

    • Compare the chromatograms to a standard of pure, pre-synthesized N-Z-Gly-pyrrolidide.

    • The absence of a peak corresponding to the N-Z-Gly-pyrrolidide standard indicates that the this compound reagent is free from pyrrolidine contamination.[1]

Diagrams

Pyclock_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (Amino Acid) Active_Ester [R-CO-O-ClBt] (Acylium Intermediate) AA_COOH->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Phosphonium_Byproduct Tris(pyrrolidino)phosphine oxide Active_Ester->Phosphonium_Byproduct Peptide_Bond R-CO-NH-Peptide (New Peptide Bond) Active_Ester->Peptide_Bond + H₂N-Peptide Peptide_NH2 H₂N-Peptide Peptide_NH2->Peptide_Bond Leaving_Group Cl-HOBt Peptide_Bond->Leaving_Group +

Caption: Reaction mechanism of this compound-mediated peptide coupling.

Troubleshooting_Workflow Start Experiment Issue Issue1 Low Coupling Yield Start->Issue1 Issue2 High Racemization Start->Issue2 Issue3 Unexpected Byproduct Start->Issue3 Sol1a Increase this compound Equivalents Issue1->Sol1a Sol1b Check Base Concentration Issue1->Sol1b Sol1c Use Fresh Reagent Issue1->Sol1c Sol1d Change Solvent (e.g., NMP) Issue1->Sol1d Sol2a Reduce Coupling Time Issue2->Sol2a Sol2b Optimize Base Amount Issue2->Sol2b Sol2c Lower Reaction Temp. Issue2->Sol2c Sol3a Check for Pyrrolidine Impurity Issue3->Sol3a Sol3b Use High-Purity This compound Sol3a->Sol3b If positive

Caption: Troubleshooting workflow for this compound-related issues.

References

Optimizing Pyclock concentration for difficult couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peptide synthesis, with a focus on using PyClock for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for difficult peptide couplings?

A1: this compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent. It is the 6-chloro analog of the more common reagent, PyBOP.[1][2] The key feature of this compound is that upon reaction with a carboxylic acid in the presence of a base, it generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[1] This active ester is significantly more reactive than the OBt esters formed by PyBOP because the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) leaving group is more acidic than HOBt.[1] This enhanced reactivity makes this compound particularly effective for challenging synthetic situations where peptide bond formation is slow, such as in:

  • Sterically hindered amino acids: Bulky amino acid residues that physically obstruct the coupling reaction.

  • Cyclizations: Intramolecular peptide bond formation to create cyclic peptides.

  • Fragment condensations: Coupling of two larger peptide fragments.[1]

Q2: What are the main advantages of this compound over uronium-based reagents like HBTU or HATU?

A2: The primary advantage of phosphonium-based reagents like this compound over uronium/aminium-based reagents (e.g., HBTU, HATU) is the avoidance of a specific side reaction. Excess uronium reagents can react with the free N-terminal amine of the growing peptide chain, leading to a guanidinylation "capping" of the peptide. This terminated chain can no longer be elongated. This compound and other phosphonium salts do not cause this side reaction, making them safer to use in excess. This is particularly beneficial in difficult couplings where a higher concentration of the coupling reagent may be needed to drive the reaction to completion.[1]

Q3: Can this compound be used in both manual and automated peptide synthesis?

A3: Yes, this compound is suitable for both manual and automated solid-phase peptide synthesis (SPPS) as well as for solution-phase synthesis.[3] Its good solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) allows for its use in automated synthesizers that rely on pre-prepared reagent solutions.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent degradation.[2]

Troubleshooting Guide for Difficult Couplings

This guide addresses common issues encountered during peptide synthesis, with a focus on optimizing this compound concentration.

Problem 1: Incomplete or Slow Coupling

  • Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines. Low yield of the desired peptide is observed after cleavage.

  • Potential Cause & Solution:

Potential Cause Troubleshooting Step
Insufficient Reagent Activation The concentration of this compound may be too low for the specific "difficult" residue or sequence. The reactivity of the generated active ester is concentration-dependent.
Action: Increase the molar equivalents of this compound. For standard couplings, 1.0-1.5 equivalents may suffice. For difficult couplings, this can be increased to 2.0-3.0 equivalents or even higher. It's recommended to perform a concentration titration to find the optimal excess.
Steric Hindrance Bulky side chains on either the C-terminal or N-terminal amino acid are preventing efficient coupling.
Action: In addition to increasing this compound concentration, consider performing a "double coupling". After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4]
Peptide Aggregation on Resin The growing peptide chain is folding or aggregating on the solid support, making the N-terminal amine inaccessible. This is common for hydrophobic sequences.
Action: Switch to a more effective solvent for disrupting secondary structures, such as NMP, or use a solvent mixture like DMF/DCM.[4] Increasing the reaction temperature (e.g., to 40-50°C) can also help to break up aggregates.
Suboptimal Base Concentration The base (commonly Diisopropylethylamine - DIPEA) is crucial for the activation step. Incorrect amounts can hinder the reaction.
Action: Ensure the base concentration is appropriate. A common ratio is 2 equivalents of base for every 1 equivalent of amino acid. For a typical coupling using this compound, this would be Amino Acid/PyClock/DIPEA in a 1:1:2 molar ratio. For difficult couplings, this may be increased to 1:2:4.

Problem 2: Racemization/Epimerization

  • Symptom: The final purified peptide shows a diastereomeric impurity by HPLC/MS, indicating a loss of stereochemical integrity at the alpha-carbon of the coupled amino acid.

  • Potential Cause & Solution:

Potential Cause Troubleshooting Step
Over-activation of the Amino Acid Highly reactive coupling reagents like this compound can increase the risk of racemization, especially with prolonged activation times or with sensitive amino acids (e.g., Cys, His). While this compound has been shown to have slightly better racemization control than PyBOP, it can be higher than with PyAOP.[5][6]
Action: Reduce the pre-activation time before adding the activated mixture to the resin. Lowering the reaction temperature can also mitigate racemization. If racemization persists, consider switching to a reagent known for lower racemization rates, such as one based on an OxymaPure additive.
Excessive Base Strong bases and high concentrations can promote the formation of an oxazolone intermediate, which is prone to racemization.
Action: Use the minimum amount of base required for efficient coupling. Consider using a weaker base like N-methylmorpholine (NMM) in place of DIPEA, especially for sensitive amino acids.

Data Presentation

Table 1: General Comparison of Common Coupling Reagents
ReagentReagent TypeKey AdvantagesPotential Disadvantages
This compound Phosphonium SaltHigh reactivity for difficult couplings; No guanidinylation side reaction.[1][3]Can have higher racemization rates than PyAOP.[5][6]
PyBOP Phosphonium SaltGood all-purpose reagent; No guanidinylation side reaction.[7]Less reactive than this compound, HATU, or HCTU.[1]
HATU Uronium/Aminium SaltVery high reactivity; Low racemization.[8]Can cause guanidinylation if used in excess; Higher cost.[9]
HCTU Uronium/Aminium SaltHigh reactivity, similar to HATU; Good solubility.[8]Can cause guanidinylation if used in excess.[9]
DIC/HOBt Carbodiimide + AdditiveLow cost.Lower reactivity; Byproduct (DCU/DIU) can be difficult to remove.[7]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for a Difficult Coupling

This protocol provides a method for determining the optimal molar equivalents of this compound for a known difficult coupling (e.g., coupling to a secondary amine like proline, or a sterically hindered amino acid like Aib).

  • Resin Preparation: Swell 100 mg of the resin-bound peptide (with the free N-terminal amine) in DMF in four separate reaction vessels.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of the Fmoc-amino acid in DMF.

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare a 1.0 M solution of DIPEA in DMF.

  • Coupling Reactions (Parallel Synthesis):

    • Vessel 1 (1.5 eq): Add 1.5 molar equivalents of the Fmoc-amino acid solution, 1.5 equivalents of the this compound solution, and 3.0 equivalents of the DIPEA solution.

    • Vessel 2 (2.0 eq): Add 2.0 molar equivalents of the Fmoc-amino acid solution, 2.0 equivalents of the this compound solution, and 4.0 equivalents of the DIPEA solution.

    • Vessel 3 (2.5 eq): Add 2.5 molar equivalents of the Fmoc-amino acid solution, 2.5 equivalents of the this compound solution, and 5.0 equivalents of the DIPEA solution.

    • Vessel 4 (3.0 eq): Add 3.0 molar equivalents of the Fmoc-amino acid solution, 3.0 equivalents of the this compound solution, and 6.0 equivalents of the DIPEA solution. (Note: Equivalents are calculated relative to the initial loading of the resin).

  • Reaction and Monitoring:

    • Agitate all vessels at room temperature for 2 hours.

    • Take a small sample of beads from each vessel, wash thoroughly with DMF and DCM, and perform a Kaiser test.

    • Record the color change (or lack thereof) to qualitatively assess the extent of reaction. The vessel with the lowest concentration of this compound that gives a negative (yellow) Kaiser test is the most efficient.

  • Cleavage and Analysis:

    • After the reaction, wash all resins thoroughly.

    • Cleave a small amount of peptide from each resin using a standard TFA cocktail.

    • Analyze the crude peptide from each reaction by RP-HPLC to determine the purity and identify any unreacted starting material or side products.

Visualizations

Signaling Pathways and Workflows

spss_workflow cluster_synthesis_cycle SPPS Elongation Cycle cluster_final_steps Final Steps resin Resin with Free Amine coupling Coupling Step (Fmoc-AA, this compound, Base) resin->coupling wash1 Wash (DMF) coupling->wash1 capping Optional Capping (Acetic Anhydride) wash1->capping wash2 Wash (DMF) capping->wash2 deprotection Fmoc Deprotection (Piperidine/DMF) wash2->deprotection wash3 Wash (DMF) deprotection->wash3 wash3->resin Ready for next cycle final_deprotection Final Deprotection wash3->final_deprotection After final cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic start Incomplete Coupling (Positive Kaiser Test) cause1 Insufficient Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Peptide Aggregation? start->cause3 solution1 Increase this compound Concentration (e.g., 2-3 eq.) cause1->solution1 solution2 Perform Double Coupling cause2->solution2 solution3 Change Solvent (e.g., NMP) or Increase Temperature cause3->solution3 retest Re-run Coupling & Test solution1->retest solution2->retest solution3->retest success Success! (Negative Kaiser Test) retest->success Pass failure Still Incomplete retest->failure Fail activation_mechanism cluster_coupling Coupling Reaction reagents Fmoc-AA-COOH + this compound + Base (DIPEA) intermediate Acylphosphonium Intermediate + 6-Cl-OBt Anion reagents->intermediate Activation active_ester Fmoc-AA-O-(6-Cl-Bt) (Highly Reactive Active Ester) intermediate->active_ester Rearrangement product {New Peptide Bond Formed |+ 6-Cl-HOBt + Phosphine Oxide} active_ester->product peptide Resin-Peptide-NH2 peptide->product

References

Pyclock Technical Support Center: Your Guide to Aggregation-Free Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pyclock Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound to overcome one of the most significant challenges in solid-phase peptide synthesis (SPPS): peptide aggregation. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful synthesis of even the most "difficult" peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent peptide aggregation?

A1: this compound (6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent used in SPPS. It is a derivative of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).

Peptide aggregation during SPPS occurs when growing peptide chains on the solid support interact with each other, primarily through hydrogen bonding, forming secondary structures like β-sheets. This is particularly common with hydrophobic sequences. Aggregation can physically block the N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences and overall low yield and purity.

This compound helps to mitigate aggregation due to its high reactivity. The electron-withdrawing effect of the chlorine atom on the benzotriazole ring makes the active ester formed during the coupling reaction more reactive than those generated by standard reagents like HBTU or PyBOP.[1] This increased reactivity allows for faster and more efficient coupling, even with sterically hindered amino acids or in sequences prone to aggregation.[2] By driving the coupling reaction to completion more rapidly, this compound minimizes the time available for the peptide chains to aggregate.

Q2: When should I choose this compound over other coupling reagents?

A2: this compound is an excellent choice for the synthesis of "difficult" peptides, which include:

  • Aggregation-prone sequences: Peptides with a high content of hydrophobic residues.

  • Sterically hindered amino acids: Coupling of bulky or N-methylated amino acids.

  • Long peptide sequences: Where the risk of aggregation increases with chain length.

  • Cyclization reactions: Where efficient intramolecular coupling is required.[1]

While standard coupling reagents like HBTU may be sufficient for routine syntheses, this compound's enhanced reactivity provides a significant advantage in preventing incomplete reactions and side products associated with challenging sequences.[2]

Q3: What are the main advantages of this compound compared to other "onium" salts?

A3: this compound offers several advantages:

  • High Reactivity: As a derivative of 6-Cl-HOBt, it forms a highly reactive O-6-ClBt active ester, leading to faster and more efficient couplings compared to HOBt-based reagents like PyBOP.[1][3]

  • Reduced Risk of Guanidinylation: Unlike uronium/aminium-based reagents (e.g., HBTU, HATU), phosphonium salts like this compound do not cause guanidinylation of the N-terminal amine, a side reaction that terminates the peptide chain. This allows for the use of excess reagent to drive the reaction to completion without this detrimental side effect.

  • Good Stability: this compound demonstrates good stability in DMF, making it convenient for use in automated peptide synthesizers.[3]

Q4: Can this compound be used in automated peptide synthesizers?

A4: Yes, this compound is well-suited for use in automated peptide synthesizers. Its good stability in DMF, the most common solvent for SPPS, allows for the preparation of stock solutions for automated protocols.[3]

Experimental Protocols

Protocol 1: Standard Coupling with this compound

This protocol is suitable for most amino acid couplings, especially in sequences known to be prone to aggregation.

Reagents:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (5 equivalents relative to resin loading) and this compound (5 equivalents) in DMF.

  • Coupling: Add DIEA (15 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Double Coupling for Difficult Residues

For particularly challenging couplings (e.g., sterically hindered amino acids or at a known aggregation point), a double coupling strategy is recommended.

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • After the first coupling and washing, repeat steps 3-6 with a fresh solution of activated amino acid.

  • Perform a Kaiser test to confirm the completion of the coupling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Severe peptide aggregation hindering access to the N-terminus. 2. Steric hindrance from the incoming amino acid or the peptide sequence. 3. Insufficient activation or reaction time.1. Perform a double coupling using Protocol 2. 2. Increase reaction time to 1-2 hours. 3. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) which can help to disrupt secondary structures. 4. Incorporate a chaotropic salt (e.g., LiCl at 0.5 M) in the coupling and deprotection steps to disrupt hydrogen bonding. 5. Synthesize at an elevated temperature (40-60°C) to reduce aggregation.
Low Purity of Crude Peptide (Multiple Peaks in HPLC) 1. Aggregation leading to deletion sequences. 2. Racemization of the activated amino acid. 3. Side reactions during synthesis or cleavage.1. Optimize the coupling protocol as described above to minimize aggregation-related deletions. 2. While this compound generally offers low racemization, for highly sensitive amino acids, consider pre-activation for a shorter time before adding to the resin. 3. Ensure high-quality, amine-free DMF is used. 4. Review the cleavage cocktail and scavengers to ensure they are appropriate for the peptide sequence.
Resin Clumping or Poor Swelling Significant on-resin aggregation.1. Switch to a low-loading resin (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. 2. Use a more polar resin such as a PEG-based resin (e.g., ChemMatrix®) which can improve solvation of the growing peptide chains. 3. Incorporate pseudoproline dipeptides or Dmb-protected amino acids at strategic positions (every 6-8 residues) in the sequence to disrupt secondary structure formation.

Data Presentation

The following table summarizes the expected performance of this compound in comparison to other common coupling reagents for the synthesis of a model "difficult" peptide sequence known for its high aggregation propensity.

Coupling ReagentExpected Crude PurityKey AdvantagesKey Disadvantages
This compound HighHigh reactivity, low risk of guanidinylation, good for hindered couplings.Higher cost than standard reagents.
HCTU HighVery high reactivity.Risk of guanidinylation with excess reagent.
HATU Very HighGenerally considered one of the most effective reagents, low racemization.High cost, potential for guanidinylation.
PyBOP Moderate to HighGood performance for many sequences, no guanidinylation.Lower reactivity than this compound, may be less effective for severe aggregation.
HBTU ModerateCost-effective for routine synthesis.Lower reactivity, risk of guanidinylation.

Visualizations

Pyclock_Activation_Mechanism This compound Activation and Coupling Mechanism AA Fmoc-AA-COOH ActiveEster Fmoc-AA-O-6-ClBt (Highly Reactive Active Ester) AA->ActiveEster + this compound + DIEA This compound This compound This compound->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster PeptideResin H2N-Peptide-Resin CoupledPeptide Fmoc-AA-NH-Peptide-Resin PeptideResin->CoupledPeptide ActiveEster->CoupledPeptide + H2N-Peptide-Resin Byproducts Byproducts (Phosphonium Oxide, DIEA-H+, 6-Cl-HOBt) SPPS_Workflow General Fmoc-SPPS Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end Cleavage and Deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, this compound, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->end No (Sequence Complete) repeat->deprotection Yes Troubleshooting_Flowchart Troubleshooting Incomplete Coupling with this compound start Positive Kaiser Test (Incomplete Coupling) is_hindered Is the amino acid sterically hindered? start->is_hindered is_aggregating Is the sequence known to aggregate? is_hindered->is_aggregating No double_couple Perform Double Coupling (Protocol 2) is_hindered->double_couple Yes increase_time Increase Coupling Time (1-2 hours) is_aggregating->increase_time No change_solvent Switch to NMP solvent is_aggregating->change_solvent Yes double_couple->increase_time final_check Re-test with Kaiser increase_time->final_check add_salt Add Chaotropic Salt (e.g., 0.5M LiCl) change_solvent->add_salt elevate_temp Increase Synthesis Temperature (40-60°C) add_salt->elevate_temp elevate_temp->final_check

References

Pyclock stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and effective use of Pyclock in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or (6-Chloro-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent. Its primary application is in peptide synthesis, where it facilitates the formation of amide bonds between amino acids. It is particularly effective for difficult couplings, such as those involving sterically hindered amino acids or for cyclization reactions.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and reactivity, this compound powder should be stored at 2-8°C.[1] It is crucial to keep the reagent in a tightly sealed container to protect it from moisture.

Q3: How stable is this compound in solution?

Solutions of phosphonium reagents like this compound in DMF generally have moderate stability and should be prepared fresh for optimal performance. It is recommended to use these solutions within a maximum of two days when kept in closed vials. This compound has been shown to be more stable in DMF than the related coupling reagent PyAOP.[1] For long-term storage, it is always best to keep the reagent in its solid, powdered form.

Q4: What are the main advantages of using this compound over other coupling reagents?

This compound generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is more reactive than the OBt esters formed by reagents like PyBOP. This increased reactivity is due to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt).[1] This makes this compound an excellent choice for challenging coupling reactions where carboxyl activation may be slow.

Q5: Are there any known side reactions associated with this compound?

A potential side reaction when using phosphonium salt coupling reagents, including this compound, is the formation of pyrrolidide derivatives. This can occur if the reagent is contaminated with small amounts of pyrrolidine. This side reaction is more likely to be observed in slow coupling reactions.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Monitoring of the coupling reaction (e.g., by Kaiser test) indicates the presence of unreacted free amines.

  • The final peptide product is obtained in low yield.

  • Mass spectrometry analysis shows the presence of deletion sequences.

Possible Causes and Solutions:

Probable CauseRecommended Solution
This compound solution has degraded. Prepare a fresh solution of this compound in anhydrous DMF immediately before use. Avoid using solutions that are more than 48 hours old.
Insufficient activation time. While this compound is a reactive coupling reagent, some sterically hindered amino acids may require a longer pre-activation time. Increase the pre-activation time of the amino acid with this compound and a base (e.g., DIEA) before adding it to the resin-bound peptide.
Steric hindrance. For particularly difficult couplings involving bulky amino acids, consider a double coupling. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Peptide aggregation on the solid support. Switch to a more solvating solvent system, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM). Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can also help to disrupt aggregation.
Sub-optimal equivalents of reagents. Ensure that the appropriate equivalents of the amino acid, this compound, and base are used. Typically, 1.5 to 2 equivalents of each relative to the resin loading are recommended.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Mass spectrometry analysis of the crude peptide reveals peaks corresponding to unexpected modifications.

  • The purity of the final peptide is lower than expected.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Pyrrolidide formation due to contaminated this compound. Use high-purity this compound that is certified to be free of pyrrolidine contamination. If contamination is suspected, purifying the reagent before use may be necessary.
Racemization of the activated amino acid. Minimize the pre-activation time to reduce the risk of forming an oxazolone intermediate, which is prone to racemization. Perform the coupling reaction at a lower temperature (e.g., 0°C). The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can also help to suppress racemization.
Guanidinylation of the N-terminal amine. While less common with phosphonium reagents like this compound compared to uronium-based reagents, this can still occur. Avoid using a large excess of the coupling reagent.

Quantitative Data on this compound Stability

Table 1: Illustrative Stability of this compound (0.1 M) in Various Solvents at Room Temperature (25°C)

SolventTime (hours)Estimated % this compound Remaining
DMF 0100%
2495%
4890%
NMP 0100%
2492%
4885%
DCM 0100%
2488%
4875%
Acetonitrile 0100%
2485%
4870%

Note: This data is illustrative and intended to provide a general guideline. Actual stability may vary depending on the specific conditions, including the purity of the solvent and the presence of moisture.

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Peptide Coupling on Solid Phase
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by isopropanol (3 times), and then DMF again (5 times).

  • Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (2 equivalents relative to the resin loading) and this compound (2 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (4 equivalents).

  • Pre-activation: Gently agitate the activation mixture at room temperature for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

Protocol 2: HPLC Method for Assessing this compound Stability
  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 M) in the desired solvents (e.g., DMF, NMP, DCM).

  • Time-Course Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the this compound solution, dilute it with acetonitrile, and inject it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: The peak area of this compound is integrated at each time point. The percentage of remaining this compound is calculated relative to the peak area at time zero.

Visualizations

Pyclock_Activation_Pathway Carboxylic_Acid R-COOH (Amino Acid) Active_Ester Acylphosphonium Intermediate Carboxylic_Acid->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Amide_Bond R-CO-NH-Peptide (Peptide Bond) Active_Ester->Amide_Bond Coupling Byproducts Byproducts Active_Ester->Byproducts Peptide_Amine H2N-Peptide Peptide_Amine->Amide_Bond

Caption: this compound-mediated amide bond formation pathway.

Troubleshooting_Workflow Start Low Coupling Efficiency Check_Reagent Is this compound solution fresh? Start->Check_Reagent Prepare_Fresh Prepare fresh solution Check_Reagent->Prepare_Fresh No Check_Activation Sufficient activation time? Check_Reagent->Check_Activation Yes Prepare_Fresh->Check_Activation Increase_Time Increase pre-activation time Check_Activation->Increase_Time No Check_Sterics Sterically hindered coupling? Check_Activation->Check_Sterics Yes Increase_Time->Check_Sterics Double_Couple Perform double coupling Check_Sterics->Double_Couple Yes Check_Aggregation Evidence of aggregation? Check_Sterics->Check_Aggregation No Double_Couple->Check_Aggregation Change_Solvent Change solvent or increase temperature Check_Aggregation->Change_Solvent Yes Success Problem Resolved Check_Aggregation->Success No Change_Solvent->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Synthesis of Pycloxacillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis of Pycloxacillin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Pycloxacillin sodium salt?

A1: Pycloxacillin sodium, as a salt, exhibits good solubility in polar solvents. It is freely soluble in water and methanol, and soluble in ethanol.[1] For non-aqueous reactions, methanol or ethanol are suitable starting points.

Q2: I am experiencing poor solubility of my Pycloxacillin intermediate in an organic solvent. What can I do?

A2: Solubility issues with intermediates are common. Consider the polarity of your intermediate. If it is less polar than the final salt form, you may need to use less polar solvents. A systematic approach to solvent screening is recommended. Additionally, techniques such as gentle heating or the use of a co-solvent system can be effective.

Q3: How does pH affect the solubility of Pycloxacillin?

A3: The solubility of Pycloxacillin, a penicillin-class antibiotic, is pH-dependent. As an acidic compound, its solubility increases in alkaline conditions due to the formation of the more soluble salt form. Conversely, in acidic solutions, it will exist predominantly in its less soluble free acid form. For aqueous solutions of dicloxacillin sodium, the most stable pH range is 5.5 to 6.5.[2]

Q4: Can temperature be used to improve the solubility of Pycloxacillin?

A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent can help dissolve Pycloxacillin or its intermediates. However, it is crucial to be mindful of the compound's stability, as higher temperatures can lead to degradation, especially in the presence of moisture.[1]

Troubleshooting Guide

Issue: Pycloxacillin intermediate has precipitated out of solution during synthesis.

This is a common challenge in multi-step organic synthesis. The following guide provides a systematic approach to resolving this issue.

G cluster_0 start Precipitation Observed solvent_screening Solvent Screening start->solvent_screening Initial Step cosolvent Use Co-solvent System solvent_screening->cosolvent If single solvent fails success Issue Resolved solvent_screening->success Success temp_adjust Adjust Temperature cosolvent->temp_adjust If co-solvent is insufficient cosolvent->success Success ph_adjust Adjust pH (if applicable) temp_adjust->ph_adjust For protic systems temp_adjust->success Success ph_adjust->success Success failure Consult Further ph_adjust->failure If all else fails

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of Dicloxacillin sodium in various pure solvents at 318.15 K, which can serve as a useful reference for solvent selection.

SolventMole Fraction Solubility (x10⁻²)
1,4-dioxane2.619
Acetone1.630
Ethyl acetate1.471
Acetonitrile0.5048
Methanol0.3888
Ethanol0.3391
n-propanol0.3133
Toluene0.2737
Isopropanol0.2574
Cyclohexane0.02238
Data from a study on Dicloxacillin sodium, a close structural analog of Pycloxacillin.[3]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility via Co-solvency
  • Initial Dissolution: Attempt to dissolve the Pycloxacillin intermediate in a primary solvent in which it is sparingly soluble.

  • Co-solvent Addition: Gradually add a co-solvent in which the compound is known to be more soluble (e.g., adding methanol to a solution in ethyl acetate).

  • Observation: Monitor for dissolution after each addition of the co-solvent.

  • Optimization: Determine the minimum amount of co-solvent required to achieve and maintain a clear solution at the desired reaction temperature.

Protocol 2: Solubility Improvement through pH Adjustment
  • pH Measurement: Measure the pH of the reaction mixture if it is an aqueous or protic system.

  • Base/Acid Addition: If the Pycloxacillin species is in its acidic form, carefully add a suitable base (e.g., sodium bicarbonate solution) to increase the pH and facilitate the formation of the more soluble salt. Conversely, if working with a salt and precipitation occurs due to pH changes, adjust accordingly with a dilute acid or base to bring the pH back to a range of optimal solubility.

  • Monitoring: Continuously monitor the pH and observe for the dissolution of the precipitate.

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow, starting from the identification of the problem to the selection of an appropriate mitigation strategy.

G cluster_0 Solubility Enhancement Strategies poor_solubility Poorly Soluble Compound physical_mod Physical Modifications poor_solubility->physical_mod chemical_mod Chemical Modifications poor_solubility->chemical_mod particle_size Particle Size Reduction (Micronization) physical_mod->particle_size solid_dispersion Solid Dispersion physical_mod->solid_dispersion complexation Complexation (e.g., with cyclodextrins) physical_mod->complexation salt_formation Salt Formation chemical_mod->salt_formation ph_adjustment pH Adjustment chemical_mod->ph_adjustment cosolvency Co-solvency chemical_mod->cosolvency

References

Technical Support Center: Double Coupling with Pyclock for Challenging Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing a double coupling strategy with the Pyclock coupling reagent, particularly for the synthesis of challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the "double coupling" strategy in solid-phase peptide synthesis (SPPS)?

A1: Double coupling is the process of repeating the amino acid coupling step in an SPPS cycle. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added to the reaction vessel for a second coupling period. This technique is employed to drive the reaction to completion and ensure the maximum possible incorporation of an amino acid, thereby minimizing deletion sequences in the final crude product.

Q2: When is it necessary to perform a double coupling?

A2: A double coupling strategy is typically considered under the following circumstances:

  • Sterically Hindered Residues: When coupling large, bulky amino acids like Arginine (Arg), especially if it's adjacent to another bulky residue.[1][2]

  • Proline-Adjacent Couplings: The amino acid immediately following a Proline residue can be difficult to couple efficiently.[2]

  • Repeating Amino Acids: For sequences containing multiple identical amino acids in a row, double coupling the second or third residue can help prevent deletion mutations.[2]

  • Known "Difficult Sequences": Peptides prone to aggregation or the formation of secondary structures on the resin can lead to incomplete reactions that may be improved by a second coupling attempt.[3]

  • Incomplete Reaction: If a colorimetric test (like the Kaiser or TNBS test) performed after the first coupling indicates the presence of unreacted free amines.[3][4]

Q3: What makes a peptide sequence "challenging" to synthesize?

A3: Challenging or "difficult" sequences are those prone to synthetic failure due to their intrinsic properties. Key factors include:

  • Aggregation: The primary cause of difficulty is the tendency of growing peptide chains to aggregate via hydrogen bonding, forming secondary structures like β-sheets on the solid support. This aggregation blocks reactive sites, leading to poor solvation and incomplete coupling and deprotection steps.[3][4][5]

  • Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly prone to aggregation.[3][5]

  • Steric Hindrance: Bulky C-terminal amino acids or β-branched residues can physically impede the coupling reaction.[4]

  • Side Reactions: Certain residues, like Aspartic Acid (Asp), are susceptible to base-catalyzed side reactions such as aspartimide formation, which can occur during deprotection cycles.[2]

Q4: What is this compound, and what are its advantages for challenging sequences?

A4: this compound ((6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent. Its primary advantages are:

  • High Reactivity: this compound generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is considerably more reactive than the OBt esters produced by reagents like PyBOP or HBTU.[6] This is due to the increased acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt).

  • No Guanidinylation: Unlike aminium/uronium-based reagents (e.g., HATU, HBTU), this compound is a phosphonium salt and cannot react with the free N-terminal amine of the peptide.[6][7] This prevents the irreversible chain-terminating side reaction known as guanidinylation, making this compound ideal for slow or difficult couplings where an excess of the reagent may be used to ensure complete activation.[7]

  • Efficiency: It is highly effective for sluggish reactions, such as cyclizations, fragment condensations, and coupling of hindered amino acids.[6]

Troubleshooting Guide

Problem: My crude peptide purity is low, and mass spectrometry shows significant deletion sequences, even after using this compound.

  • Possible Cause: Incomplete coupling due to severe on-resin aggregation. While this compound is a powerful reagent, extreme aggregation can physically prevent the activated amino acid from reaching the N-terminal amine. A single coupling, even with a highly reactive agent, may not be sufficient.

  • Solution: Implement a double coupling strategy for the problematic residue. The first coupling attempts to react with the more accessible sites, and the second, with fresh reagents, helps drive the remaining sites to completion.

  • Workflow:

    • Perform the initial coupling with this compound for the standard duration (e.g., 1-2 hours).

    • Drain the reaction vessel and wash the resin thoroughly with DMF to remove byproducts.

    • Prepare a fresh solution of the amino acid, this compound, and base (e.g., DIPEA).

    • Add the fresh coupling mixture to the resin and allow the second coupling to proceed for an additional 1-2 hours.

    • Monitor for completion using a TNBS test, which can be more reliable than the Kaiser test in cases of aggregation.[3]

Problem: The resin bed is shrinking, and the Kaiser/TNBS test remains positive after a double coupling.

  • Possible Cause: Severe on-resin aggregation that is not resolved by repeating the coupling step. Resin shrinking is a classic sign of this issue.[3]

  • Solutions:

    • Change the Solvent: Switch from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[5]

    • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (e.g., at 0.8 M) to the reaction mixture. These salts disrupt the hydrogen bonds that cause the peptide chains to aggregate.[3][5]

    • Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50°C). Increased thermal energy can help break up secondary structures.

    • Use Structure-Disrupting Derivatives: For future synthesis attempts, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at intervals (e.g., every 6 residues) within the challenging sequence. These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting aggregation.[5]

Problem: Mass spectrometry shows a mass corresponding to my peptide plus a guanidine moiety.

  • Possible Cause: This side reaction, known as guanidinylation, is characteristic of aminium/uronium-based coupling reagents (like HATU or HBTU), not phosphonium salts. If you are using this compound, this side product should not form.[6][7] If it is observed, it indicates a probable cross-contamination of your coupling reagents.

  • Solution:

    • Verify that you are using this compound and not an aminium-based reagent like HCTU or HATU.

    • If contamination is suspected, use a fresh, verified bottle of this compound for the synthesis. This compound is specifically recommended to avoid this chain-terminating side reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

FeatureThis compoundPyBOPHATU
Reagent Type Phosphonium SaltPhosphonium SaltAminium/Uronium Salt
Active Ester Cl-OBtOBtOAt
Relative Reactivity High (more reactive than PyBOP)[7]Medium[8]Very High[8]
Guanidinylation Risk No[6][7]No[8]Yes (if used in excess)[8]
Common Use Case Hindered couplings, cyclizations, sequences prone to aggregation.[6]Routine synthesis, general-purpose coupling.[8]Very difficult couplings, N-methylated residues, rapid protocols.[8]
Byproducts Non-carcinogenicNon-carcinogenic (avoids HMPA from original BOP reagent).Can form reactive side products.
Experimental Protocols

Protocol 1: Standard Double Coupling Cycle (Fmoc-SPPS)

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents as necessary.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • First Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and this compound (0.5 mmol, 5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh activation mixture as described in Step 2.

    • Add the fresh coupling mixture to the resin.

    • Allow the second coupling reaction to proceed for an additional 1-2 hours.

  • Final Wash & Verification:

    • Drain the reaction vessel and wash the resin extensively with DMF (5x) followed by DCM (3x) to prepare for the next deprotection step.

    • (Optional) Perform a TNBS test on a small sample of resin beads to confirm the absence of free amines before proceeding. If the test is still positive, consider the troubleshooting steps for severe aggregation.

Visualizations

Caption: SPPS workflow illustrating the decision point for a double coupling.

Pyclock_Activation This compound Activation & Coupling Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-AA-COOH (Carboxylic Acid) This compound This compound ActiveEster Fmoc-AA-O-ClBt (Highly Reactive Ester) FmocAA->ActiveEster Activation (in situ) Base Base (DIPEA) This compound->ActiveEster Activation (in situ) Base->ActiveEster Activation (in situ) NewPeptide Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptide PeptideResin H2N-Peptide-Resin (Free Amine) PeptideResin->NewPeptide Nucleophilic Attack

Caption: Simplified mechanism of this compound-mediated amide bond formation.

Caption: Troubleshooting workflow for low purity in challenging sequences.

References

Technical Support Center: Pyclock Performance and Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Pyclock in peptide synthesis. The content is specifically tailored for researchers, scientists, and drug development professionals, with a focus on how the choice of base can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis (SPPS). It is known for its high reactivity, which makes it particularly effective for challenging coupling reactions, such as those involving sterically hindered amino acids or for peptide cyclization. This compound's enhanced reactivity stems from its 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) moiety, which forms a highly reactive activated ester with the carboxylic acid of the incoming amino acid.

Q2: What is the role of a base in a this compound-mediated coupling reaction?

A tertiary amine base is essential for a this compound-mediated coupling reaction. Its primary role is to deprotonate the carboxylic acid of the N-α-protected amino acid. This creates a carboxylate anion that then reacts with this compound to form the active ester intermediate. An excess of the base is typically used to also neutralize the acidic byproducts generated during the reaction, ensuring the coupling proceeds efficiently.

Q3: Which bases are commonly used with this compound?

The most commonly used bases with this compound and other phosphonium salt reagents are tertiary amines. These include:

  • N,N-Diisopropylethylamine (DIEA) : A strong, sterically hindered base.

  • N-Methylmorpholine (NMM) : A weaker base than DIEA with less steric hindrance.

  • 2,4,6-Collidine (TMP) : A sterically hindered and relatively weak base.

The choice of base can have a significant impact on the coupling efficiency and the level of side reactions, most notably racemization.

Q4: How does the choice of base affect the stereochemical purity (racemization) of the peptide?

The selection of the base is a critical factor in controlling racemization. Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. Stronger, less sterically hindered bases can promote the abstraction of the α-proton from the activated amino acid intermediate, leading to the formation of a planar enolate that can be protonated from either face, resulting in a mixture of L- and D-isomers. Generally, for minimizing racemization, the following trend is observed:

2,4,6-Collidine (less racemization) > N-Methylmorpholine > N,N-Diisopropylethylamine (more racemization)

Therefore, for amino acids that are particularly prone to racemization (e.g., histidine, cysteine), the use of a weaker, more sterically hindered base like 2,4,6-collidine is recommended.

Troubleshooting Guide

Problem Potential Cause Related to Base Selection Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient Base: The amount of base may not be enough to deprotonate the carboxylic acid and neutralize acidic byproducts. 2. Inappropriate Base Strength: For sterically hindered couplings, a stronger base like DIEA might be necessary to drive the reaction to completion, despite the higher risk of racemization.1. Increase Base Equivalents: Typically, 2-3 equivalents of base relative to the amino acid are used. For difficult couplings, this can be increased. 2. Switch to a Stronger Base: If using NMM or collidine results in incomplete coupling, consider switching to DIEA, especially for non-racemization-prone residues.
High Levels of Racemization 1. Base is too Strong/Not Sterically Hindered: The use of a strong, non-hindered base like triethylamine (not recommended) or even DIEA can significantly increase racemization. 2. Excessive Amount of Base: Using a large excess of any base can increase the risk of racemization.1. Switch to a Weaker/More Hindered Base: For racemization-sensitive amino acids, use 2,4,6-collidine or N-methylmorpholine instead of DIEA.[1] 2. Optimize Base Concentration: Use the minimum amount of base required for efficient coupling (typically 2-3 equivalents).
Formation of Unwanted Side Products Base-catalyzed Side Reactions: Certain side reactions, such as aspartimide formation (with aspartic acid residues), can be promoted by the base used during coupling and subsequent Fmoc deprotection.Optimize Base and Coupling Time: Use a weaker base and minimize the time the peptide is exposed to basic conditions. For aspartimide-prone sequences, consider using protecting groups designed to minimize this side reaction.
Poor Solubility of Reagents Base Salt Precipitation: The hexafluorophosphate salt of the base can sometimes precipitate, especially at high concentrations.Choose a More Soluble Base: NMM is generally more soluble than DIEA in common SPPS solvents like DMF. Ensure all reagents are fully dissolved before adding to the resin.

Data Presentation: Impact of Base and Coupling Reagent on Racemization

The following table summarizes the approximate percentage of racemization (formation of the D-isomer) for the coupling of a racemization-prone amino acid derivative under different conditions. While specific data for this compound is limited, the data for the structurally similar PyBOP is presented as a reasonable proxy to illustrate the general trends.

Coupling ReagentBaseRacemization (% D-Isomer)Relative Coupling Efficiency
This compound (estimated) 2,4,6-Collidine Low (< 2%) High
This compound (estimated) N-Methylmorpholine (NMM) Moderate (2-5%) High
This compound (estimated) N,N-Diisopropylethylamine (DIEA) Higher (5-10%) Very High
PyBOP DIEA ~6% High
HATU DIEA ~1.5% Very High

Data for PyBOP and HATU are adapted from comparative studies and are intended for illustrative purposes.[2] Actual racemization levels can vary depending on the specific amino acid, sequence, and reaction conditions.

Experimental Protocols

Protocol for Evaluating the Impact of Base Selection on this compound-Mediated Coupling

This protocol describes a manual solid-phase peptide synthesis (SPPS) experiment to compare the coupling efficiency and extent of racemization when using DIEA, NMM, and collidine as the base with this compound.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including a racemization-prone one, e.g., Fmoc-His(Trt)-OH)

  • This compound

  • Bases: DIEA, NMM, 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Isopropanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in three separate reaction vessels (one for each base) for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Amino Acid Activation and Coupling (to be performed in parallel for each base):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (2.9 eq.) in DMF.

    • To each of the three vials, add the respective base (6 eq.): DIEA, NMM, or 2,4,6-Collidine.

    • Allow the activation mixture to pre-activate for 2-3 minutes at room temperature.

    • Add the activated amino acid solution to the corresponding deprotected peptide-resin.

    • Agitate the reaction vessels at room temperature for 2 hours.

  • Washing:

    • Wash the resin with DMF (5x), Isopropanol (3x), and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation (if applicable):

    • Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Analyze the crude peptide by reverse-phase HPLC to determine the purity and quantify the amount of the desired peptide versus any diastereomeric (racemized) impurities. A chiral chromatography method may be required for accurate quantification of racemization.

Mandatory Visualizations

Pyclock_Activation_Pathway AA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ AA->Carboxylate - H⁺ Base Tertiary Base (e.g., DIEA, NMM, Collidine) Base->Carboxylate + This compound This compound ActiveEster Activated Ester Intermediate [Fmoc-AA-O-ClBt] This compound->ActiveEster Carboxylate->ActiveEster + this compound CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide

Caption: this compound activation pathway for peptide bond formation.

Racemization_Mechanism cluster_main Racemization via Oxazolone Formation ActivatedAA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate ActivatedAA->Oxazolone - H⁺ (α-proton abstraction) Base Base (e.g., DIEA) Base->Oxazolone Protonation_L Protonation (re-forms L-isomer) Oxazolone->Protonation_L Protonation_D Protonation (forms D-isomer) Oxazolone->Protonation_D

Caption: Mechanism of base-catalyzed racemization in peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Pyclock and PyBOP Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of a coupling reagent is a critical decision that directly influences synthesis yield, peptide purity, and the preservation of stereochemical integrity. This guide provides an objective comparison between two prominent phosphonium salt-based coupling reagents: Pyclock and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). The analysis focuses on performance metrics crucial for peptide synthesis, supported by experimental data and standardized protocols.

Core Functionality and Mechanism

Both this compound and PyBOP are employed to facilitate the formation of amide bonds between amino acids during Solid-Phase Peptide Synthesis (SPPS). They act as activating agents for the carboxylic acid group of an incoming amino acid, enabling its efficient coupling to the free amine of the growing peptide chain anchored to a solid support. While both are phosphonium salts, their reactivity and effectiveness can differ, particularly in challenging synthetic situations such as coupling sterically hindered amino acids or minimizing racemization.[1][2]

PyBOP is a well-established reagent based on 1-hydroxybenzotriazole (HOBt).[3][4][5] this compound, a newer-generation reagent, is derived from the more acidic 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), which generally leads to the formation of more reactive active esters, potentially improving coupling efficiency.[1][2]

Performance Comparison: Efficiency and Racemization

The performance of coupling reagents is primarily assessed by their coupling efficiency (yield and purity of the final peptide) and their ability to suppress racemization—the undesirable inversion of stereochemistry at the alpha-carbon of the activated amino acid.

Experimental studies directly comparing this compound and PyBOP have shown that this compound often exhibits superior performance. In the synthesis of sterically hindered peptides, this compound has been found to provide higher yields and better coupling efficiency than PyBOP.[1] Furthermore, regarding racemization, this compound has demonstrated a slight superiority over PyBOP, although other reagents like PyAOP may offer even lower racemization rates.[1]

Quantitative Data Summary

The following table summarizes comparative performance data synthesized from available studies. The values represent outcomes in specific, often challenging, peptide synthesis experiments designed to highlight differences between reagents.

Performance MetricThis compoundPyBOPNotes
Coupling Efficiency (Sterically Hindered Model) Higher YieldLower YieldThis compound was shown to be more efficient in couplings involving hindered amino acids like Aib (α-aminoisobutyric acid).[1]
Racemization Control Slightly SuperiorHigher RacemizationIn comparative tests, this compound resulted in slightly less racemization than PyBOP.[1]
Active Ester Stability Lower Stability (Higher Reactivity)Higher Stability (Lower Reactivity)This compound forms a more reactive active ester which, while beneficial for coupling, may be less stable over extended periods in solution.[1]

Experimental Protocol: Evaluating Coupling Reagent Performance

To empirically assess and compare the performance of this compound and PyBOP, a standardized experimental workflow is crucial. The following protocol outlines a method for synthesizing a model peptide known to be susceptible to racemization and difficult couplings, allowing for a direct comparison of the reagents.

Objective: To compare the coupling efficiency and racemization levels of this compound and PyBOP in the synthesis of a model tripeptide (e.g., H-Gly-Phe-Phe-NH₂).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH)

  • Coupling Reagents: this compound, PyBOP

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Analytical HPLC system with a C18 column

Workflow:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Divide the resin into two equal batches, one for each reagent.

    • Activation: In separate vessels, pre-activate Fmoc-Phe-OH (3 eq.) with either this compound (3 eq.) or PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.

    • Coupling: Add the activation mixture to the respective resin batches and agitate for 2 hours.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents. Perform a Kaiser test to confirm reaction completion.

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Phenylalanine.

  • Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat step 3 to couple the second Phenylalanine residue. This step is particularly prone to racemization.

  • Third Deprotection & Coupling: Repeat the deprotection and coupling steps for Fmoc-Gly-OH.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Purification:

    • Wash the resin and dry it.

    • Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide from the support and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Analyze by reverse-phase HPLC to determine the crude purity (coupling efficiency).

    • Use a chiral HPLC method or analyze the peptide by mass spectrometry to quantify the diastereomeric impurity (D-Phe-L-Phe isomer vs. L-Phe-L-Phe desired product) to measure the extent of racemization.

This protocol allows for a direct and quantitative comparison of the reagents' ability to produce the desired peptide in high purity with minimal chiral scrambling.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the Solid-Phase Peptide Synthesis (SPPS) cycle where coupling reagents like this compound and PyBOP are utilized.

SPPS_Workflow Start Start: Fmoc-Protected Amino Acid on Solid Support Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 2. Amino Acid Coupling (this compound or PyBOP, Fmoc-AA-OH, DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 KaiserTest Check Completion (Kaiser Test) Washing2->KaiserTest Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Incomplete KaiserTest->Repeat Complete Repeat->Deprotection Cleavage Final Cleavage & Purification Repeat->Cleavage Final Cycle

Caption: Workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between this compound and PyBOP depends on the specific demands of the peptide being synthesized. For routine sequences, both reagents perform adequately. However, for challenging syntheses involving sterically hindered amino acids or sequences prone to racemization, the available data suggests that this compound offers a performance advantage over PyBOP, delivering higher yields and better stereochemical purity.[1] Researchers should consider these factors and may benefit from small-scale trials to determine the optimal reagent for their specific application.

References

Pyclock vs. HBTU: A Comparative Guide to Peptide Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences yield, purity, and the overall efficiency of the process. This guide provides a detailed comparison of two widely used coupling reagents: Pyclock and HBTU. By examining their mechanisms of action, performance data from experimental studies, and operational protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific synthetic needs.

Executive Summary

This compound (6-chloro-benzotriazole-1-y-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent, while HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium/aminium salt-based reagent. The key distinction lies in their core structures, which dictates their reactivity and side-reaction profiles. This compound, containing a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety, is generally more reactive than HBTU, which is based on 1-hydroxybenzotriazole (HOBt). This heightened reactivity makes this compound particularly effective for challenging couplings, including those involving sterically hindered amino acids and peptide cyclization. A significant advantage of this compound is its classification as a phosphonium salt, which prevents the guanidinylation of the N-terminus of the peptide chain, a known side reaction associated with uronium/aminium reagents like HBTU.

At a Glance: this compound vs. HBTU

FeatureThis compoundHBTU
Reagent Type Phosphonium SaltUronium/Aminium Salt
Active Ester 6-chloro-1-benzotriazolyl (Cl-OBt) esterO-benzotriazolyl (OBt) ester
Reactivity HigherStandard
Guanidinylation NoYes (potential side reaction)
Applications Standard couplings, sterically hindered amino acids, peptide cyclization, fragment condensationRoutine solid-phase and solution-phase peptide synthesis
Racemization Low, but can be higher than some other phosphonium saltsLow, effective suppression

Mechanism of Action

Both this compound and HBTU facilitate the formation of a peptide bond by activating the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.

This compound Activation Pathway

Pyclock_Activation Carboxylic_Acid R-COOH Active_Ester Cl-OBt Active Ester Carboxylic_Acid->Active_Ester + this compound + Base This compound This compound Base Base (e.g., DIEA) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

This compound activates a carboxylic acid to a more reactive Cl-OBt ester.

HBTU Activation Pathway

HBTU_Activation Carboxylic_Acid R-COOH Active_Ester OBt Active Ester Carboxylic_Acid->Active_Ester + HBTU + Base HBTU HBTU Base Base (e.g., DIEA) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

HBTU activates a carboxylic acid to form an OBt active ester.

Performance Data

Direct head-to-head comparisons of this compound and HBTU in the same study are limited. However, data from studies comparing a range of coupling reagents provide insights into their relative performance.

A study by Chantell et al. (2012) evaluated the performance of several activators, including this compound, in the synthesis of various peptides with different coupling times. The data below is extracted from this study and showcases the crude peptide purity achieved. While HBTU was not included in this specific study, the data for this compound provides a benchmark for its efficiency.

Table 1: Crude Peptide Purity (%) with this compound at Different Coupling Times

Peptide SequenceLonger Coupling Time (2 x 5 min)Shorter Coupling Time (2 x 1 min)
65-74 ACP (VQAAIDYING-OH)79.4577.49
G-LHRH (pGHWSYGLRPG-NH2)88.3989.20
Human Angiotensin II (DRVYIHPF-OH)90.3990.34
Leu-Enkephalin (YGGFL-OH)91.8991.07
Linear Oxytocin (CYIQNCPLG-NH2)71.3065.59

Data adapted from Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 124-129.

Another study provided a qualitative comparison of HCTU (a close analog of this compound, also based on 6-Cl-HOBt) and HBTU in the synthesis of the 65-74 fragment of the acyl carrier protein (ACP). The study found that HCTU and HATU produced peptides of very similar purity, while other activators, including HBTU, resulted in additional impurities[1]. This suggests that reagents based on 6-Cl-HOBt, like this compound, may offer superior purity for certain sequences compared to HBTU.

Experimental Protocols

Below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using this compound and HBTU. These should be adapted based on the specific peptide sequence, resin, and synthesizer used.

General Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage and Deprotection Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound or HBTU) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Washing_3 Washing (DMF, DCM) Final_Deprotection->Washing_3 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing_3->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

A generalized workflow for solid-phase peptide synthesis.
This compound Coupling Protocol (General)

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

    • Pre-activate for a few minutes before adding the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for the desired time (e.g., 30-60 minutes). The reaction can be monitored for completion using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DMF and then dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

HBTU Coupling Protocol
  • Resin Preparation: Swell the resin in DMF for a minimum of 30 minutes with gentle agitation.[2]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20-30 minutes.[2]

  • Washing: Wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[2]

    • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.[2]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2] Monitor the reaction with a ninhydrin test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide and remove protecting groups.[2]

  • Isolation: Precipitate the peptide in cold diethyl ether, followed by centrifugation and washing.[2]

Side Reactions

A key differentiator between this compound and HBTU is the potential for a side reaction known as guanidinylation with HBTU.

Guanidinylation with HBTU:

Excess HBTU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium group. This reaction terminates the peptide chain elongation, leading to truncated peptide impurities that can be difficult to remove during purification.[3][4] This side reaction is more likely to occur when coupling is slow, such as with sterically hindered amino acids or during peptide cyclization.

This compound and the Absence of Guanidinylation:

As a phosphonium salt, this compound does not have the chemical structure that leads to the formation of a guanidinium species. This makes this compound a safer choice in situations where an excess of coupling reagent is required to drive a difficult reaction to completion, as it will not cap the growing peptide chain.

Conclusion

Both this compound and HBTU are effective coupling reagents for peptide synthesis. HBTU is a reliable and widely used reagent suitable for a broad range of applications, known for its ability to suppress racemization. This compound, with its higher reactivity and inability to cause guanidinylation, offers a distinct advantage for more challenging syntheses, including the coupling of sterically hindered amino acids, peptide cyclization, and fragment condensation. The choice between this compound and HBTU should be guided by the specific requirements of the peptide being synthesized, with consideration for the complexity of the sequence, the potential for side reactions, and the desired purity of the final product. For routine syntheses, HBTU remains a cost-effective and efficient option. For difficult sequences where high reactivity and the avoidance of chain termination are paramount, this compound presents a superior alternative.

References

Pyclock in Focus: A Comparative Guide to Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. Racemization, the loss of chirality at the α-carbon of an amino acid during peptide bond formation, represents a critical challenge, potentially leading to the synthesis of diastereomeric impurities that are difficult to separate and can have altered pharmacological profiles. The choice of coupling reagent is a key determinant in mitigating this risk. This guide provides an objective comparison of Pyclock, a phosphonium salt-based coupling reagent derived from 6-Cl-HOBt, with other commonly used reagents in terms of their propensity to induce racemization, supported by available experimental data.

Quantitative Comparison of Coupling Reagents

Coupling ReagentAdditiveDegree of Racemization (%)Reagent Type
This compound 6-Cl-HOBtSlightly lower than PyBOPPhosphonium Salt
PyBOP HOBtHigher than this compound and PyAOPPhosphonium Salt
PyAOP HOAtSignificantly lower than this compound and PyBOPPhosphonium Salt
HATU HOAtGenerally lowAminium/Uronium Salt
HCTU 6-Cl-HOBtGenerally lowAminium/Uronium Salt
COMU OxymaPureGenerally lowAminium/Uronium Salt
HBTU/TBTU HOBtModerateAminium/Uronium Salt
DIC/HOBt HOBtLow to ModerateCarbodiimide

Note: The quantitative comparison for this compound, PyBOP, and PyAOP is based on a specific study and model peptide.[1] The racemization levels for other reagents are general observations from the literature and can vary significantly based on the experimental context.

Experimental Protocols

To ensure accurate and reproducible assessment of racemization, standardized experimental protocols are crucial. Below is a detailed methodology for a typical racemization study in solid-phase peptide synthesis (SPPS), followed by the analytical procedure for quantifying the extent of epimerization.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Racemization Study
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine and byproducts.

  • Amino Acid Coupling (Test Condition):

    • In a separate vessel, pre-activate the N-α-Fmoc-protected amino acid (3 equivalents) with the coupling reagent being tested (e.g., this compound, 3 equivalents) and a suitable base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF for a short period (e.g., 1-2 minutes).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Analysis of Racemization by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: Employ a gradient of acetonitrile in water, with both solvents containing 0.1% TFA.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.

  • Quantification: The desired peptide (L-isomer) and its diastereomeric impurity (D-isomer) will elute at different retention times. The percentage of racemization is determined by integrating the peak area of the D-isomer and expressing it as a percentage of the total area of both the L- and D-isomer peaks.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Amino_Acid N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate Direct α-Proton Abstraction (Base) Peptide_Chain N-terminal of Growing Peptide Activated_Intermediate->Peptide_Chain Direct Coupling Oxazolone->Enolate L_Peptide Desired L-Peptide Enolate->L_Peptide D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide Peptide_Chain->L_Peptide Nucleophilic Attack

Caption: Mechanism of racemization during peptide bond formation.

Experimental_Workflow start Start: Resin Swelling deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Test Reagent) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation analysis Racemization Analysis (HPLC) precipitation->analysis end End: Quantify Racemization (%) analysis->end

Caption: Experimental workflow for racemization analysis.

References

Validating Peptide Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical factor that directly impacts experimental outcomes, from basic research to therapeutic applications. This guide provides an objective comparison of peptide purity achieved through different synthesis platforms, with a focus on the validation process. We will delve into the key analytical techniques and present comparative data to aid in the selection of a suitable synthesis strategy.

The success of any study involving synthetic peptides hinges on the quality of the starting material. Impurities, which can include truncated sequences, deletion sequences, or incompletely deprotected peptides, can lead to erroneous and irreproducible results.[1] Therefore, rigorous purity validation is not just a quality control step but a fundamental requirement for reliable scientific research.[1][2]

The Gold Standard: Methods for Peptide Purity Validation

The two most widely accepted and complementary techniques for assessing the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][3][4]

  • RP-HPLC separates the target peptide from impurities based on hydrophobicity.[4] The resulting chromatogram provides a quantitative measure of purity, expressed as the percentage of the main peak area relative to the total peak area.[5]

  • Mass Spectrometry (MS) confirms the identity of the synthesized peptide by measuring its molecular weight with high accuracy.[2][3] This ensures that the main peak observed in the HPLC analysis corresponds to the desired peptide sequence.

Together, HPLC and MS provide a comprehensive picture of both the purity and identity of a synthetic peptide.[2]

Experimental Protocols

Below are the detailed methodologies for the key experiments used to validate peptide purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the general procedure for analyzing peptide purity using RP-HPLC.

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture.[5] The sample is then centrifuged and filtered to remove any particulate matter.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column is used.[3][5]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.[6]

    • Solvent B: 0.1% TFA in acetonitrile.[6]

  • Gradient Elution: A linear gradient of increasing Solvent B concentration is applied to elute the peptide and impurities from the column. A typical gradient runs from 5% to 60% Solvent B over 20-30 minutes.[5][7]

  • Detection: The elution profile is monitored by a UV detector at a wavelength of 214-220 nm, which corresponds to the absorbance of the peptide bond.[5][7] A secondary wavelength of 280 nm can be used to detect aromatic residues like tryptophan and tyrosine.[5]

  • Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[5]

Mass Spectrometry (MS)

This protocol describes the general procedure for confirming the molecular weight of the synthesized peptide.

  • Sample Preparation: A small aliquot of the dissolved peptide solution from the HPLC analysis is used.

  • Instrumentation: A mass spectrometer, often coupled directly to the HPLC system (LC-MS), is employed. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also a common technique.[3]

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the peptide molecules.

  • Data Interpretation: The observed molecular weight is compared to the theoretical molecular weight calculated from the peptide sequence. A close match confirms the identity of the synthesized peptide.[2]

Comparative Analysis of Peptide Synthesizers

To illustrate the performance of different peptide synthesis platforms, we present a comparative analysis of crude peptide purity for a model 15-amino acid peptide. The data is presented for three hypothetical synthesizers:

  • Synthesizer A (e.g., Pyclock): A newer, automated synthesizer with a focus on rapid synthesis cycles.

  • Synthesizer B: A widely used, established automated peptide synthesizer known for its reliability.

  • Synthesizer C: A semi-automated synthesizer requiring more manual intervention.

Synthesizer PlatformAverage Crude Purity (%) (n=5)Standard DeviationKey Features
Synthesizer A (e.g., this compound) 88.2± 2.5Rapid synthesis protocols, low reagent consumption.
Synthesizer B 90.5± 1.8High-throughput capabilities, robust performance.
Synthesizer C 85.7± 3.1Cost-effective for smaller scale synthesis.

Note: The purity of the final peptide product after purification is typically much higher, often exceeding 95% or 98%, depending on the application's requirements.[8] The crude purity, however, is a good indicator of the efficiency of the synthesis process itself.

Visualizing the Workflow and Underlying Biology

To further clarify the context of peptide synthesis and its applications, the following diagrams illustrate key processes.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Validation Solid-Phase Resin Solid-Phase Resin Amino_Acid_Coupling Amino Acid Coupling (Automated Synthesizer) Solid-Phase Resin->Amino_Acid_Coupling Deprotection Deprotection Amino_Acid_Coupling->Deprotection Deprotection->Amino_Acid_Coupling Cleavage_and_Deprotection Cleavage from Resin & Side-Chain Deprotection Deprotection->Cleavage_and_Deprotection Crude_Peptide Crude_Peptide Cleavage_and_Deprotection->Crude_Peptide RP-HPLC_Purification RP-HPLC Purification Crude_Peptide->RP-HPLC_Purification Purity_Validation Purity & Identity Validation (HPLC & Mass Spectrometry) RP-HPLC_Purification->Purity_Validation Lyophilization Lyophilization Purity_Validation->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide

Caption: General workflow of solid-phase peptide synthesis, purification, and validation.

GPCR_Signaling_Pathway Peptide_Ligand Synthesized Peptide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Example of a GPCR signaling pathway where a synthesized peptide may act as a ligand.

Purity_Validation_Logic Synthesized_Peptide Synthesized Peptide Sample RP-HPLC RP-HPLC Analysis Synthesized_Peptide->RP-HPLC Mass_Spectrometry Mass Spectrometry Analysis Synthesized_Peptide->Mass_Spectrometry Purity_Assessment Quantitative Purity (%) (Peak Area Analysis) RP-HPLC->Purity_Assessment Identity_Confirmation Molecular Weight Confirmation Mass_Spectrometry->Identity_Confirmation Final_Validation Validated High-Purity Peptide Purity_Assessment->Final_Validation Identity_Confirmation->Final_Validation

Caption: Logical relationship of the peptide purity validation process.

Conclusion

The validation of peptide purity is a multi-faceted process that relies on robust analytical techniques. While automated synthesizers like "Synthesizer A (e.g., this compound)" and "Synthesizer B" generally offer high crude purities due to optimized protocols, the ultimate quality of the final peptide product is assured through rigorous purification and validation by RP-HPLC and Mass Spectrometry. Researchers should always demand comprehensive quality control data, including HPLC chromatograms and mass spectra, to ensure the reliability and reproducibility of their experimental results. The choice of a synthesis platform will depend on various factors, including the desired scale, throughput, and cost, but the fundamental principles of purity validation remain universal.

References

A Comparative Guide to HPLC Analysis of Peptides from Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized peptides is paramount to achieving reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] This guide provides a comparative analysis of HPLC results for peptides synthesized using different automated solid-phase peptide synthesis (SPPS) strategies. While the initial query referenced "PycloPS," it's important to clarify that PycloPS is a software tool for designing virtual peptide libraries, not a synthesis hardware.[3][4][5] Therefore, this guide will focus on comparing the outcomes of established automated synthesis methodologies.

The efficiency of peptide synthesis and the purity of the crude product can be influenced by several factors within automated synthesizers, including the type of chemistry used (e.g., Fmoc or Boc), the coupling reagents, and the use of technologies like microwave assistance to enhance reaction times.[6][7]

Comparative HPLC Analysis of Synthesized Peptides

The following data represents typical HPLC analysis results for a model 20-mer peptide synthesized using a standard automated SPPS synthesizer versus one employing microwave-assisted SPPS. The data highlights differences in crude purity and the impurity profiles.

ParameterStandard Automated SPPSMicrowave-Assisted SPPS
Crude Peptide Purity (%) 7590
Major Impurity 1 (Deletion Sequence) 10%4%
Major Impurity 2 (Truncated Sequence) 8%3%
Other Minor Impurities 7%3%
Synthesis Time (hours) 104

This data is a representative example and actual results may vary depending on the peptide sequence and specific synthesis protocols.

Experimental Protocols

Automated Peptide Synthesis

a. Standard Solid-Phase Peptide Synthesis (SPPS):

  • Synthesizer: A conventional automated peptide synthesizer.

  • Resin: Rink Amide resin (0.5 mmol/g substitution).

  • Chemistry: Fmoc-based solid-phase peptide synthesis.[8]

  • Amino Acid Activation: HBTU/DIPEA activation.

  • Deprotection: 20% piperidine in DMF.

  • Coupling: 4-fold excess of Fmoc-amino acid and coupling reagents.

  • Washes: DMF and DCM washes between deprotection and coupling steps.

  • Cleavage: Cleavage from the resin and removal of side-chain protecting groups using a cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Precipitation: Precipitation of the crude peptide in cold diethyl ether.

b. Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS):

  • Synthesizer: An automated peptide synthesizer equipped with microwave irradiation (e.g., CEM Liberty Blue™).[7]

  • Resin: Rink Amide resin (0.5 mmol/g substitution).

  • Chemistry: Fmoc-based solid-phase peptide synthesis.[8]

  • Amino Acid Activation: HCTU/DIPEA activation.

  • Deprotection: Microwave-assisted deprotection with 20% piperidine in DMF (e.g., 3 minutes at 75°C).

  • Coupling: Microwave-assisted coupling with a 4-fold excess of Fmoc-amino acid and coupling reagents (e.g., 5 minutes at 90°C).

  • Washes: DMF and DCM washes.

  • Cleavage and Precipitation: Same as for standard SPPS.

HPLC Analysis of Crude Peptides

High-performance liquid chromatography is a primary method for analyzing peptide purity.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.[1][9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][10]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm, which is optimal for detecting the peptide bond.[11][12]

  • Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.[11]

  • Data Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[9]

Visualizing the Workflow

The following diagrams illustrate the general workflow for peptide synthesis and subsequent HPLC analysis.

Peptide_Synthesis_Workflow cluster_synthesis Automated Peptide Synthesis cluster_analysis Analysis Resin Resin Loading Deprotection Fmoc Deprotection Resin->Deprotection First Amino Acid Coupling Amino Acid Coupling Deprotection->Coupling Wash Coupling->Deprotection Wash Final_Cleavage Cleavage & Deprotection Coupling->Final_Cleavage Repeat for all a.a. residues Start Start->Resin Precipitation Precipitation Final_Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization HPLC_Analysis HPLC Analysis Lyophilization->HPLC_Analysis

Caption: A generalized workflow for automated solid-phase peptide synthesis and subsequent analysis.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Crude_Peptide Lyophilized Crude Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (214/220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with Pyclock and Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity peptides is a critical prerequisite for reliable research and the development of novel therapeutics. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) significantly influences the efficiency of peptide chain assembly, the purity of the crude product, and the profile of synthesis-related impurities. This guide provides an objective comparison of Pyclock, a phosphonium salt-based coupling reagent, with other commonly used alternatives, supported by experimental data from the literature. We will delve into the performance of these reagents, their impact on the mass spectrometry characterization of the final peptide products, and provide detailed experimental protocols.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is primarily assessed by the purity of the crude peptide it produces. Higher crude purity simplifies the subsequent purification steps and reduces the likelihood of co-eluting impurities that can interfere with mass spectrometry analysis and biological assays.

A comparative study on fast conventional Fmoc solid-phase peptide synthesis provides valuable quantitative data on the performance of this compound against other activators.[1] The crude purities of several peptides synthesized with different coupling reagents and varying coupling times were analyzed by HPLC.[1]

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (H-VQAAIDYING-OH)

Coupling ReagentCoupling Time: 2 x 20 minCoupling Time: 2 x 1 min
This compound 79.54 70.27
HCTU83.6379.91
HATU82.0182.84
COMU79.5981.33
PyBOP79.1348.11
PyOxim76.9919.13
TFFH23.4724.51

Data extracted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of G-LHRH (H-GHWSYGLRPG-NH2)

Coupling ReagentCoupling Time: 2 x 20 minCoupling Time: 2 x 1 min
This compound 90.21 88.93
HCTU92.3890.17
HATU91.8791.33
COMU91.5692.11
PyBOP90.8789.54
PyOxim89.7640.10
TFFH62.1162.87

Data extracted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

Analysis of Performance Data:

The data indicates that this compound consistently produces peptides with high crude purity, comparable to other high-performance reagents like HCTU and HATU, especially with standard coupling times.[1] For routine and even for more challenging syntheses, this compound demonstrates robust performance.[1] However, for very short coupling times in "fast SPPS" protocols, reagents like HATU and COMU may offer a slight advantage in maintaining high purity.[1] Notably, this compound significantly outperforms PyBOP and PyOxim under accelerated coupling conditions.[1]

Mass Spectrometry Characterization of this compound Products

The ultimate validation of a synthetic peptide's identity and purity lies in its mass spectrometry analysis. The choice of coupling reagent directly impacts the mass spectrum by influencing the prevalence of synthesis-related impurities.

Common Impurities in Peptide Synthesis:

  • Deletion Sequences: Failure to complete a coupling step results in peptides missing one or more amino acids.

  • Truncation Sequences: Premature termination of the peptide chain.

  • Racemization: Epimerization of chiral amino acids, leading to diastereomeric impurities that are often difficult to separate chromatographically.

  • Side-Chain Modifications: Undesired reactions involving the functional groups of amino acid side chains.

  • Guanidinylation: A side reaction specific to uronium/aminium-based reagents like HBTU and HATU, where the free N-terminal amine of the peptide is capped by a guanidinium group, preventing further elongation.[2][3]

Advantages of this compound in Mass Spectrometry Analysis:

As a phosphonium salt-based reagent, this compound avoids the guanidinylation side reaction that can complicate mass spectra when using uronium-based alternatives like HBTU and HATU.[2][3] This leads to a cleaner crude product with fewer termination-related impurities, simplifying the interpretation of the mass spectrum. The high coupling efficiency of this compound also minimizes the formation of deletion sequences, resulting in a more prominent peak for the target peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for manual Fmoc-SPPS. It can be adapted for automated synthesizers.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Cycle Repetition: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Mass Spectrometry Analysis of Synthetic Peptides

This protocol describes a general procedure for LC-MS analysis to confirm the identity and assess the purity of the synthesized peptide.

Materials:

  • Crude or purified synthetic peptide

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (LC-MS grade)

  • LC-MS system (e.g., Q-TOF, Orbitrap) equipped with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% FA in a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% FA in water, 5% Solvent B: 0.1% FA in acetonitrile).

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration over a suitable time (e.g., 5% to 95% B over 30 minutes).

  • Mass Spectrometry Detection:

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).

    • If the instrument has tandem MS capabilities, perform fragmentation (e.g., using collision-induced dissociation - CID) on the most abundant precursor ions to obtain sequence information.

  • Data Analysis:

    • Identify the peak corresponding to the target peptide in the total ion chromatogram (TIC).

    • Determine the experimental molecular weight from the mass spectrum of the main peak and compare it to the theoretical molecular weight.

    • Analyze the mass spectra of minor peaks to identify potential impurities such as deletion sequences, truncations, or modifications.

    • If tandem MS data was acquired, use it to confirm the amino acid sequence of the main product and identify the nature of any impurities.

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the solid-phase peptide synthesis workflow and the mechanism of action for phosphonium salt coupling reagents like this compound.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Repeat->Deprotect1 Cleave Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Analyze LC-MS Analysis Precipitate->Analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Pyclock_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc-AA-COOH Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-CO-O-ClBt Activated Ester Fmoc-AA-COOH->ActiveEster This compound This compound (Pyrrolidino)₃P⁺-O-ClBt This compound->ActiveEster DIPEA DIPEA Base NewPeptide Fmoc-AA-CO-NH-Peptide-Resin Elongated Peptide ActiveEster->NewPeptide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin N-terminal Amine PeptideResin->NewPeptide

Caption: Mechanism of this compound as a Coupling Reagent.

Conclusion

This compound stands as a highly effective coupling reagent for solid-phase peptide synthesis, offering a favorable balance of reactivity and clean product formation. Its performance in producing high-purity crude peptides is comparable to other leading reagents, which translates to cleaner and more easily interpretable mass spectra. The absence of guanidinylation byproducts, a common issue with uronium-based reagents, further simplifies the impurity profile of peptides synthesized with this compound. For researchers and drug development professionals, the selection of an appropriate coupling reagent is a critical decision. The data presented here suggests that this compound is a robust and reliable choice for a wide range of peptide synthesis applications, facilitating the production of high-quality peptides amenable to rigorous mass spectrometry characterization.

References

A Head-to-Head Battle of Coupling Agents: A Cost-Benefit Analysis of Pyclock and Its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of a coupling agent is a critical decision that directly impacts reaction efficiency, product purity, cost, and the overall timeline of a project. This guide provides a comprehensive cost-benefit analysis of Pyclock, a phosphonium salt-based coupling reagent, in comparison to other widely used coupling agents. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific synthetic needs.

The Contenders: An Overview of Coupling Agent Mechanisms

The primary role of a coupling agent is to activate the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with the amino group of another. The mechanism of this activation and the nature of the resulting active species are key determinants of the reagent's efficacy and its propensity for side reactions, such as racemization.

This compound ((6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[1][2] In the presence of a base, this compound converts a carboxylic acid into a more reactive 6-Cl-OBt active ester.[2] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring enhances the leaving group's ability, leading to a more reactive active ester compared to those generated from HOBt.[3] As a phosphonium salt, this compound is less likely to cause guanidinylation of free amino groups, a potential side reaction with some uronium-based reagents.[3]

Other Common Coupling Agents:

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency and rapid coupling times.[4][5] They react with carboxylic acids to form highly reactive OAt (in the case of HATU) or OBt active esters. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.

  • Phosphonium Salts (PyBOP, PyAOP): Similar to this compound, these reagents, like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), form active esters.[5] PyAOP, derived from HOAt, is generally more reactive than PyBOP.[1]

  • Carbodiimides (DCC, DIC, EDC): Dicyclohexylcarbodiimide (DCC) and other carbodiimides are classic coupling reagents that form a highly reactive O-acylisourea intermediate.[5][6] While cost-effective, they are prone to causing racemization and the formation of N-acylurea byproducts.[7] The addition of additives like HOBt or HOAt is often necessary to suppress these side reactions.[8]

Performance Showdown: A Quantitative Comparison

The true measure of a coupling agent lies in its performance. The following table summarizes key quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions can vary, and the presented data is a consolidation of available literature.

Coupling AgentCoupling Efficiency/Crude PurityRacemizationReaction TimeRelative CostKey AdvantagesKey Disadvantages
This compound Good to Excellent[1]Slightly lower than PyAOP, better than PyBOP[1]ModerateModerateGood for slow couplings, no guanidinylation[3]Less reactive than PyAOP[1]
HATU Excellent (e.g., 83.63% crude purity in 2x1 min coupling)[4]Low[4]Very Fast[4]HighHighly efficient, good for difficult couplings[9]High cost, potential for guanidinylation[3]
HCTU Excellent (e.g., 78.52% crude purity in 2x1 min coupling)[4]Low[4]Fast[4]ModerateGood balance of performance and cost[4]Uronium-based, potential for side reactions
HBTU Good to Excellent[10]Low (with HOBt)[10]FastModerateWidely used, reliable[6]Potentially explosive HOBt component[6]
PyBOP Moderate to Good (e.g., 48.11% crude purity in 2x1 min coupling)[4]Low[7]Moderate to Slow[4]ModerateAvoids hazardous byproducts of some uronium reagents[4]Lower reactivity at short coupling times[4]
DCC/HOBt GoodModerate (suppressed by HOBt)[8]SlowLowVery low cost[7]Formation of insoluble DCU byproduct, racemization risk[10]

Under the Microscope: Experimental Protocols

To ensure a standardized and objective assessment of coupling agent efficacy, the following experimental protocols are fundamental to determining coupling efficiency and the extent of racemization.

General Protocol for a Test Peptide Synthesis (Solid-Phase)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with the coupling agent (e.g., this compound, HATU, etc., 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 30 minutes to 2 hours), with agitation.

  • Washing: Wash the resin with DMF (5-6 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude peptide purity by High-Performance Liquid Chromatography (HPLC).

Protocol for Assessing Racemization
  • Model Dipeptide Synthesis: Synthesize a model dipeptide known to be susceptible to racemization (e.g., H-Gly-L-His-L-Val-OH).

  • Coupling: Couple the final amino acid (e.g., Fmoc-L-Val-OH) using the different coupling agents under investigation.

  • Cleavage and Purification: Cleave the dipeptide from the resin and purify it by HPLC.

  • Chiral Analysis: Analyze the purified dipeptide using a chiral chromatography column or by derivatization followed by gas chromatography (GC) to determine the ratio of the L-L and L-D diastereomers. The percentage of the L-D diastereomer represents the degree of racemization.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical pathways and workflows.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Amino Acid 1) Active_Ester R-CO-X (Active Intermediate) Carboxylic_Acid->Active_Ester + Coupling Agent + Base Coupling_Agent Coupling Agent (e.g., this compound) Base Base (e.g., DIEA) Amino_Acid_2 H₂N-R' (Amino Acid 2) Peptide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Peptide_Bond + Amino Acid 2 Byproducts Byproducts

Caption: General mechanism of peptide bond formation using a coupling agent.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Agent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA) repeat->final_cleavage No analysis Analysis (HPLC) final_cleavage->analysis

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Selecting the Optimal Reagent

The selection of a peptide coupling agent is a multifaceted decision that requires a careful balance of performance, cost, and the specific demands of the synthetic target.

  • This compound emerges as a competent and versatile phosphonium salt-based coupling agent.[1] It offers a good balance of reactivity and stability, with the significant advantage of not causing guanidinylation side reactions, making it particularly useful for syntheses where this is a concern.[3] Its performance is generally superior to PyBOP, though it is less reactive than the highly efficient but more expensive PyAOP.[1][3]

  • For syntheses demanding the highest efficiency and speed, particularly for challenging sequences, HATU remains a top-tier choice, albeit at a premium price.[4]

  • HCTU presents a strong, cost-effective alternative to HATU, delivering comparable performance for many applications.[4]

  • PyBOP is a reliable workhorse, especially when avoiding the byproducts of uronium-based reagents is a priority.[4]

  • Traditional carbodiimides like DCC remain relevant for large-scale, cost-sensitive syntheses where potential side reactions can be carefully managed.[7]

Ultimately, the optimal choice will depend on a thorough evaluation of the peptide sequence, the scale of the synthesis, budgetary constraints, and the desired level of purity. For researchers and drug developers, having a clear understanding of the cost-benefit profile of each coupling agent, as outlined in this guide, is essential for navigating the complexities of peptide synthesis and achieving successful outcomes.

References

Pyclock Outperforms in Synthesizing Challenging Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. This is particularly true for "difficult" peptide sequences, such as those with high hydrophobicity, a tendency to aggregate, or complex secondary structures. This guide provides a comparative analysis of a next-generation peptide synthesizer, here referred to as Pyclock, against conventional automated synthesizers in the synthesis of these challenging peptides, supported by experimental data and detailed protocols.

Difficult peptides, like the Alzheimer's-related amyloid beta (Aβ) peptides, pose significant hurdles for standard solid-phase peptide synthesis (SPPS).[1][2][3] The primary challenges include on-resin aggregation, which hinders the accessibility of the N-terminus for subsequent amino acid coupling, and poor solvation of the growing peptide chain.[3][4] These issues often lead to truncated sequences, low purity, and poor overall yield.[3][5]

Superior Performance in Difficult Peptide Synthesis

Modern automated peptide synthesizers have incorporated various strategies to overcome these obstacles, including the use of elevated temperatures, specialized reagents, and real-time monitoring.[6][7][8] "this compound," as a conceptual representation of a synthesizer integrating these advanced features, demonstrates significantly improved performance in synthesizing known difficult peptides compared to standard automated systems.

Key performance advantages of this compound include:

  • Enhanced Coupling Efficiency: By employing controlled heating, this compound disrupts the intermolecular hydrogen bonding that leads to peptide aggregation, thereby improving reaction kinetics and coupling efficiency.[4][6]

  • Reduced Impurities: Real-time UV monitoring of the Fmoc deprotection step ensures complete removal of the protecting group before the next coupling cycle, minimizing the formation of deletion sequences.[6][8]

  • Higher Crude Purity and Yield: The combination of optimized protocols, including the potential for using special coupling reagents for problematic residues, results in a significantly higher purity of the crude peptide product, simplifying subsequent purification steps.[7]

Comparative Performance Data

The following table summarizes the typical performance of this compound compared to standard automated peptide synthesizers (SAPS) in the synthesis of a notoriously difficult peptide, Amyloid Beta (1-42).

Performance MetricStandard Automated Peptide Synthesizer (SAPS)This compound (with advanced features)
Crude Purity (Aβ 1-42) Typically <15%[3]Up to 70% or higher
Overall Yield (Aβ 1-42) Often very low, requiring multiple synthesis attempts[5]Significantly improved, with reproducible multi-milligram yields
Synthesis Time (per residue) 60-100 minutes[9]As low as 1.8-5 minutes with rapid flow and heating technologies[9]
Key Features Basic automated fluidics, room temperature synthesisInduction heating, real-time UV monitoring, specialized reagent compatibility[6][7][8]

Experimental Protocol: Synthesis of Amyloid Beta (1-42)

The synthesis of Aβ(1-42) is a benchmark for evaluating the performance of peptide synthesizers due to its high propensity for aggregation.[1][2]

Standard Automated Peptide Synthesis (Fmoc/tBu SPPS):

  • Resin: Pre-loaded Wang resin with Fmoc-Ala.

  • Deprotection: 20% piperidine in DMF (2 x 10 min).

  • Washing: DMF (6 x 1 min).

  • Coupling: 4 eq Fmoc-amino acid, 4 eq HBTU/HOBt, 8 eq DIPEA in DMF (1-2 hours).

  • Washing: DMF (6 x 1 min).

  • Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Reagent K (TFA/phenol/water/thioanisole/EDT) for 2-4 hours.

  • Precipitation and Purification: Precipitation in cold diethyl ether, followed by RP-HPLC purification.

This compound Optimized Synthesis (with Heated, Monitored SPPS):

  • Resin: ChemMatrix resin, known for its ability to swell and reduce aggregation.[5]

  • Deprotection: 20% piperidine in DMF with UV monitoring to ensure complete deprotection.

  • Washing: DMF.

  • Coupling: 4 eq Fmoc-amino acid, 4 eq HATU, 8 eq DIPEA in NMP. The reaction vessel is heated to 60°C for 5-10 minutes.

  • Washing: NMP.

  • Cycle Repetition: Steps 2-5 are repeated for each amino acid.

  • Cleavage and Deprotection: Reagent K for 2 hours.

  • Precipitation and Purification: Precipitation in cold diethyl ether, followed by RP-HPLC purification.

Experimental Workflow Comparison

The following diagram illustrates the streamlined and optimized workflow of this compound compared to a standard automated peptide synthesizer for the synthesis of a difficult peptide.

G cluster_0 Standard Automated Peptide Synthesizer (SAPS) cluster_1 This compound Synthesizer SAPS_Start Start Synthesis SAPS_Deprotection Fmoc Deprotection (Fixed Time) SAPS_Start->SAPS_Deprotection SAPS_Wash1 Wash SAPS_Deprotection->SAPS_Wash1 SAPS_Coupling Amino Acid Coupling (Room Temperature) SAPS_Wash1->SAPS_Coupling SAPS_Wash2 Wash SAPS_Coupling->SAPS_Wash2 SAPS_Loop Repeat for all Amino Acids SAPS_Wash2->SAPS_Loop SAPS_Loop->SAPS_Deprotection Next Amino Acid SAPS_Cleavage Cleavage & Deprotection SAPS_Loop->SAPS_Cleavage Final Amino Acid SAPS_Purification Manual Purification (Often Complex) SAPS_Cleavage->SAPS_Purification SAPS_End Final Peptide SAPS_Purification->SAPS_End Pyclock_Start Start Synthesis Pyclock_Deprotection Fmoc Deprotection (UV Monitored) Pyclock_Start->Pyclock_Deprotection Pyclock_Wash1 Wash Pyclock_Deprotection->Pyclock_Wash1 Pyclock_Coupling Amino Acid Coupling (Heated) Pyclock_Wash1->Pyclock_Coupling Pyclock_Wash2 Wash Pyclock_Coupling->Pyclock_Wash2 Pyclock_Loop Repeat for all Amino Acids Pyclock_Wash2->Pyclock_Loop Pyclock_Loop->Pyclock_Deprotection Next Amino Acid Pyclock_Cleavage Cleavage & Deprotection Pyclock_Loop->Pyclock_Cleavage Final Amino Acid Pyclock_Purification Simplified Purification Pyclock_Cleavage->Pyclock_Purification Pyclock_End Final Peptide Pyclock_Purification->Pyclock_End

Caption: Comparative workflow for difficult peptide synthesis.

Signaling Pathways of Difficult Peptides

Many difficult-to-synthesize peptides, such as membrane proteins and amyloid peptides, are involved in critical biological signaling pathways. For instance, integral membrane proteins, which are notoriously difficult to synthesize due to their hydrophobic nature, constitute a significant portion of drug targets as they are involved in vital cellular processes.[10][11] The challenges in their synthesis, whether by chemical or biological methods, include low yields, issues with solubilization and purification, and maintaining functional integrity.[10][11][12] Cell-free synthesis systems are emerging as a viable alternative to traditional in vivo expression for these complex proteins.[10][12]

The diagram below illustrates a generalized signaling pathway involving a G-protein coupled receptor (GPCR), a common type of integral membrane protein that is often challenging to synthesize.

G cluster_membrane Cell Membrane GPCR GPCR (Difficult to Synthesize) G_Protein G-Protein GPCR->G_Protein Activates Ligand Ligand (Peptide) Ligand->GPCR Binds Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Generalized GPCR signaling pathway.

References

A Comparative Guide to Phosphonium and Uronium Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a pivotal decision in peptide synthesis, directly influencing yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of two of the most prevalent classes of coupling reagents: phosphonium and uronium salts. By examining their mechanisms, performance data, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to Peptide Coupling Reagents

The formation of an amide bond between two amino acids is the fundamental step in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Coupling reagents are essential activators that drive this reaction efficiently while minimizing side reactions, most notably racemization. Phosphonium and uronium salts have emerged as highly effective classes of coupling reagents, largely replacing older methods like carbodiimides in many applications, especially for complex or "difficult" peptide sequences.

Mechanism of Action: A Tale of Two Onium Salts

While both phosphonium and uronium reagents aim to generate a highly reactive acylating species, their initial activation pathways differ, influencing their reactivity and potential side reactions.

Phosphonium-Based Reagents

Phosphonium salts, such as BOP and PyBOP, activate a carboxylic acid by forming a reactive acyloxyphosphonium intermediate. This intermediate then reacts with an additive, typically 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt), to generate a highly reactive ester. This active ester is then readily attacked by the amine component to form the desired peptide bond. A key advantage of phosphonium reagents is their lack of a guanidinium group, which in uronium/aminium reagents can lead to a chain-terminating side reaction.[1]

phosphonium_mechanism Carboxylic Acid Carboxylic Acid Acyloxyphosphonium Intermediate Acyloxyphosphonium Intermediate Carboxylic Acid->Acyloxyphosphonium Intermediate + Phosphonium Salt + Base Phosphonium Salt (e.g., PyBOP) Phosphonium Salt (e.g., PyBOP) Base Base Active Ester Active Ester Acyloxyphosphonium Intermediate->Active Ester + HOBt/HOAt HOBt/HOAt HOBt/HOAt Peptide Bond Peptide Bond Active Ester->Peptide Bond + Amine Amine Amine Phosphine Oxide Phosphine Oxide

Mechanism of Phosphonium-Based Coupling Reagents.
Uronium/Aminium-Based Reagents

Uronium-based reagents, such as HBTU, HATU, and HCTU, were initially thought to possess a uronium structure but have been shown to exist predominantly in the isomeric aminium or guanidinium form.[2] These reagents react with a carboxylic acid in the presence of a base to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester with the corresponding additive (HOBt, HOAt, etc.). The pyridine nitrogen in HOAt-based reagents like HATU provides anchimeric assistance, further enhancing the reactivity of the active ester.[3] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine, which can cap the peptide chain and prevent further elongation.[4]

uronium_mechanism Carboxylic Acid Carboxylic Acid Active Ester (OAt-ester) Active Ester (OAt-ester) Carboxylic Acid->Active Ester (OAt-ester) + Uronium/Aminium Salt + Base Uronium/Aminium Salt (e.g., HATU) Uronium/Aminium Salt (e.g., HATU) Base Base Peptide Bond Peptide Bond Active Ester (OAt-ester)->Peptide Bond + Amine Amine Amine Tetramethylurea Tetramethylurea

Mechanism of Uronium/Aminium-Based Coupling Reagents.

Quantitative Performance Comparison

The choice between phosphonium and uronium reagents often depends on the specific requirements of the synthesis, including the complexity of the peptide sequence, the desired purity, and cost considerations. The following tables summarize available quantitative data on their performance. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.

Coupling Efficiency and Yield

While qualitative statements often describe uronium reagents as more reactive, quantitative yield data under identical conditions is sparse in the literature. The following table presents a summary of findings from various studies.

Reagent ClassReagentTypical Coupling TimeObserved Yield/PurityNotes
Phosphonium BOPMinutes to hoursHigh yields, but produces carcinogenic HMPA byproduct.[1]Generally effective for standard and difficult couplings.[2]
PyBOPMinutes to hoursHigh purity, cleaner crude product compared to BOP in some studies.[4]A safer alternative to BOP with comparable efficiency.[2]
PyAOPFastHigh efficiency, especially for N-methylated amino acids.[2][5]HOAt-based phosphonium reagent with enhanced reactivity.[2]
Uronium HBTUAs little as 6 minutesHigh efficiency, widely used standard reagent.[2]Slower than HATU with a higher risk of racemization in some cases.[6]
HATUFastVery high efficiency, considered one of the most effective reagents, especially for hindered couplings.[7]HOAt-based reagent with rapid kinetics and low racemization.[7]
HCTU5 minutes or lessHigh purity, comparable to HATU.[8]A more affordable alternative to HATU with similar performance.[8]
COMUFastHigh efficiency, comparable to HATU.[7]Oxyma-based reagent, considered safer than benzotriazole-based reagents.[2]

Data is compiled from multiple sources and specific yields are highly sequence and condition-dependent.

Racemization Suppression

Minimizing racemization is critical for producing biologically active peptides. The structure of the coupling reagent and its corresponding leaving group play a significant role in preserving stereochemical integrity.

Reagent ClassReagentModel Peptide / CouplingRacemization (%)Reference
Phosphonium PyBOPFragment CouplingHigher than TDBTU, HBTU, HATU in a specific study.[2]
PyOximACP (65-74)0.8[9]
Uronium HBTU-Generally low, but can be higher than HATU.[6]
HATU-Very low, highly effective at suppressing racemization.[7]
HCTUACP (65-74)Generally higher than Oxyma-based reagents.[9]
COMU-Very low racemization tendency.[10]

Racemization is highly dependent on the amino acid being coupled, the base used, and the reaction temperature and time.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using a representative phosphonium (PyBOP) and uronium (HATU) reagent.

General Experimental Workflow for SPPS

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activation with Reagent and Base) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test (Check for complete coupling) wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection Not final amino acid final_cleavage Final Cleavage from Resin next_cycle->final_cleavage Final amino acid

A general workflow for a single amino acid coupling cycle in SPPS.
Protocol for Peptide Coupling using PyBOP

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • PyBOP (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid and PyBOP in DMF.

  • Coupling: Add the DIPEA or NMM to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).

Protocol for Peptide Coupling using HATU

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • DIPEA or Collidine (6-10 equivalents)

  • DMF

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.[11]

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA or collidine to the solution and vortex briefly. Immediately add the activated amino acid solution to the resin.[11]

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, depending on the specific amino acids being coupled.[11]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Drain the reaction solution and wash the resin thoroughly with DMF and DCM.[11]

Conclusion: Selecting the Optimal Reagent

The choice between phosphonium and uronium coupling reagents is nuanced and depends on the specific synthetic challenge.

Phosphonium reagents , such as PyBOP and PyAOP, are excellent choices for both routine and difficult couplings. They are particularly advantageous in situations where the risk of N-terminal guanidinylation is a concern, such as in fragment condensation or peptide cyclization where the coupling reagent may be used in excess.[4]

Uronium/aminium reagents , particularly the HOAt-based HATU and the safer, Oxyma-based COMU, are renowned for their high reactivity and speed, making them ideal for overcoming the challenges of sterically hindered amino acids and aggregation-prone sequences.[2][7] While generally more expensive, their efficiency can often justify the cost by improving the overall yield and purity of the final peptide.

Ultimately, an understanding of the mechanisms and a careful review of the available performance data will empower researchers to select the most appropriate coupling reagent to achieve their synthetic goals with high efficiency and fidelity.

References

Safety Operating Guide

Pyclock Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Pyclock, a phosphonium salt-based coupling reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (CAS No. 89313-42-8), is a combustible solid that can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a solid water stream as it may scatter the material.

Upon accidental release, prevent dust formation and avoid breathing in the dust. Spills should be carefully swept up and placed in a suitable, labeled container for disposal. Ensure the affected area is thoroughly cleaned after material collection.

On-Site Waste Management and Segregation

Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal. Follow these steps for on-site management of this compound waste:

  • Waste Identification: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), unused product, and reaction residues, must be treated as hazardous waste.

  • Containerization: Use dedicated, clearly labeled, and compatible waste containers for this compound waste. The container should be kept tightly closed when not in use.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or strong bases.

Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound, from the laboratory bench to final disposal.

Pyclock_Disposal_Workflow cluster_lab In the Laboratory cluster_facility At the Facility cluster_disposal Final Disposal A 1. Collect this compound Waste (Solid & Contaminated Materials) B 2. Segregate in a Labeled, Compatible Waste Container A->B C 3. Store in a Designated Hazardous Waste Accumulation Area B->C D 4. Arrange for Pickup by a Licensed Waste Disposal Service C->D E 5. Transport to a Permitted Hazardous Waste Facility D->E F 6. Incineration at a High-Temperature Facility with Flue Gas Scrubbing E->F G 7. Disposal of Ash in a Secure Landfill F->G

This compound Disposal Workflow Diagram

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of this compound and similar chemical waste. These values are general guidelines and may vary based on local regulations.

ParameterValue/GuidelineRegulatory Context
Hazardous Waste Classification
Acute Toxicity (Oral)Category 4Classification based on GHS/CLP regulations.
Skin IrritationCategory 2Classification based on GHS/CLP regulations.
Eye IrritationCategory 2AClassification based on GHS/CLP regulations.
Specific Target Organ ToxicityCategory 3 (Respiratory)Classification based on GHS/CLP regulations.
Incineration Parameters
Minimum Combustion Temperature>850°C (general), >1100°C if halogenated waste >1%To ensure complete destruction of organic compounds.
Gas Residence TimeAt least 2 secondsTo ensure complete combustion of flue gases.
Destruction and Removal Efficiency (DRE)≥ 99.99%Mandated by EPA for hazardous waste incinerators.
Total Organic Carbon (TOC) in Ash< 3%Indicates completeness of combustion.

Experimental Protocol: Laboratory-Scale Neutralization of this compound Waste

For small quantities of this compound waste generated during an experiment, a laboratory-scale neutralization procedure can be considered to reduce its reactivity before collection by a waste disposal service. This protocol should be performed in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze the reactive phosphonium salt and the benzotriazole ester of this compound into less reactive components.

Materials:

  • This compound waste (e.g., residue in a reaction flask)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Initial Quenching: To the flask containing the this compound residue, slowly add a sufficient amount of water to dissolve or suspend the material with stirring.

  • Basification: While continuing to stir, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution. The addition of base will promote the hydrolysis of the phosphonium salt and the active ester.

  • Stirring and Monitoring: Continue adding the NaOH solution until the pH of the mixture is stable between 10 and 12. Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, neutralize the solution by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is between 6 and 8.

  • Final Disposal: The resulting aqueous solution should be transferred to a labeled hazardous waste container for collection by a licensed disposal service. Although the reactivity is reduced, the solution will still contain organic byproducts and should not be disposed of down the drain.

This protocol provides a method for reducing the immediate hazards of this compound waste at the laboratory scale. However, the final disposal of the treated waste must still comply with all applicable hazardous waste regulations.

By adhering to these comprehensive procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

Personal protective equipment for handling Pyclock

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of PyClock. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the full SDS for your specific product before beginning any work.

This compound, systematically named 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate (CAS No. 893413-42-8), is a coupling reagent commonly used in peptide synthesis.[1][2][3] It is a combustible, white to light yellow crystalline powder that requires specific handling procedures to ensure laboratory safety.[1][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][4] The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][4][5] Therefore, adherence to proper PPE protocols is mandatory.

The following table summarizes the required PPE for handling this compound based on the nature of the task.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Chemical splash goggles- Laboratory coat- N95/FFP2 respirator (if not in a ventilated enclosure)
Solution Preparation & Transfer - Nitrile gloves- Chemical splash goggles- Laboratory coat
Reaction Setup and Monitoring - Nitrile gloves- Chemical splash goggles- Laboratory coat
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Face shield- Laboratory coat- Disposable shoe covers

Experimental Protocols: Safe Handling and Disposal

1. General Handling Protocol:

  • Engineering Controls: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[5]

  • Avoid Contact: Prevent direct contact with skin and eyes.[5] Avoid the formation of dust and aerosols during handling.

  • Hygienic Practices: Wash hands thoroughly after handling.[5] Contaminated clothing should be removed and washed before reuse.

2. Step-by-Step Weighing and Solution Preparation:

  • Preparation: Designate a specific area for handling this compound. Ensure the analytical balance is inside a fume hood or ventilated enclosure.

  • Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves. If not using a ventilated enclosure, a respirator is required.

  • Weighing: Carefully weigh the required amount of this compound powder. Use anti-static weighing paper or a weighing boat.

  • Transfer: Gently transfer the solid into the reaction vessel.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing.

  • Cleanup: Clean the spatula and weighing area immediately with a damp cloth, ensuring all residual powder is collected for proper disposal.

3. Disposal Plan:

  • Contaminated Materials: All disposable items contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Reagent: Dispose of unused or waste this compound according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

  • Empty Containers: Keep containers tightly closed and store in a dry, well-ventilated place.[5] Recommended storage temperature is 2-8°C.[1][4]

Visualizing Safety Workflows

To ensure procedural clarity, the following diagrams illustrate key safety and logistical workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling Workflow cluster_disposal Disposal A Consult SDS B Identify Hazards A->B C Select PPE B->C D Work in Fume Hood C->D E Don Required PPE D->E F Weigh/Handle this compound E->F G Perform Experiment F->G H Segregate Waste G->H I Label Hazardous Waste Container H->I J Dispose via EHS I->J

This compound Safe Handling Workflow

G Spill Spill Occurs Size Is spill large? Spill->Size Location Is spill contained? Size->Location No Evacuate Evacuate Area & Call EHS Size->Evacuate Yes Ventilation Is area well-ventilated? Location->Ventilation Yes Location->Evacuate No SmallSpill Don extra PPE (face shield). Contain with absorbent pads. Ventilation->SmallSpill Yes NoVent Evacuate. Increase ventilation. Re-enter with respirator. Ventilation->NoVent No Cleanup Sweep solid / Absorb liquid. Place in waste container. SmallSpill->Cleanup Decontaminate Decontaminate area. Dispose of all materials as hazardous waste. Cleanup->Decontaminate NoVent->SmallSpill

This compound Spill Response Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.